molecular formula C13H15NO3 B1305973 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-68-0

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1305973
CAS No.: 63674-68-0
M. Wt: 233.26 g/mol
InChI Key: DCROVTQLKXLIHL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROVTQLKXLIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387664
Record name 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63674-68-0
Record name 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-68-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids. While specific research on this particular compound (CAS 63674-68-0) is limited in publicly available literature, this document synthesizes foundational knowledge from closely related analogues to offer a robust framework for its synthesis, characterization, and potential biological applications. The pyrrolidine scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer research.[1][2] This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₃[3]
Molecular Weight233.263[3]
Density (Predicted)1.259 g/cm³[4]
Boiling Point (Predicted)535.2°C at 760 mmHg[4]
Flash Point (Predicted)277.5°C[4]
pKa (Predicted)Not Available
LogP (Predicted)1.65[4]

Synthesis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation reaction of a primary amine with itaconic acid.[2] This approach is a versatile and direct method for constructing the pyrrolidinone core with a variety of substituents on the nitrogen atom.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Itaconic_Acid Itaconic Acid Reflux Reflux in Solvent (e.g., Water or Acetic Acid) Itaconic_Acid->Reflux Dimethylaniline 2,5-Dimethylaniline Dimethylaniline->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Final_Product This compound Washing->Final_Product

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific reactants.

Materials:

  • Itaconic acid

  • 2,5-Dimethylaniline

  • Solvent (e.g., water, glacial acetic acid)

  • Standard laboratory glassware for reflux, filtration, and washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent (e.g., water).

  • Addition of Amine: Add an equimolar amount of 2,5-dimethylaniline to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a suitable solvent (e.g., cold water) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. Based on data from analogous compounds, the following are expected characterizations.[1][5]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the protons on the pyrrolidinone ring and the dimethylphenyl group.

    • ¹³C NMR will confirm the presence of all 13 carbon atoms in the molecule, including the carbonyl carbons of the lactam and carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated a range of promising biological effects.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][5][6] The nature of the substituent on the phenyl ring plays a significant role in the antimicrobial potency. It is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Anticancer Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their potential as anticancer agents.[2] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival. Further investigation into the cytotoxic effects of the title compound on various cancer cell lines would be a logical next step.

Drug Development Pathway

The general pathway for exploring the therapeutic potential of a novel compound like this compound is outlined below.

G Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro In Vitro Screening (Antimicrobial, Anticancer) Characterization->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

Caption: A typical drug discovery and development pathway.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although specific data for this molecule is scarce, the well-established synthetic routes and the known biological activities of its structural analogues provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related compounds.

References

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

  • Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • ResearchGate. A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from... Available from: [Link]

Sources

physicochemical properties of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction: The Pyrrolidinone Core in Modern Chemistry

The 5-oxopyrrolidine (also known as the 2-pyrrolidinone or pyroglutamic acid) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules of significant biological importance.[1][2] Its prevalence stems from its rigid, five-membered lactam ring system which serves as an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The compound of interest, this compound, combines this core with a substituted aromatic ring at the N-1 position and a carboxylic acid at the C-3 position. This arrangement presents a versatile platform for further chemical modification, making it a molecule of considerable interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, a validated synthetic protocol, and a robust analytical workflow for its characterization.

Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for designing experiments, predicting solubility, and understanding potential metabolic pathways.

Core Compound Identifiers
PropertyValueSource
IUPAC Name This compoundIUPAC Naming Conventions[3]
CAS Number 63674-68-0Santa Cruz Biotechnology[4]
Molecular Formula C₁₃H₁₅NO₃Santa Cruz Biotechnology[4]
Molecular Weight 233.26 g/mol Santa Cruz Biotechnology[4]
Predicted pKa ~3.5 - 4.5 (Carboxylic Acid)Based on similar structures[5][6]
Predicted Solubility Sparingly soluble in water; soluble in methanol, DMSO, DMFStructural Analysis

Synthesis Protocol: A Validated Approach

The most direct and widely adopted method for synthesizing N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary aniline with itaconic acid.[7][8] This reaction proceeds via a conjugate (Michael) addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation (cyclization) to form the stable five-membered lactam ring.

Experimental Methodology: Synthesis of this compound

Rationale: This one-pot reaction is efficient and leverages readily available starting materials. Water is often used as a green and effective solvent, with the product typically precipitating upon cooling, simplifying initial purification.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add itaconic acid (6.5 g, 50 mmol).

  • Reaction Initiation: To the flask, add deionized water (80 mL) followed by 2,5-dimethylaniline (6.06 g, 50 mmol).

  • Reflux: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for 12-24 hours, or until the starting materials are consumed.[9]

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further chill in an ice bath for 1-2 hours to maximize precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any unreacted starting materials or water-soluble impurities.

  • Drying & Characterization: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final product should be a pale solid. The identity and purity of the compound must be confirmed by the analytical methods described below.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification Itaconic_Acid Itaconic Acid Reaction Reflux in Water (12-24h) Itaconic_Acid->Reaction Dimethylaniline 2,5-Dimethylaniline Dimethylaniline->Reaction Isolation Cooling & Precipitation Reaction->Isolation Purification Vacuum Filtration & Washing Isolation->Purification Product 1-(2,5-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Purification->Product

Caption: Synthetic route for the target compound via condensation.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for unambiguous characterization.

Rationale: Each analytical technique provides orthogonal information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. HPLC is the gold standard for assessing purity.

Step-by-Step Characterization Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for acidic compounds.[10]

    • Stationary Phase: C18 reverse-phase column.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the carboxylic acid and allow observation of the acidic proton.

    • Expected ¹H NMR Signals: Based on similar structures[1][2], the spectrum should feature:

      • A broad singlet for the carboxylic acid proton (>12 ppm).

      • Signals for the aromatic protons on the dimethylphenyl ring (6.9-7.2 ppm).

      • A multiplet for the proton at C3 of the pyrrolidinone ring (~3.3-3.5 ppm).

      • Multiplets for the diastereotopic protons at C2 and C4 (~2.6-3.0 ppm and ~3.8-4.0 ppm).

      • Two singlets for the two methyl groups on the aromatic ring (~2.2-2.4 ppm).

    • Expected ¹³C NMR Signals: Key signals confirming the structure include[1][2]:

      • Two carbonyl carbons (C=O): one for the lactam (~172 ppm) and one for the carboxylic acid (~174 ppm).

      • Aromatic carbons (~125-150 ppm).

      • Pyrrolidinone ring carbons (CH₂ and CH) between ~30-55 ppm.

      • Methyl group carbons (~20 ppm).

  • Infrared (IR) Spectroscopy:

    • Objective: To identify characteristic functional groups.

    • Expected Peaks:

      • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

      • Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the lactam amide (~1640-1680 cm⁻¹).[2][9]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and formula.

    • Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Expected Ion: In positive mode, the [M+H]⁺ ion should be observed at m/z 234.27. In negative mode, the [M-H]⁻ ion should be observed at m/z 232.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

General Analytical Workflow Diagram

Analysis_Workflow cluster_synthesis Input cluster_output Output Start Synthesized Crude Product HPLC Purity Check (HPLC) Start->HPLC NMR Structure Elucidation (¹H & ¹³C NMR) Start->NMR IR Functional Group ID (FT-IR) Start->IR MS Molecular Weight (Mass Spec) Start->MS Final Confirmed Pure Compound HPLC->Final NMR->Final IR->Final MS->Final

Caption: Multi-technique workflow for analytical validation.

Conclusion and Future Directions

This compound is a well-defined chemical entity whose synthesis and characterization can be achieved through established and reliable methodologies. The presence of both a modifiable N-aryl group and a C-3 carboxylic acid makes it an attractive building block for creating libraries of novel compounds. Research professionals can use the protocols and data within this guide as a robust starting point for their investigations into the therapeutic or material applications of this promising molecular scaffold. Future work could involve the synthesis of derivatives via the carboxylic acid handle to explore structure-activity relationships in areas like antimicrobial or anticancer research, where the 5-oxopyrrolidine core has already shown significant promise.[7][9]

References

  • Al-Zoubi, M. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Zin, G., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information (PMC). [Link]

  • Zin, G., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information (PMC). [Link]

  • K S, K., & K, S. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Journal of Cardiovascular Disease Research. [Link]

  • Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • University of Calgary. Carboxylic Acids Nomenclature. [Link]

Sources

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, this compound. We will delve into its molecular structure, propose a robust synthetic pathway, and present anticipated analytical characterization data. Furthermore, by drawing parallels with closely related analogues, we will explore its potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Pyrrolidinone Core

Heterocyclic compounds are foundational to the development of a vast array of therapeutic agents. Among these, the pyrrolidinone ring system, a five-membered lactam, is of particular interest due to its conformational rigidity and ability to present substituents in well-defined spatial orientations. This makes it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, has been identified as a key building block in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The focus of this guide, this compound, represents a specific exploration of how substitution on the N-phenyl ring can modulate the physicochemical and pharmacological properties of this versatile scaffold.

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below, providing a baseline for its chemical identity.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 63674-68-0[4]
Molecular Formula C₁₃H₁₅NO₃[4]
Molecular Weight 233.263 g/mol [4]
Canonical SMILES CC1=CC(=C(C=C1)N2C(CC(C2=O)C(=O)O)C)C[5]
InChI Key ZVYUEYJQRCOJDI-UHFFFAOYSA-N[5]

The molecular structure, depicted below, features a central 5-oxopyrrolidine (also known as a pyroglutamic acid) ring. A 2,5-dimethylphenyl group is attached to the nitrogen atom at position 1, and a carboxylic acid functional group is present at position 3. The stereochemistry at the C3 position is a critical aspect for its biological activity and would be a key consideration in its synthesis.

synthesis_workflow reactant1 2,5-Dimethylaniline reaction Reflux in Water reactant1->reaction reactant2 Itaconic Acid reactant2->reaction product This compound reaction->product

Figure 2: Proposed synthetic workflow.

Detailed Experimental Protocol

The following protocol is based on similar, documented syntheses and is expected to yield the target compound. [6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.1 equivalents) and water.

  • Addition of Amine: To this solution, add 2,5-dimethylaniline (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Mechanistic Insights

The reaction proceeds through a tandem sequence of aza-Michael addition followed by an intramolecular cyclization/amidation. The initial step is the conjugate addition of the nucleophilic amine (2,5-dimethylaniline) to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring upon dehydration. The choice of water as a solvent is not only environmentally benign but also facilitates the reaction without the need for additional catalysts.

Analytical Characterization (Anticipated Data)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated. [3][7]

Table 2: Anticipated Spectroscopic Data
TechniqueExpected Observations
¹H NMR (DMSO-d₆)- A broad singlet for the carboxylic acid proton (>12 ppm).- Signals in the aromatic region (around 7-8 ppm) corresponding to the protons of the dimethylphenyl group.- A multiplet for the methine proton at C3 (around 3.3-3.5 ppm).- Multiplets for the methylene protons at C2 and C4 (around 2.6-2.8 ppm and 3.8-4.0 ppm, respectively).- Two singlets for the two methyl groups on the phenyl ring (around 2.1-2.4 ppm).
¹³C NMR (DMSO-d₆)- Two carbonyl carbon signals for the carboxylic acid and the lactam (around 170-175 ppm).- Aromatic carbon signals (around 115-140 ppm).- Methylene and methine carbon signals of the pyrrolidinone ring (around 30-55 ppm).- Methyl carbon signals (around 15-20 ppm).
IR (KBr) - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- Two C=O stretching bands for the carboxylic acid and the lactam (around 1650-1750 cm⁻¹).- N-H stretching will be absent, confirming the formation of the N-substituted product.
Mass Spectrometry - The molecular ion peak [M+H]⁺ at m/z 234.11248.

Potential Applications in Drug Development

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile starting point for the development of various therapeutic agents. By examining the biological activities of structurally similar compounds, we can infer the potential applications of this compound.

Antimicrobial Activity

Derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [3][7]For instance, hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potent inhibition of Staphylococcus aureus, including activity against biofilms. [3]The 2,5-dimethylphenyl substitution in the target molecule may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antimicrobial effects.

Anticancer Activity

The pyrrolidinone core is also present in several anticancer agents. Studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives have revealed potent anticancer activity against lung cancer cell lines (A549). [8]The mechanism of action is often related to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The specific substitution pattern on the N-phenyl ring of this compound could lead to novel interactions with anticancer targets.

Other Potential Therapeutic Areas

The rigid pyrrolidine scaffold is also utilized in the design of enzyme inhibitors and receptor antagonists. For example, pyrrolidine derivatives are key components of DPP-IV inhibitors for the treatment of type 2 diabetes and Factor XIa inhibitors for anticoagulation therapy. [1]Furthermore, modifications of the pyrrolidine core have led to the discovery of potent endothelin receptor antagonists. [9]These examples underscore the broad therapeutic potential of this chemical class.

Future Directions and Conclusion

This compound is a promising, yet underexplored, member of the versatile pyrrolidinone family of compounds. This guide has outlined a clear path for its synthesis and characterization, based on established chemical precedent. The true potential of this molecule lies in its further derivatization and biological evaluation. Future research should focus on:

  • Synthesis and Characterization: Carrying out the proposed synthesis and confirming the structure of the title compound using the analytical techniques outlined.

  • Biological Screening: Evaluating its antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues with variations in the substitution pattern on the phenyl ring to establish clear SAR.

References

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881. Retrieved from [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolidine Derivatives. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786. Retrieved from [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

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Sources

A Comprehensive Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid from Itaconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described pathway utilizes itaconic acid, a renewable, bio-based platform chemical, and 2,5-dimethylaniline as primary reactants.[1][2] The synthesis proceeds via a robust and efficient cascade reaction, initiated by an aza-Michael addition, followed by an intramolecular cyclization. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis seeking a practical and scientifically grounded understanding of this transformation.

Introduction: The Convergence of Bio-Based Feedstocks and High-Value Heterocycles

The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidone) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The inherent value of this heterocyclic core drives continuous innovation in its synthesis.

Concurrently, the principles of green chemistry encourage the use of renewable feedstocks to replace petrochemical-derived starting materials. Itaconic acid, a dicarboxylic acid produced through the fermentation of carbohydrates, has been identified by the U.S. Department of Energy as a top value-added chemical from biomass.[2] Its unique structure, featuring an activated carbon-carbon double bond (a Michael acceptor) and two carboxylic acid functionalities, makes it an exceptionally versatile building block for complex molecular architectures.[1][5]

This guide details the synthesis of this compound, a molecule that combines the desirable pyrrolidinone core with a substituted aromatic moiety. The synthetic strategy is a one-pot cascade reaction involving the conjugate addition of 2,5-dimethylaniline to itaconic acid, followed by a thermally driven intramolecular amidation to form the stable five-membered lactam ring. This approach is atom-economical and can be performed under relatively benign conditions, representing an elegant fusion of sustainable chemistry and advanced organic synthesis.

Reaction Mechanism: A Cascade of Aza-Michael Addition and Cyclization

The transformation of itaconic acid and 2,5-dimethylaniline into the target pyrrolidinone is a sequential, two-step process that occurs in a single pot.

  • Aza-Michael Addition: The synthesis initiates with an aza-Michael addition (a type of conjugate addition).[6][7] The nitrogen atom of 2,5-dimethylaniline, acting as a soft nucleophile (Michael donor), attacks the β-carbon of the α,β-unsaturated system in itaconic acid (Michael acceptor).[8] While aromatic amines are generally less reactive than their aliphatic counterparts, thermal energy is sufficient to drive this addition.[9] This step forms a transient N-(2,5-dimethylphenyl)-4-aminobutane-1,2-dicarboxylic acid intermediate.

  • Intramolecular Cyclization (Amidation): The second step is a heat-induced intramolecular condensation. The newly formed secondary amine attacks the proximal carboxylic acid group (at the C1 position of the itaconic backbone). This reaction forms a stable five-membered ring and eliminates a molecule of water, yielding the final this compound product. This cyclization is a key feature of reactions between primary amines and itaconic acid.[5][9]

The overall reaction mechanism is depicted below.

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of analogous structures and foundational spectroscopic principles. We will delve into the causality behind spectral features, providing a framework for the characterization of this and similar molecules.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a γ-lactam (or 2-pyrrolidinone) ring, a carboxylic acid functional group, and a substituted aromatic N-phenyl ring.[1] The pyrrolidinone core is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] Spectroscopic analysis is crucial for confirming the molecular structure and ensuring purity.

The structural features—a carboxylic acid, a tertiary amide within a five-membered ring, and a 1,2,5-trisubstituted benzene ring—each give rise to characteristic signals in NMR and IR spectroscopy. Understanding these spectral signatures is paramount for unambiguous characterization.

Below is the chemical structure with atoms numbered for the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following predictions are based on data from structurally similar compounds and are referenced for a sample dissolved in DMSO-d₆, a common solvent for this class of molecules.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
COOH~12.7Broad Singlet-The acidic proton of a carboxylic acid is typically found far downfield (>10 ppm) and is often broad due to hydrogen bonding and chemical exchange.[7] Its signal disappears upon D₂O exchange.[7]
Ar-H (H9)~7.20d~7.5Aromatic proton ortho to a methyl group and meta to the pyrrolidinone substituent.
Ar-H (H11)~7.15s-Aromatic proton between the two substituents (N-pyrrolidinone and methyl group). Expected to be a singlet or a narrow doublet.
Ar-H (H8)~7.10d~7.5Aromatic proton meta to a methyl group and ortho to the pyrrolidinone substituent.
N-CH₂ (C5-H₂)~3.9-4.1m-These protons are diastereotopic and adjacent to the chiral center at C3, leading to a complex multiplet. They are deshielded by the adjacent nitrogen atom.
CH (C3-H)~3.3-3.5m-This methine proton is at a chiral center and coupled to the adjacent C4 and C2 protons, resulting in a complex multiplet. Data from analogous structures show this proton in a similar region.[4][6]
CH₂CO (C4-H₂)~2.6-2.8m-These diastereotopic methylene protons are adjacent to the chiral C3 and coupled to it, resulting in a complex multiplet.
Ar-CH₃ (C12-H₃)~2.30s-Methyl group protons on the aromatic ring.
Ar-CH₃ (C13-H₃)~2.25s-Methyl group protons on the aromatic ring.

Expertise & Causality:

  • Solvent Choice: DMSO-d₆ is selected as it effectively dissolves many carboxylic acids and, importantly, its residual water peak does not typically obscure the signals of interest. The acidic COOH proton is clearly observable in this solvent.[7]

  • Diastereotopicity: The presence of a chiral center at C3 renders the protons on the adjacent methylene groups (C4 and C5) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, often coupling with each other (geminal coupling) and with the C3 proton (vicinal coupling), leading to complex multiplets rather than simple triplets.

  • Aromatic Region: The substitution pattern on the dimethylphenyl ring breaks its symmetry. The expected pattern is a set of three distinct signals, with coupling observed between adjacent protons. The exact shifts are influenced by the electronic effects of the methyl groups (electron-donating) and the N-pyrrolidinone group (electron-withdrawing and anisotropic effects).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid, C14)~174The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this downfield region.[7]
C=O (Lactam, C2)~172The carbonyl carbon of the γ-lactam is also significantly deshielded, appearing slightly upfield from the carboxylic acid carbonyl.[4]
Aromatic C (C6, C7, C10)~125-138The chemical shifts of the substituted aromatic carbons are determined by the attached groups. The carbon attached to nitrogen (C6) will be distinct from those bearing methyl groups (C7, C10).
Aromatic CH (C8, C9, C11)~118-130Unsubstituted aromatic carbons.
N-CH₂ (C5)~51This carbon is directly attached to the nitrogen atom, causing a significant downfield shift.[4]
CH (C3)~36The methine carbon of the pyrrolidinone ring.
CH₂CO (C4)~34The methylene carbon adjacent to the methine.
Ar-CH₃ (C12, C13)~20-21The methyl carbons attached to the aromatic ring typically appear in this region.

Expertise & Causality:

  • Carbonyl Carbons: Carbonyl carbons are among the most deshielded due to the electronegativity of the oxygen atom. The subtle difference between the lactam and carboxylic acid carbonyls is influenced by the electronic environment (amide vs. acid).

  • Aliphatic Carbons: The carbon shifts in the pyrrolidinone ring follow predictable patterns based on their proximity to the electron-withdrawing nitrogen and carbonyl groups. The C5 carbon, being directly bonded to nitrogen, is the most deshielded of the aliphatic carbons.

Predicted IR Spectral Data

Infrared spectroscopy is an excellent tool for identifying key functional groups based on their vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity/Shape Notes
O-H (Carboxylic Acid)2500-3300Very Broad, StrongThis is one of the most characteristic bands in IR spectroscopy.[7] Its extreme broadness is due to strong intermolecular hydrogen bonding (dimerization) and it often overlaps with C-H stretching bands.[8][9]
C-H (Aromatic)3000-3100Sharp, MediumStretching vibrations for sp² C-H bonds. These peaks are often seen as small, sharp signals on the shoulder of the broad O-H band.[10]
C-H (Aliphatic)2850-2960Sharp, MediumStretching vibrations for sp³ C-H bonds from the pyrrolidinone ring and methyl groups.
C=O (Carboxylic Acid)~1710Sharp, Very StrongThe carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very intense and appears in this region.[7][10]
C=O (γ-Lactam)~1680-1690Sharp, Very StrongThe amide I band (primarily C=O stretch) of a five-membered lactam is also very intense. Its position is slightly lower than a typical acyclic amide due to ring strain.
C=C (Aromatic)1500-1600Medium to WeakBenzene ring stretching vibrations.
C-O (Carboxylic Acid)1210-1320StrongStretching vibration of the C-O single bond in the carboxylic acid group.[9]
O-H Bend (Carboxylic Acid)~920Broad, MediumOut-of-plane bend for the O-H group of a hydrogen-bonded dimer.[9]

Expertise & Causality:

  • Hydrogen Bonding: The most dominant feature in the IR spectrum of a carboxylic acid is the incredibly broad O-H stretch. This is a direct consequence of the strong hydrogen bonding that leads to the formation of dimers in the solid or concentrated state, creating a wide range of vibrational energies.[8]

  • Two Carbonyls: The presence of two distinct, strong C=O stretching bands is a key confirmatory feature. The carboxylic acid carbonyl is expected around 1710 cm⁻¹ (dimeric form), while the γ-lactam carbonyl appears at a slightly lower frequency due to the electronic effects of the nitrogen and ring strain.[10] This provides a clear distinction from compounds with only one type of carbonyl group.

Experimental Protocols

To acquire high-quality spectral data, adherence to standardized protocols is essential. The following methodologies represent best practices in the field.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is justified by its excellent solvating power for polar, acidic compounds and the positioning of its residual peak away from most analyte signals.[4][5]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • (Optional) Perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy (FTIR-ATR) Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. This is a self-validating step; insufficient contact will result in a weak, low-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Workflow and Data Interpretation

The process of spectral characterization follows a logical flow, beginning with data acquisition and culminating in a confirmed molecular structure.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A1 Prepare Sample in DMSO-d₆ A2 Acquire ¹H & ¹³C NMR Spectra A1->A2 B2 Count Protons & Carbons (NMR) - Integrate ¹H signals - Count ¹³C signals A2->B2 A3 Acquire FTIR-ATR Spectrum B1 Identify Functional Groups (IR) - Broad O-H (acid) - Two C=O bands (acid, lactam) A3->B1 C1 Correlate IR & NMR Data B1->C1 B3 Analyze Chemical Shifts & Splitting (¹H) - Acidic H > 10 ppm - Aromatic, Aliphatic regions B2->B3 B4 Assign Carbon Types (¹³C) - Carbonyls > 170 ppm - N-CH₂ ~50-60 ppm B3->B4 B4->C1 C2 Compare with Predicted Spectra C1->C2 C3 Final Structure Verified C2->C3

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6637–6647. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Rutkauskas, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2456. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

  • Rutkauskas, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. Retrieved from [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Retrieved from [Link]

  • Phys.org. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. Retrieved from [Link]

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Foreword: The Pyrrolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, represents a class of five-membered lactams that have garnered significant attention in the field of drug discovery. This scaffold is not merely a synthetic curiosity; it is a "privileged structure," frequently found in natural products and synthetic pharmaceuticals endowed with a vast array of biological activities.[1][2] Its conformational flexibility and capacity for diverse functionalization at multiple positions allow for the fine-tuning of steric and electronic properties, making it an ideal core for developing novel therapeutic agents.[3] This guide provides a comprehensive overview of the multifaceted biological activities of 5-oxopyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Broad Spectrum of Bioactivity: From Microbes to Malignancies

The true value of the 5-oxopyrrolidine scaffold lies in its versatility. Strategic chemical modifications have yielded derivatives with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This section will explore these key therapeutic areas, supported by experimental data and mechanistic insights.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents.[4] 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for developing compounds that target these challenging pathogens, particularly Gram-positive bacteria.[1][4][5]

Key Insights & Causality:

  • Selective Gram-Positive Activity: Many derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Listeria monocytogenes, but little to no activity against Gram-negative pathogens.[1][6] This selectivity suggests a mechanism of action that may involve targeting cellular components or pathways unique to Gram-positive bacteria, such as specific cell wall biosynthesis enzymes or membrane-disrupting interactions.

  • The Role of Nitro-aromatic Moieties: The incorporation of nitro-substituted aromatic or heteroaromatic rings, such as 5-nitrothiophene or 5-nitrofuran, is a recurring theme for potent antibacterial activity.[1][6][7] For instance, a derivative bearing a 5-nitrothiophene substituent (referred to as compound 21 in one study) demonstrated remarkable and selective activity against multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid.[1][4][5][8] The nitro group is a strong electron-withdrawing group that can be bioreduced within the bacterial cell to form reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic.

  • Biofilm Disruption: Beyond simple growth inhibition, certain derivatives have shown the ability to disrupt established bacterial biofilms. A 5-nitrothienylhydrazone derivative, for example, was effective in disrupting S. aureus and E. coli biofilms, a critical attribute for treating persistent and chronic infections.[6]

Data Presentation: Antimicrobial Potency

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound DerivativeTarget Organism(s)MIC Range (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl moietyMultidrug-resistant S. aureus1-8[1]
Hydrazone with benzylidene moietyS. aureus3.9[6][7]
Hydrazone with 5-nitrofuran-2-yl moietyS. aureus, L. monocytogenes3.90 - 7.80[7]
Vancomycin (Control)Linezolid/tedizolid-resistant S. aureus1-2[1]
Cefuroxime (Control)S. aureus7.8[6][7]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 5-oxopyrrolidine scaffold is a cornerstone in the development of novel anticancer agents.[9] Derivatives have shown structure-dependent cytotoxicity against various cancer cell lines, including lung, breast, and prostate cancer models.[1][10]

Key Insights & Causality:

  • Mechanism of Action - Kinase & Proteasome Inhibition: The anticancer effects of these derivatives are not merely non-specific cytotoxicity. Some have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] Another key mechanism involves the inhibition of the proteasome, a cellular machine responsible for degrading proteins.[11] By inhibiting the proteasome, these compounds can induce an accumulation of misfolded proteins, leading to cell cycle arrest and apoptosis. This is the same mechanism employed by the successful multiple myeloma drug Bortezomib.[11]

  • Structural Requirements for Potency: Studies have shown that the presence of a free amino group on the N-1 phenyl ring often leads to more potent anticancer activity with lower cytotoxicity toward non-cancerous cells.[1] The introduction of specific heterocyclic moieties, such as azoles, diazoles, and hydrazones, has been a successful strategy to enhance potency.[1][5] For example, a series of derivatives bearing azole and diazole moieties demonstrated the most potent activity against A549 human lung adenocarcinoma cells.[1][4]

Data Presentation: In Vitro Anticancer Efficacy

Compound SeriesCell LineObservationReference
Azole and diazole derivatives (compounds 18-22)A549 (Lung)Exhibited the most potent anticancer activity in the series.[1][4][5][1][4][5][12]
2-Hydroxybenzylidene & 2-hydroxynaphthalenylmethylene derivatives (8 & 12)Various (2D/3D)Identified as the most cytotoxic agents in the series.[3][3]
Synthetic 5-oxopyrrolidines (compounds 13 & 14)RPMI 8226 (MM)More potent than the natural product hit compound (Hib-ester).[11][11]
Cisplatin (Positive Control)A549 (Lung)Standard chemotherapeutic agent used for comparison.[5][5][12]
Anti-inflammatory and Neuroprotective Roles

Beyond infections and cancer, 5-oxopyrrolidine derivatives show promise in modulating inflammation and protecting the nervous system.

  • Anti-inflammatory Activity: Certain derivatives have been identified as promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][9][10] These enzymes play a crucial role in tissue remodeling during inflammation and are also implicated in cancer metastasis. By inhibiting MMPs, these compounds can potentially mitigate inflammatory processes.

  • Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, which are characterized by acetylcholine deficits and oxidative stress, pyrrolidine-2-one derivatives have shown significant neuroprotective potential.[13] They have been shown to reverse cognitive deficits in animal models by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, and by mitigating oxidative stress.[13] Some compounds have demonstrated efficacy comparable to the standard-of-care drug, donepezil.[13]

Experimental Design & Protocols: A Guide to Bioactivity Evaluation

The translation of a synthesized compound into a potential drug candidate is underpinned by robust and reproducible biological evaluation. As a self-validating system, every protocol must include appropriate controls to ensure the data is interpretable and trustworthy.

General Workflow for Bioactivity Screening

The discovery process follows a logical cascade, moving from broad screening to more specific, mechanism-focused assays.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization synthesis Synthesis of 5-Oxopyrrolidine Derivative Library antimicrobial Antimicrobial Assay (e.g., MIC Determination) synthesis->antimicrobial Test Compounds anticancer Anticancer Assay (e.g., MTT/Cell Viability) synthesis->anticancer Test Compounds biofilm Biofilm Disruption Assay antimicrobial->biofilm Active 'Hits' enzyme Enzyme Inhibition Assays (e.g., Kinase, MMP, Proteasome) anticancer->enzyme Active 'Hits' toxicology In Vitro Toxicology (Non-cancerous cell lines) enzyme->toxicology biofilm->toxicology sar Structure-Activity Relationship (SAR) Analysis toxicology->sar

Caption: Bioassay-guided discovery workflow for 5-oxopyrrolidine derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth after a set incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Streak the bacterial strain (e.g., S. aureus ATCC 29213) on an appropriate agar plate and incubate for 18-24 hours at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation & Serial Dilution:

    • Dissolve the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL).

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 100 µL of MHB. This well contains no compound and should show robust bacterial growth.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well is not inoculated and should remain clear.

    • Positive Drug Control: Run a parallel dilution series with a known antibiotic (e.g., vancomycin) to validate the assay's sensitivity.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol: Anticancer Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The intensity of the purple color is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the cancer cell line (e.g., A549 lung adenocarcinoma) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-oxopyrrolidine derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).[5][12]

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This represents 100% cell viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., cisplatin) to confirm the assay is responsive.

    • Blank Control: Wells with medium but no cells to subtract background absorbance.

  • Incubation:

    • Return the plate to the incubator for a specified exposure time (e.g., 24, 48, or 72 hours). A 24-hour exposure is a common starting point.[5][12]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control. This data can be used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Pathways: Visualizing the Mode of Action

Understanding how a compound works at a molecular level is crucial for rational drug design. For many 5-oxopyrrolidine derivatives with anticancer properties, a key target is the ubiquitin-proteasome system.

cluster_0 Normal Cell Function cluster_1 Cellular Stress & Apoptosis ub Ubiquitin ub_prot Ubiquitinated Protein ub->ub_prot prot Misfolded or Damaged Protein prot->ub_prot proteasome 26S Proteasome Degradation ub_prot->proteasome:f0 peptides Recycled Amino Acids proteasome:f1->peptides stress Accumulation of Ubiquitinated Proteins er_stress ER Stress / UPR stress->er_stress apoptosis Apoptosis (Cell Death) er_stress->apoptosis compound 5-Oxopyrrolidine Derivative compound->proteasome:f0 Inhibition

Caption: Inhibition of the 26S proteasome by 5-oxopyrrolidine derivatives.

This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation.[11] This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in programmed cell death, or apoptosis.[11] This mechanism is particularly effective in cancer cells like those in multiple myeloma, which produce large amounts of protein and are thus more sensitive to proteasome inhibition.[11]

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. The diverse biological activities, spanning from potent antimicrobial and anticancer effects to anti-inflammatory and neuroprotective properties, confirm its status as a privileged structure in medicinal chemistry. The research clearly indicates that strategic modifications—such as the inclusion of nitro-aromatic groups for antimicrobial potency or free amino groups for enhanced anticancer efficacy—are key to unlocking therapeutic potential.

Future research should focus on elucidating the precise molecular targets for many of these derivatives, moving beyond phenotypic screening to target-based discovery. Advanced studies on pharmacokinetics (ADME) and in vivo efficacy in relevant animal disease models are the logical next steps to translate these promising scaffolds from the laboratory to the clinic.

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

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  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]

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  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

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An In-depth Technical Guide to the Discovery and History of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxopyrrolidine-3-carboxylic acid core, a captivating heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. This guide provides a comprehensive exploration of its discovery, historical evolution, and the synthetic methodologies that have unlocked its therapeutic potential. We will delve into the foundational chemistry that first brought this scaffold to light and trace its journey to becoming a privileged structure in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of compounds.

Genesis of a Scaffold: The Intersection of Industrial and Natural Product Chemistry

The story of substituted 5-oxopyrrolidine-3-carboxylic acids is not one of a singular, sudden discovery, but rather the convergence of two distinct streams of chemical inquiry: the industrial chemistry of itaconic acid and the rich history of the naturally occurring amino acid, pyroglutamic acid.

The Foundational Reaction: Itaconic Acid and Primary Amines

The fundamental synthetic route to the N-substituted 5-oxopyrrolidine-3-carboxylic acid core has its roots in the mid-20th century. Early investigations into the reactions of itaconic acid, a dicarboxylic acid produced by the fermentation of carbohydrates, revealed its propensity to undergo a tandem aza-Michael addition and cyclization with primary amines.[1] This reaction, often carried out under thermal conditions, provides a direct and efficient pathway to the pyrrolidinone ring system.

The reaction of itaconic acid with primary amines is known to form 4-carboxypyrrolidones through the addition of the amine to the unsaturated side chain.[2] This foundational reaction allows for the introduction of a wide array of substituents at the N-1 position, a key handle for modulating the biological activity of the resulting compounds.[3]

A Tale of Two Isomers: The Influence of Pyroglutamic Acid

While the 3-carboxylic acid isomer's origins are rooted in synthetic chemistry, its structural relative, 5-oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid, is a ubiquitous natural product.[4] Derived from the cyclization of glutamic acid or glutamine, pyroglutamic acid has been a subject of study since its discovery in 1882.[4]

The extensive use of pyroglutamic acid as a chiral precursor in the asymmetric synthesis of bioactive natural products and pharmaceuticals since the 1980s has undoubtedly cast a long and influential shadow on the development of its 3-carboxylic acid counterpart.[5][6][7][8][9] The inherent drug-like properties of the pyrrolidinone ring, its conformational rigidity, and the presence of key functional groups for further derivatization, all established through decades of research on pyroglutamic acid, provided a strong rationale for exploring the therapeutic potential of the isomeric 5-oxopyrrolidine-3-carboxylic acid scaffold.

Modern Synthetic Strategies: Expanding Chemical Diversity

Building upon the foundational itaconic acid chemistry, modern synthetic organic chemistry has introduced a plethora of methods to create diverse libraries of substituted 5-oxopyrrolidine-3-carboxylic acids for drug discovery programs.

Core Synthesis and N-Substituent Variation

The primary route to the core structure remains the reaction of a primary amine with itaconic acid.[3] A general synthetic scheme involves refluxing the appropriate amine and itaconic acid in a suitable solvent such as water or acetic acid.[3] This straightforward approach allows for the incorporation of a vast array of N-substituents, including aromatic, heterocyclic, and aliphatic moieties, which has been a primary focus for modulating the biological activity of these compounds.[5]

Experimental Protocol: General Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the desired primary amine in a suitable solvent (e.g., water, glacial acetic acid).

  • Addition of Itaconic Acid: To the stirred solution, add 1.1 equivalents of itaconic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired N-substituted 5-oxopyrrolidine-3-carboxylic acid.

Derivatization of the 3-Carboxylic Acid Moiety

The carboxylic acid at the C-3 position serves as a versatile handle for further chemical modifications, leading to a wide range of derivatives with diverse pharmacological profiles. Common derivatizations include:

  • Esterification: Conversion of the carboxylic acid to its corresponding ester, often with methanol in the presence of a catalytic amount of sulfuric acid.[10]

  • Amide Formation and Hydrazide Synthesis: The ester can then be reacted with hydrazine monohydrate to yield the corresponding carbohydrazide.[10] These hydrazides are key intermediates for the synthesis of hydrazones, azoles, and diazoles through condensation reactions with various aldehydes, ketones, and dicarbonyl compounds.[3][11]

G cluster_core Core Synthesis cluster_derivatization Derivatization at C-3 Primary Amine Primary Amine N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Primary Amine->N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Reflux Itaconic Acid Itaconic Acid Itaconic Acid->N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Ester Ester Carbohydrazide Carbohydrazide Hydrazones, Azoles, Diazoles Hydrazones, Azoles, Diazoles

A Scaffold of Diverse Biological Promise

The true value of the substituted 5-oxopyrrolidine-3-carboxylic acid scaffold lies in the broad spectrum of biological activities exhibited by its derivatives. The ability to readily modify the substituents at both the N-1 and C-3 positions allows for fine-tuning of the molecule's properties to target a variety of biological processes.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the development of 5-oxopyrrolidine-3-carboxylic acid derivatives as novel antimicrobial and antifungal agents.[2][12][13][14] The introduction of various heterocyclic moieties, particularly those containing nitrogen and sulfur, has been shown to be a fruitful strategy for enhancing antimicrobial potency. For instance, hydrazone derivatives bearing 5-nitrothien-2-yl and 5-nitrofuran-2-yl fragments have demonstrated significant activity against a range of bacterial strains.[2][13]

Derivative ClassTarget Organism(s)Key FindingsReference
HydrazonesGram-positive bacteriaPotent activity, in some cases surpassing control antibiotics.[2][13]
Thiazole derivativesFungiPromising antifungal activity.[5]
Benzimidazole derivativesMultidrug-resistant pathogensStructure-dependent activity against resistant strains.[12]
Anticancer Activity

The anticancer potential of this scaffold has also been extensively investigated.[6][12] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. The nature of the substituent on the N-1 phenyl ring and the moieties attached to the C-3 carbohydrazide have been identified as crucial determinants of anticancer activity.[3]

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer applications, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising anti-inflammatory properties.[15][16] The core structure has also been explored for its potential in treating pain disorders, cough, and itch.[17]

G cluster_activities Biological Activities Substituted 5-Oxopyrrolidine-3-Carboxylic Acids Substituted 5-Oxopyrrolidine-3-Carboxylic Acids Antimicrobial Antimicrobial Substituted 5-Oxopyrrolidine-3-Carboxylic Acids->Antimicrobial Antifungal Antifungal Substituted 5-Oxopyrrolidine-3-Carboxylic Acids->Antifungal Anticancer Anticancer Substituted 5-Oxopyrrolidine-3-Carboxylic Acids->Anticancer Anti-inflammatory Anti-inflammatory Substituted 5-Oxopyrrolidine-3-Carboxylic Acids->Anti-inflammatory Analgesic Analgesic Substituted 5-Oxopyrrolidine-3-Carboxylic Acids->Analgesic

Conclusion and Future Perspectives

The journey of substituted 5-oxopyrrolidine-3-carboxylic acids from a relatively simple reaction product of industrial chemicals to a highly valued scaffold in drug discovery is a testament to the power of chemical exploration and the enduring influence of natural products on medicinal chemistry. The ease of synthesis and derivatization, coupled with the broad range of biological activities, ensures that this versatile core will continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of novel substituent patterns, and a deeper understanding of the structure-activity relationships that govern the diverse biological effects of these promising compounds.

References

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - Semantic Scholar. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - Semantic Scholar. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyroglutamic acid - Wikipedia. [Link]

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC - PubMed Central. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science Publishers. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF - ResearchGate. [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad - LOCKSS. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - NIH. [Link]

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An In-depth Technical Guide to the Solubility Profile of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: January 17, 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs, fundamental physicochemical principles, and established methodologies to predict its behavior in various solvent systems. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical experimental frameworks necessary to effectively characterize the solubility of this compound and similar N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives. Key discussions include the influence of pH on aqueous solubility, predicted physicochemical properties, and detailed protocols for both kinetic and thermodynamic solubility assays.

Introduction and Compound Identity

This compound is a small molecule featuring a central 5-oxopyrrolidine-3-carboxylic acid core with a 2,5-dimethylphenyl substituent at the 1-position. The presence of a carboxylic acid moiety suggests that its aqueous solubility will be significantly influenced by pH. The lipophilic nature of the dimethylphenyl group is expected to play a crucial role in its solubility in organic solvents and its overall LogP value. Understanding the solubility of this compound is critical for its application in various research and development contexts, including but not limited to, medicinal chemistry, materials science, and pharmacology.

Compound Details:

ParameterValueSource
CAS Number 63674-68-0[1]
Molecular Formula C₁₃H₁₅NO₃[1]
Molecular Weight 233.26 g/mol [1]
Chemical Structure Chemical structure of this compoundSanta Cruz Biotechnology, Inc.

Predicted Physicochemical Properties and Solubility Profile

A close analog, 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid , is described as being "slightly soluble in water, soluble in DMSO and methanol".[2][3] This suggests that our target compound will likely exhibit limited solubility in aqueous media at neutral pH, with enhanced solubility in polar aprotic and protic organic solvents.

Another analog, 1-(3-CARBOXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID , has the following predicted physicochemical properties:

PropertyPredicted Value
Density 1.508 ± 0.06 g/cm³
Melting Point 261 °C
Boiling Point 651.2 ± 50.0 °C

Source: ChemBK (2024)[4]

Based on the structure of this compound, the following solubility characteristics can be anticipated:

  • Aqueous Solubility: The carboxylic acid group (with an estimated pKa in the range of 3-5) will be predominantly in its protonated, less soluble form at acidic pH. As the pH increases above the pKa, the carboxylic acid will deprotonate to the more soluble carboxylate anion, leading to a significant increase in aqueous solubility.

  • Organic Solvent Solubility: The presence of the lipophilic 2,5-dimethylphenyl group suggests good solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexane is likely to be limited.

  • LogP: The octanol-water partition coefficient (LogP) is predicted to be moderate, reflecting the balance between the hydrophilic carboxylic acid group and the lipophilic dimethylphenyl substituent.

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, both kinetic and thermodynamic solubility assays are recommended.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage assessment and involves measuring the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO C Add stock solution to buffer (final DMSO conc. <1%) A->C B Prepare aqueous buffers (e.g., pH 5.0, 7.4, 9.0) B->C D Incubate at room temperature (e.g., 2 hours with shaking) C->D E Filter to remove precipitate D->E F Quantify concentration in filtrate (e.g., LC-MS/MS or UV-Vis) E->F G Determine kinetic solubility F->G

Caption: Kinetic Solubility Assay Workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 5.0, and a basic buffer at pH 9.0).

  • Assay Plate Preparation: In a 96-well plate, add the appropriate volume of the DMSO stock solution to the aqueous buffers to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Filtration: After incubation, filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent and is considered the gold standard.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to chosen solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Filter an aliquot of the supernatant C->D E Quantify concentration in filtrate (e.g., HPLC-UV) D->E F Determine thermodynamic solubility E->F

Caption: Thermodynamic Solubility Assay Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Influence of pH on Aqueous Solubility

The carboxylic acid moiety is the primary determinant of the pH-dependent solubility of this compound. The relationship between pH, pKa, and the solubility of an acidic compound can be described by the Henderson-Hasselbalch equation.

Ionization Equilibrium:

R-COOH ⇌ R-COO⁻ + H⁺

As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts to the right, favoring the formation of the more soluble carboxylate anion. This leads to a logarithmic increase in the total solubility of the compound.

Logical Relationship of pH and Solubility for an Acidic Compound:

G cluster_ph pH Environment cluster_form Dominant Species cluster_solubility Resulting Solubility Low_pH Low pH (pH < pKa) Protonated Protonated Form (R-COOH) Low_pH->Protonated High_pH High pH (pH > pKa) Deprotonated Deprotonated Form (R-COO⁻) High_pH->Deprotonated Low_Sol Lower Aqueous Solubility Protonated->Low_Sol High_Sol Higher Aqueous Solubility Deprotonated->High_Sol

Caption: pH-Dependent Solubility of an Acidic Compound.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the care required for a novel chemical of unknown toxicity. General safety precautions for related pyrrolidinone derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This technical guide has provided a detailed predictive analysis of the solubility profile of this compound based on the known properties of structurally related compounds and fundamental chemical principles. The compound is expected to exhibit limited aqueous solubility at acidic and neutral pH, with solubility increasing significantly in basic conditions. Good solubility is anticipated in polar organic solvents. The provided experimental protocols for kinetic and thermodynamic solubility determination offer a robust framework for the empirical characterization of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations and to generate experimental data to confirm and expand upon these predictions.

References

  • ChemBK. (2024). 1-(3-CARBOXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID - Physico-chemical Properties. Retrieved from [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - N-Methyl Pyrrolidone. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Tradeindia. (n.d.). 1-[3-(acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

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A Technical Guide to the Therapeutic Target Deconvolution of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This document provides a comprehensive, technically-grounded framework for the identification and validation of potential therapeutic targets for the novel chemical entity (NCE), 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Given the absence of extensive public data on this compound's biological activity, this guide presents a first-principles approach, moving from broad, unbiased screening to specific, high-confidence target validation. The methodologies outlined herein are designed to build a robust, data-driven case for the compound's mechanism of action, adhering to the highest standards of scientific integrity.

Foundational Strategy: From Phenotype to Target

For an NCE like this compound, a dual-pronged strategy is optimal. We will concurrently pursue computational prediction to generate initial hypotheses and unbiased phenotypic screening to identify cellular contexts where the compound elicits a measurable biological response. This parallel approach maximizes the chances of success by wedding computational predictions with real-world biological effects.

The overall workflow is designed as a funnel, starting with a wide net to capture all possibilities and progressively narrowing down to a handful of high-confidence, validated targets.

G cluster_0 Phase 1: Hypothesis Generation cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound Structure This compound B In Silico Target Prediction (Similarity Search, Docking) A->B C Broad Phenotypic Screening (e.g., NCI-60 Cell Panel) A->C F Candidate Target List B->F D High-Content Imaging (Phenotypic Deep Dive) C->D E Affinity Purification - Mass Spectrometry (AP-MS) (Unbiased Proteomics) C->E D->F E->F G Direct Target Engagement (CETSA, SPR, ITC) F->G H Functional Validation (siRNA/CRISPR, Biochemical Assays) G->H I Validated Therapeutic Target(s) H->I

Caption: Overall workflow for therapeutic target identification.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before initiating wet-lab experiments, computational methods can provide a valuable, cost-effective starting point by generating a preliminary list of potential protein targets based on the compound's structure.

Rationale for a Computational Approach

The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities. By leveraging vast databases of known drug-target interactions, we can infer potential targets for our query compound.

Recommended Protocols
  • Chemical Similarity Searching:

    • Objective: To identify known compounds with high structural similarity and retrieve their annotated biological targets.

    • Methodology:

      • Obtain the SMILES (Simplified Molecular Input Line Entry System) or SDF file for this compound.

      • Utilize public databases such as PubChem or ChEMBL to perform a 2D Tanimoto similarity search.

      • Analyze the top hits (Tanimoto coefficient > 0.85) for reported protein targets, focusing on those with high-quality assay data (e.g., low IC₅₀ or Kᵢ values).

  • Pharmacophore-Based & Reverse Docking:

    • Objective: To identify proteins with binding pockets that are sterically and electrostatically complementary to the compound.

    • Methodology:

      • Use a tool like SwissTargetPrediction or PharmMapper . These servers take the compound's structure and screen it against a library of target protein structures.

      • The output will be a ranked list of potential targets based on binding likelihood scores.

      • Cross-reference the top hits from this analysis with the results from the similarity search to identify overlapping candidates.

Phase 2: Phenotypic Screening & Unbiased Target Discovery

While in silico methods provide hypotheses, phenotypic screening grounds the investigation in observable biology. This phase aims to answer the fundamental question: "What does this compound do to living cells?"

High-Throughput Phenotypic Screening
  • Objective: To identify cell types or conditions where the compound has a potent and interesting effect.

  • Methodology:

    • Cell Panel Screening: Utilize a broad panel of well-characterized human cell lines, such as the NCI-60 cancer cell line panel. Screen the compound across a dose-response range (e.g., 10 nM to 100 µM) using a simple viability readout (e.g., CellTiter-Glo®).

    • Data Analysis: Identify "hit" cell lines that show significant sensitivity. The pattern of sensitivity across different cancer types can sometimes suggest a particular pathway being targeted.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased technique to directly identify proteins that physically interact with the compound.

  • Core Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.

  • Experimental Protocol: AP-MS

    • Compound Immobilization: Synthesize an analogue of the compound with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose). A control is critical: use beads with the linker alone.

    • Lysate Preparation: Culture a "hit" cell line identified from phenotypic screening to a high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel.

    • Washing: Wash the beads extensively with buffer to remove non-specific binders.

    • Elution: Elute the bound proteins from the beads.

    • Proteomic Analysis: Subject the eluates to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown. These are your high-confidence candidate targets.

G A 1. Synthesize Compound-Linker-Bead Conjugate C 3. Incubate Lysate with Beads (Compound vs. Control) A->C B 2. Prepare Native Cell Lysate B->C D 4. Wash to Remove Non-Specific Binders C->D E 5. Elute Bound Proteins D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Enriched Proteins (Candidate Targets) F->G

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Promising Scaffold for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with significant pharmacological activity.[1] This technical guide focuses on a specific derivative, 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a research chemical with considerable potential for further investigation. While specific data on this exact molecule is limited, this document synthesizes established knowledge from closely related analogs to provide a comprehensive framework for its synthesis, characterization, and potential biological evaluation. We will delve into the underlying principles of its synthesis, propose detailed experimental protocols, and explore potential avenues for research based on the structure-activity relationships of similar compounds.

Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Moiety

The 5-oxopyrrolidine-3-carboxylic acid framework is a versatile heterocyclic structure that has garnered significant interest in the field of drug discovery.[2] Its constrained conformation and the presence of both a carboxylic acid and a lactam ring provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Research into derivatives of this core has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and endothelin receptor antagonist effects.[2][3][4][5][6] The N-1 position, in particular, is a key site for introducing aryl substituents, which has been shown to significantly modulate the biological activity of these compounds.[2] The subject of this guide, this compound, incorporates a dimethylphenyl group at this position, suggesting unique steric and electronic properties that warrant dedicated investigation.

Synthesis and Characterization

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a cyclocondensation reaction between a primary aromatic amine and itaconic acid.[2][7] This well-established method provides a direct and efficient route to the desired heterocyclic core.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved by the reaction of 2,5-dimethylaniline with itaconic acid.

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Unstable Intermediate) Itaconic_Acid->Intermediate Dimethylaniline 2,5-Dimethylaniline Dimethylaniline->Intermediate + Product This compound Intermediate->Product Cyclization (Reflux in H2O or Acetic Acid)

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous compounds.[3][7]

Materials:

  • 2,5-Dimethylaniline

  • Itaconic acid

  • Deionized water or glacial acetic acid

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium carbonate (Na2CO3), 5% aqueous solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine itaconic acid (1.0 eq) and 2,5-dimethylaniline (0.95 eq).

  • Solvent Addition: Add deionized water or glacial acetic acid as the solvent (approximately 10-15 mL per gram of itaconic acid). Water is a greener solvent choice, while acetic acid can sometimes improve yields for less reactive anilines.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Isolation: After cooling to room temperature, the crude product often precipitates out of the solution. If not, the volume can be reduced under vacuum.

  • Purification:

    • Filter the precipitate using a Büchner funnel and wash with cold water.

    • To further purify, the solid can be dissolved in a 5% aqueous sodium carbonate solution, followed by filtration to remove any insoluble impurities.

    • The filtrate is then acidified with a 5% HCl solution until the product precipitates.

    • The purified product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyPredicted/Expected Value
CAS Number 63674-68-0[8]
Molecular Formula C13H15NO3[8]
Molecular Weight 233.26 g/mol [8]
Appearance Expected to be a white to off-white solid.
Melting Point To be determined experimentally.
Solubility Likely soluble in polar organic solvents like DMSO and methanol; sparingly soluble in water.
¹H NMR (DMSO-d₆) Expected signals for aromatic protons, pyrrolidine ring protons (CH₂, CH), and methyl groups. The carboxylic acid proton will appear as a broad singlet at high ppm.
¹³C NMR (DMSO-d₆) Expected signals for aromatic carbons, pyrrolidine ring carbons, methyl carbons, and two carbonyl carbons (lactam and carboxylic acid).
Mass Spectrometry The molecular ion peak [M+H]⁺ should be observed at m/z 234.11.
Infrared (IR) (KBr) Characteristic peaks for C=O stretching (carboxylic acid and lactam), O-H stretching (carboxylic acid), and C-H stretching.

Potential Biological Activities and Research Applications

Based on the extensive research on structurally similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids, several promising avenues for investigation exist for the title compound. The 2,5-dimethylphenyl substituent may confer unique properties in terms of receptor binding, metabolic stability, or cell permeability.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and some fungal strains.[3][9][10][11] The mechanism is often not fully elucidated but may involve the disruption of cell wall synthesis or other essential cellular processes.

Proposed Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Screening cluster_followup Follow-up Studies Compound Synthesize & Purify 1-(2,5-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Stock->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Biofilm Disruption Assay MBC->Biofilm Toxicity Cytotoxicity Assay (e.g., against human cell lines) MBC->Toxicity Strains Test against a panel of Gram-positive & Gram-negative bacteria and fungi Strains->MIC MoA Mechanism of Action Studies Toxicity->MoA Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 1-(2,5-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Potential inhibition of a pro-survival pathway.

Anti-inflammatory and Other Potential Applications

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory properties. [6]Furthermore, the pyrrolidine core is a key component of endothelin receptor antagonists, suggesting that the title compound could be explored for its activity in cardiovascular research. [4][12]The rigid structure of the pyrrolidine ring makes it an excellent scaffold for designing molecules that can fit into specific enzyme active sites or receptor binding pockets. [13]

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation, drawing upon the wealth of knowledge available for its structural analogs.

Key research questions to be addressed include:

  • How do the 2,5-dimethyl substituents on the phenyl ring affect the antimicrobial and anticancer potency compared to other substitution patterns?

  • What is the precise mechanism of action for any observed biological activity?

  • Can the carboxylic acid at the C-3 position be further derivatized to create amides, esters, or hydrazones with enhanced activity and improved pharmacokinetic profiles? [3][7][9] By systematically addressing these questions, the scientific community can unlock the full potential of this promising research chemical and its derivatives, paving the way for the development of novel therapeutic agents.

References

  • Al-Obaid, A. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Shevchuk, O., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry. [Link]

  • Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

  • Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. [Link]

  • Koval'ova, A. G., et al. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. [Link]

  • Grycenko, O., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Winn, M., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry. [Link]

  • Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Shevchuk, O., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]

  • Kavaliauskas, P., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]

Sources

Methodological & Application

synthesis protocol for 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of this compound. This compound belongs to the class of N-aryl substituted 5-oxopyrrolidine-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The protocol herein is based on the well-established reaction between a primary aromatic amine and itaconic acid, which proceeds via a tandem aza-Michael addition and cyclization mechanism.[1][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust, step-by-step methodology, mechanistic insights, and detailed characterization data.

Introduction and Mechanistic Rationale

The synthesis of the pyrrolidinone core is a cornerstone of heterocyclic chemistry. The target molecule, this compound, is constructed through a highly efficient and atom-economical reaction between 2,5-dimethylaniline and itaconic acid.

Reaction Scheme:

Causality of the Mechanism: The reaction proceeds in two key stages:

  • Aza-Michael Addition: The nucleophilic primary amine (2,5-dimethylaniline) attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system in itaconic acid.[4] This conjugate addition is the initial bond-forming event.

  • Intramolecular Amidation (Cyclization): The newly formed secondary amine then undergoes a rapid intramolecular condensation reaction with the distal carboxylic acid group. The application of heat (reflux) is crucial to drive off the water molecule formed during this step, thereby favoring the formation of the stable five-membered lactam ring.[1][5]

This one-pot approach is advantageous due to its simplicity and the ready availability of the starting materials. The choice of solvent, typically water or a protic acid, can facilitate proton transfer steps within the mechanism.[1][6]

Detailed Experimental Protocol

This protocol outlines the complete workflow for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Itaconic Acid≥99%Sigma-Aldrich
2,5-Dimethylaniline≥99%Sigma-AldrichCorrosive, toxic. Handle with care.
Deionized WaterHigh PurityIn-houseUsed as the reaction solvent.
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificFor product precipitation.
EthanolReagent GradeVWRFor recrystallization.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying organic extracts if needed.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer (≥300 MHz)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL). Stir the mixture to form a suspension.

  • Addition of Amine: To the stirred suspension, carefully add 2,5-dimethylaniline (12.1 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a drop of acetic acid).

  • Product Isolation (Workup):

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Slowly add concentrated hydrochloric acid (5-10 mL) to the cooled mixture until the pH is approximately 2-3. This step protonates the carboxylate and ensures the product is in its neutral, less soluble form.

    • A precipitate of the crude product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 30 mL) to remove any remaining starting materials and inorganic salts.

    • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield the pure this compound as a crystalline solid.

    • Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,5-Dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Handle concentrated hydrochloric acid with extreme care.

Synthesis Workflow Diagram

The following diagram provides a visual overview of the entire synthesis and analysis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Itaconic Acid & 2,5-Dimethylaniline in Water reflux Heat to Reflux (100°C, 4-6 hours) reagents->reflux Heat cool Cool to Room Temperature reflux->cool Completion acidify Acidify with HCl (pH 2-3) cool->acidify filter Vacuum Filtration acidify->filter Precipitate Forms recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure Product dry->product analysis Characterization: - Melting Point - FTIR - 1H & 13C NMR product->analysis

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The expected data are summarized below, based on analogous structures reported in the literature.[7][8]

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
FTIR (KBr, cm⁻¹) ~3300-2500 (O-H, broad), ~1710 (C=O, acid), ~1650 (C=O, lactam)
¹H NMR (DMSO-d₆, δ ppm) ~12.7 (s, 1H, -COOH), ~7.1-7.3 (m, 3H, Ar-H), ~3.8-4.0 (m, 2H, N-CH₂), ~3.3-3.5 (m, 1H, CH-COOH), ~2.7-2.9 (m, 2H, CO-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~174 (C=O, acid), ~172 (C=O, lactam), ~138-126 (Ar-C), ~51 (N-CH₂), ~36 (CH-COOH), ~34 (CO-CH₂), ~21 (Ar-CH₃), ~17 (Ar-CH₃)

Trustworthiness and Validation

The described protocol is a self-validating system. The successful synthesis of the target molecule is confirmed by the comprehensive characterization data. A sharp melting point indicates high purity. The presence of characteristic peaks in the FTIR and NMR spectra, corresponding to the functional groups and carbon-hydrogen framework of the pyrrolidinone ring and the dimethylphenyl substituent, validates the structural integrity of the final compound. The general method of reacting primary amines with itaconic acid is a widely published and reliable route for this class of compounds.[1][5][9]

References

  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (2025). Benchchem.
  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023).
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (2025). KTU ePubl.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).
  • Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)
  • Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film. (n.d.). [Source not specified].
  • Schematic overview of the reaction of itaconic anhydride with a primary... (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.
  • Synthesis of N-aryl substituted 2-oxopyrrolidine-3-carboxilic acids... (n.d.).
  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... (n.d.).

Sources

The Untapped Potential of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold in Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid moiety represents a privileged heterocyclic scaffold in the landscape of modern drug discovery. Its inherent structural features, including a lactam ring and a carboxylic acid group, provide a versatile platform for the synthesis of a diverse array of derivatives. The pyrrolidinone core is a common motif in numerous biologically active natural products and synthetic compounds, valued for its ability to engage in various biological interactions.[1] This guide focuses on the potential applications of a specific, yet underexplored, member of this family: 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid . While direct biological data for this compound is limited, extensive research on its structural analogs provides a strong rationale for its investigation as a foundational molecule in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and inflammatory conditions.

Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 63674-68-0[2]
Molecular Formula C₁₃H₁₅NO₃[2]
Molecular Weight 233.26 g/mol [2]
Predicted LogP 1.65[3]

Rationale for Investigation: Lessons from Analogs

The true potential of this compound is illuminated by the significant biological activities reported for its close structural relatives. The N-aryl substituent plays a critical role in modulating the pharmacological properties of this scaffold. For instance, derivatives with hydroxyl, methyl, and halogen substitutions on the phenyl ring have demonstrated potent antimicrobial and anticancer effects.[4][5] This suggests that the 2,5-dimethylphenyl moiety of the title compound could confer unique properties, potentially enhancing target affinity, selectivity, or pharmacokinetic profiles.

This document outlines detailed protocols for the synthesis of derivatives from this compound and their subsequent evaluation in key biological assays. These protocols are based on established methodologies reported for analogous compounds and are intended to serve as a comprehensive guide for researchers venturing into the exploration of this promising chemical space.

Application Area 1: A Novel Scaffold for Anticancer Drug Discovery

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown significant promise as anticancer agents.[6][7] Hydrazone derivatives, in particular, have been identified as potent cytotoxic agents against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[6] Furthermore, the broader pyrrolidinone class of molecules has been investigated as inhibitors of key signaling proteins in oncology, such as tyrosine kinases, which are crucial for tumor angiogenesis and proliferation.[8][9]

Proposed Mechanism of Action: Targeting Cancer Cell Proliferation

While the precise mechanism of action for this specific scaffold is yet to be elucidated, related compounds are known to interfere with critical cellular processes in cancer cells. The structural motif of pyrrole indolin-2-one, for example, is a cornerstone of several potent receptor tyrosine kinase (RTK) inhibitors like Sunitinib.[10] These inhibitors typically function by blocking the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways essential for cancer cell growth and survival. It is plausible that derivatives of this compound could be designed to target similar oncogenic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Proliferation Gene Expression for Cell Proliferation & Angiogenesis Downstream->Proliferation Derivative Pyrrolidinone Derivative Derivative->RTK Inhibition G Start 1-(2,5-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Hydrazide Carbohydrazide Intermediate (Protocol 1, Step 1) Start->Hydrazide Derivatives Library of Derivatives (e.g., Hydrazones) (Protocol 1, Step 2) Hydrazide->Derivatives Screening Biological Screening (Anticancer, Antimicrobial) (Protocols 2 & 3) Derivatives->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Derivatives Iterative Design

Sources

Application Notes & Protocols: Utilizing 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The pyrrolidine core, a privileged structure in medicinal chemistry, has demonstrated significant potential in the design of bioactive molecules.[1] This document provides a comprehensive guide to leveraging 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a foundational scaffold for the synthesis and evaluation of new antimicrobial agents. Drawing upon established methodologies for analogous compounds, we present detailed protocols for the synthesis of the core scaffold, its derivatization into a chemical library, and subsequent screening for antimicrobial efficacy against a panel of clinically relevant pathogens. Furthermore, we outline strategies for elucidating the mechanism of action and establishing structure-activity relationships (SAR) to guide lead optimization.

Introduction: The Promise of the Pyrrolidine Scaffold

Bacterial infections remain a significant threat to global health, with the rise of multidrug-resistant (MDR) strains rendering many existing antibiotics ineffective.[2][3] This has spurred a critical need for innovative antimicrobial strategies, including the development of drugs with novel mechanisms of action.[4] The pyrrolidine ring system is a prominent feature in numerous natural and synthetic compounds exhibiting a wide array of pharmacological activities, including potent antibacterial and antifungal properties.[5][6][7] The inherent structural features of the pyrrolidine scaffold, such as its three-dimensional character and the presence of multiple points for chemical modification, make it an attractive starting point for the design of new therapeutic agents.[7]

Recent studies on derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial activity against various pathogens, including drug-resistant strains.[8][9] By analogy, the this compound scaffold offers a unique opportunity to explore a distinct chemical space, with the dimethylphenyl moiety potentially influencing pharmacokinetic properties and target engagement. This guide provides the necessary framework for researchers to systematically explore the potential of this scaffold in the quest for novel antimicrobial agents.

Strategic Workflow for Antimicrobial Discovery

The successful development of novel antimicrobial agents from the this compound scaffold requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial synthesis to lead optimization.

antimicrobial_workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening Antimicrobial Evaluation cluster_moa Mechanism & Optimization Scaffold_Synthesis Synthesis of Core Scaffold Library_Synthesis Chemical Library Synthesis Scaffold_Synthesis->Library_Synthesis Derivatization of Carboxylic Acid Primary_Screening Primary Antimicrobial Screening (MIC) Library_Synthesis->Primary_Screening Compound Library Secondary_Screening Secondary Screening (MBC, Spectrum) Primary_Screening->Secondary_Screening Active Hits Toxicity_Assay Cytotoxicity Assays Secondary_Screening->Toxicity_Assay MOA_Studies Mechanism of Action Studies Toxicity_Assay->MOA_Studies Safe Hits SAR_Analysis Structure-Activity Relationship (SAR) MOA_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A strategic workflow for the development of antimicrobial agents from the target scaffold.

Synthesis and Derivatization Protocols

The synthesis of the core scaffold and its subsequent derivatization are foundational to building a diverse chemical library for screening. The protocols provided here are adapted from established methods for structurally similar compounds.[8]

Protocol for Synthesis of this compound (Core Scaffold)

This protocol is based on the well-established aza-Michael addition reaction between an aniline and itaconic acid.[2]

Materials:

  • 2,5-Dimethylaniline

  • Itaconic acid

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve itaconic acid (1.0 equivalent) in water.

  • To this solution, add 2,5-dimethylaniline (0.9 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Synthesis of a Hydrazide Derivative

The carboxylic acid group of the core scaffold is a versatile handle for further derivatization. Conversion to a hydrazide opens up pathways to a wide range of derivatives, including hydrazones, pyrazoles, and oxadiazoles.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Hydrazine monohydrate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Suspend the core scaffold (1.0 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-16 hours to facilitate esterification. Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude methyl ester in a suitable solvent (e.g., ethanol) and add hydrazine monohydrate (2.0-3.0 equivalents).

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture, and collect the precipitated hydrazide by filtration.

  • Wash the product with a cold solvent (e.g., ethanol) and dry to obtain the desired hydrazide derivative.

  • Confirm the structure and purity of the product by spectroscopic methods.

General Protocol for Synthesis of Hydrazone Derivatives

Hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial effects.

Materials:

  • 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Various aromatic and heteroaromatic aldehydes

  • Ethanol or isopropanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the hydrazide derivative (1.0 equivalent) in ethanol or isopropanol.

  • Add the desired aldehyde (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, and collect the precipitated hydrazone by filtration.

  • Wash the product with a cold solvent and recrystallize if necessary.

  • Characterize the final hydrazone derivatives by NMR and mass spectrometry.

synthesis_scheme reagents + Itaconic Acid (H2O, Reflux) scaffold This compound reagents->scaffold aniline 2,5-Dimethylaniline aniline->reagents reagents2 1. MeOH, H2SO4 2. N2H4·H2O scaffold->reagents2 hydrazide Hydrazide Derivative reagents2->hydrazide reagents3 + R-CHO (EtOH, AcOH) hydrazide->reagents3 hydrazone Hydrazone Library reagents3->hydrazone

Caption: A representative synthetic scheme for the scaffold and its derivatives.

Protocols for Antimicrobial Susceptibility Testing

Standardized and reproducible methods are crucial for accurately assessing the antimicrobial potential of the synthesized compounds.

Bacterial and Fungal Strains

A representative panel of microorganisms should be used for initial screening, including:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis, Enterococcus faecalis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungi: Candida albicans, Aspergillus niger

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include positive control wells with a standard antibiotic and negative control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Elucidating the Mechanism of Action (MoA)

Understanding how a novel antimicrobial agent works is crucial for its development. Several approaches can be employed to investigate the MoA.

Potential MoA Investigation Strategies:

  • Macromolecular Synthesis Inhibition: Assess the effect of the compounds on the synthesis of DNA, RNA, proteins, and peptidoglycan by measuring the incorporation of radiolabeled precursors.

  • Cell Membrane Integrity Assays: Utilize fluorescent dyes such as propidium iodide or SYTOX Green to determine if the compounds disrupt the bacterial cell membrane.

  • Enzyme Inhibition Assays: If a specific bacterial enzyme is hypothesized as a target (e.g., DNA gyrase, topoisomerase IV), in vitro inhibition assays can be performed.

  • Metabolic Profiling: Analyze changes in the bacterial metabolome upon treatment with the compounds to identify disrupted metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis is essential for identifying the key structural features responsible for antimicrobial activity and for guiding the design of more potent and selective analogs.

Key Considerations for SAR Analysis:

  • Aromatic Ring Substituents: Evaluate the effect of the position, number, and electronic nature of substituents on the 2,5-dimethylphenyl ring.

  • Derivatives of the Carboxylic Acid: Compare the activity of different classes of derivatives (e.g., amides, esters, hydrazones, heterocyclic rings) to identify privileged functionalities.

  • Stereochemistry: If chiral centers are present, the synthesis and evaluation of individual stereoisomers can provide valuable insights.

Data Presentation:

The results of the antimicrobial screening should be tabulated for clear comparison and analysis.

Compound IDR-Group on HydrazoneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Scaffold->128>128>128
Deriv-01Phenyl64128>128
Deriv-024-Chlorophenyl3264128
Deriv-034-Nitrophenyl163264
Deriv-042-Hydroxyphenyl32128>128
Deriv-055-Nitro-2-thienyl81632

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic routes are accessible, and the core structure is amenable to a wide range of chemical modifications. By following the systematic protocols outlined in this guide for synthesis, antimicrobial screening, MoA studies, and SAR analysis, researchers can effectively explore the potential of this scaffold. Future efforts should focus on expanding the chemical library with diverse functionalities, evaluating the in vivo efficacy and safety of lead compounds, and further optimizing their pharmacological properties to address the pressing challenge of antimicrobial resistance.

References

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (2022).
  • Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF - ResearchGate. (2023).
  • Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. (n.d.).
  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis Online. (n.d.).
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. (2022).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - MDPI. (2022).
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (n.d.).
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.).
  • The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity - Benchchem. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Antibiotics with novel mechanism of action discovered - Drug Target Review. (2019).
  • Mode of Action & Target for Antibacterial Drug - Creative Biolabs. (n.d.).
  • Design and Synthesis of Novel Antimicrobial Agents - MDPI. (n.d.).
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023).
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023).
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (n.d.).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (2023).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (2025).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. (2023).

Sources

analytical methods for 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS: 63674-68-0), a key heterocyclic scaffold with significant potential in drug discovery and development.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, self-validating systems for structural elucidation, purity determination, and physicochemical analysis. We move beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring both reproducibility and a deeper understanding of the analytical workflow. The guide integrates High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis to establish a complete analytical profile of the target compound.

Introduction and Compound Overview

The 5-oxopyrrolidine-3-carboxylic acid core is a prevalent motif in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific analogue, this compound, combines this active scaffold with a substituted aromatic ring, making it a compound of interest for novel therapeutic agent development. Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, which are foundational requirements for any subsequent research, from preclinical studies to formulation development.

This guide establishes an integrated analytical strategy, ensuring that each method provides complementary information, culminating in a high-confidence characterization of the molecule.

Compound Properties
PropertyValueSource
IUPAC Name This compound
CAS Number 63674-68-0[6]
Molecular Formula C₁₃H₁₅NO₃[6]
Molecular Weight 233.26 g/mol [6]

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. The following workflow illustrates how data from different analytical methods are integrated to build a complete profile of the compound.

Fig. 1: Integrated Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Physicochemical Properties cluster_3 Final Certification Synthesis Synthesized Compound HPLC HPLC / UPLC Purity & Impurity Profile Synthesis->HPLC Initial Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Structural Backbone HPLC->NMR Purified Sample For Structural Elucidation Thermal Thermal Analysis (DSC / TGA) Melting Point & Stability HPLC->Thermal Elemental Elemental Analysis Empirical Formula HPLC->Elemental CoA Certificate of Analysis (CoA) HPLC->CoA MS Mass Spectrometry (ESI-MS) Molecular Weight & Formula NMR->CoA FTIR FTIR Spectroscopy Functional Groups MS->CoA FTIR->CoA Thermal->CoA Elemental->CoA

Caption: A logical workflow for compound characterization.

Chromatographic Analysis for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of active pharmaceutical ingredients (APIs) and related substances.[7] A reversed-phase method is ideal for this compound, leveraging the molecule's moderate polarity.

Rationale for Method Development Choices
  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides effective retention for the dimethylphenyl group.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a strong organic modifier that ensures the elution of the compound in a reasonable time with good peak shape.

  • pH Modifier: Orthophosphoric acid is added to the aqueous phase to acidify the mobile phase (pH ~3.3).[7] This suppresses the ionization of the carboxylic acid group, leading to improved retention, sharper peaks, and enhanced reproducibility.

  • Detector: A UV detector set at 220 nm is chosen, as this wavelength provides good sensitivity for both the phenyl ring and the pyrrolidone chromophores.[7]

Protocol 1: Reversed-Phase HPLC Method
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    Parameter Setting
    Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Orthophosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B)
    Flow Rate 1.0 mL/min
    Column Temp. 25°C
    Detection UV at 220 nm
    Injection Vol. 20 µL

    | Diluent | Acetonitrile:Water (50:50, v/v) |

  • Sample Preparation:

    • Test Solution: Accurately weigh and dissolve 10 mg of the compound in the diluent to prepare a 1000 µg/mL solution.[7]

    • Reference Solution: Prepare a 10 µg/mL solution from the Test Solution (representing 1.0% impurity level for area normalization).

  • System Suitability:

    • Inject the Reference Solution five times.

    • The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis and Data Interpretation:

    • Inject the Test Solution.

    • Calculate the percentage of each impurity by comparing its peak area to the main peak area in the Reference Solution (Area Percent method). The method should be validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[8]

Structural Elucidation and Confirmation

Structural elucidation relies on the synergistic use of NMR, MS, and FTIR to confirm the covalent structure, molecular weight, and functional groups present.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive information about the carbon-hydrogen framework of the molecule.[4][9][10]

Protocol 2: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and for its exchangeable proton signal from the carboxylic acid, which will be visible.[4][9]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) at room temperature.

  • Expected Spectral Data:

    • The combination of signals from the pyrrolidine ring, the carboxylic acid, and the dimethylphenyl group provides a unique fingerprint for the molecule.[4][9][10]

¹H NMR (400 MHz, DMSO-d₆) Expected δ (ppm) Multiplicity Assignment Causality/Justification
Carboxylic Acid~12.7Broad Singlet-COOHHighly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding.[4][10]
Aromatic~7.1-7.3MultipletAr-HProtons on the dimethylphenyl ring. The exact splitting pattern depends on their relative positions.
Pyrrolidine CH~3.3-3.4MultipletN-CH₂-CH Methine proton alpha to the carboxylic acid group.
Pyrrolidine NCH₂~3.8-4.0MultipletN-CH₂ -CHMethylene protons adjacent to the nitrogen atom.
Pyrrolidine COCH₂~2.6-2.8MultipletCH₂-CO Diastereotopic methylene protons adjacent to the lactam carbonyl.[4][9][10]
Methyl~2.2-2.4Singlet (x2)Ar-CH₃Two distinct singlets for the two methyl groups on the aromatic ring.
¹³C NMR (101 MHz, DMSO-d₆) Expected δ (ppm) Assignment Causality/Justification
Carbonyl (Acid)~174-C OOHCarbonyl carbon of the carboxylic acid.[4]
Carbonyl (Amide)~172N-C OCarbonyl carbon of the five-membered lactam ring.[4]
Aromatic~119-138Ar-CAromatic carbons, with quaternary carbons appearing at the lower field end of this range.
Pyrrolidine NCH₂~50N-CH₂ Carbon adjacent to the electron-withdrawing nitrogen atom.[4]
Pyrrolidine CH~35-36N-CH₂-CH Methine carbon of the pyrrolidine ring.[4][10]
Pyrrolidine COCH₂~35CH₂ -COMethylene carbon adjacent to the lactam carbonyl.[4][10]
Methyl~20-24Ar-C H₃Carbons of the two aromatic methyl groups.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which is crucial for confirming the molecular formula.[9]

Protocol 3: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of high-resolution mass measurement (e.g., TOF or Orbitrap).

  • Analysis: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

    • Expected Result (Negative Mode): A prominent peak at m/z 232.0979, corresponding to the [M-H]⁻ ion (C₁₃H₁₄NO₃⁻).

    • Expected Result (Positive Mode): A prominent peak at m/z 234.1125, corresponding to the [M+H]⁺ ion (C₁₃H₁₆NO₃⁺). High-resolution measurement should agree with the calculated mass within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the key functional groups within the molecule.[10][11]

Protocol 4: FTIR Analysis

  • Sample Preparation: Use either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For KBr, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a pellet.[10] ATR requires placing a small amount of the solid sample directly on the crystal.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
2500-3300 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[10]
~1730C=O stretchCarboxylic AcidStrong absorption for the carbonyl of the acid group.[10]
~1680C=O stretchAmide (Lactam)Strong absorption for the carbonyl within the 5-membered pyrrolidinone ring.[4][9]
~1600, ~1500C=C stretchAromatic RingCharacteristic absorptions for the aromatic ring system.
2850-3000C-H stretchAliphatic/AromaticStretching vibrations for sp³ and sp² hybridized C-H bonds.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify polymorphic transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition patterns.[12][13]

Fig. 2: Thermal Analysis Logic cluster_0 DSC Analysis cluster_1 TGA Analysis Compound Solid Compound Sample DSC Heat at 10°C/min under N₂ Compound->DSC TGA Heat at 10°C/min under N₂ to 600°C Compound->TGA Endotherm Observe Endotherm DSC->Endotherm Result_DSC Melting Point (Tₘ) Purity Indication Endotherm->Result_DSC MassLoss Observe Mass Loss TGA->MassLoss Result_TGA Decomposition Temp (Tₔ) Thermal Stability Profile MassLoss->Result_TGA

Sources

developing anticancer agents from 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as anticancer agents, designed for researchers and drug development professionals. This document provides a comprehensive overview from synthesis to preclinical evaluation, emphasizing the rationale behind experimental choices and providing detailed, field-tested protocols.

Introduction: The Promise of the Pyrrolidinone Scaffold

The 5-oxopyrrolidine, or pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, five-membered lactam ring provides a robust framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Within this class, derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid have emerged as a particularly promising avenue for the development of novel anticancer agents.[3][4][5] These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often by inducing programmed cell death, or apoptosis.[2][6]

This guide offers a comprehensive technical overview for the synthesis, characterization, and biological evaluation of these derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this chemical space and identify novel therapeutic candidates.

Part 1: Synthesis and Physicochemical Characterization

The journey of developing these anticancer agents begins with their chemical synthesis and rigorous structural confirmation. The modular nature of the synthesis allows for the creation of extensive compound libraries, which is essential for establishing structure-activity relationships (SAR).

General Synthetic Strategy

The core 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid structure is typically assembled via a straightforward condensation reaction between a substituted aniline and itaconic acid.[4][7][8][9] This foundational molecule serves as a versatile starting point. The carboxylic acid moiety at the C-3 position is a key handle for diversification. Common derivatization strategies include:

  • Esterification: Converting the carboxylic acid to an ester, often with methanol in the presence of an acid catalyst.[4][10]

  • Hydrazide Formation: Reacting the ester with hydrazine hydrate to form a carbohydrazide intermediate.[3][4]

  • Further Derivatization: Using the carbohydrazide as a nucleophile to react with various electrophiles, such as aldehydes and ketones, to form hydrazones, or employing it in cyclization reactions to generate heterocycles like azoles and diazoles.[3][9][10]

This systematic approach enables the exploration of how different substituents on the N-1 phenyl ring and various functionalities at the C-3 position impact anticancer activity.

G cluster_0 Core Synthesis cluster_1 C-3 Derivatization Aniline Substituted Aniline Core 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Aniline->Core Reflux (e.g., H2O) Itaconic Itaconic Acid Itaconic->Core Ester Methyl Ester Core->Ester MeOH, H+ Hydrazide Carbohydrazide Ester->Hydrazide N2H4·H2O Derivatives Final Derivatives (Hydrazones, Azoles, etc.) Hydrazide->Derivatives Condensation Aldehyde Aldehydes / Ketones Aldehyde->Derivatives

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Core Scaffold)

This protocol describes the synthesis of a core scaffold, adapted from established literature procedures.[4][7]

Materials:

  • 2,4-Difluoroaniline

  • Itaconic acid

  • Water (deionized)

  • 5% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Combine 2,4-difluoroaniline (e.g., 120 mmol), itaconic acid (e.g., 170 mmol), and water (30 mL) in a round-bottom flask.

  • Heat the mixture to reflux with stirring for approximately 22 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the crude product and wash it with cold water.

  • To purify, dissolve the precipitate in an aqueous 5% NaOH solution.

  • Filter the basic solution to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated HCl to a pH of approximately 1. The desired product will precipitate out.

  • Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Synthesis of a Hydrazone Derivative

This protocol details the conversion of the core carboxylic acid into a representative hydrazone derivative.[4][9]

Part A: Esterification

  • Dissolve the carboxylic acid (from Protocol 1) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid dropwise.

  • Heat the mixture at reflux for 8 hours.

  • Evaporate the solvent under reduced pressure. Neutralize the residue with a 10% sodium carbonate solution to precipitate the methyl ester.

  • Filter, wash with water, and dry the product.

Part B: Hydrazide Formation

  • Suspend the methyl ester in 2-propanol.

  • Add hydrazine hydrate (N₂H₄·H₂O) and heat the mixture at reflux.

  • Upon cooling, the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide will typically crystallize from the solution.

  • Filter the solid, wash with cold 2-propanol, and dry.

Part C: Hydrazone Synthesis

  • Dissolve the carbohydrazide in 2-propanol.

  • Add a slight molar excess (e.g., 1.1 equivalents) of the desired aromatic aldehyde (e.g., 4-bromobenzaldehyde).

  • Heat the mixture at reflux for 3-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture. The hydrazone product will often precipitate.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry.

Physicochemical Characterization

Confirming the identity and purity of synthesized compounds is non-negotiable. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule. Characteristic peaks for the pyrrolidinone ring protons and carbons, as well as signals corresponding to the specific substituents, provide definitive structural evidence.[9][10][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretches of the lactam and carboxylic acid/ester, and N-H stretches of the hydrazide.[10]

Part 2: In Vitro Anticancer Evaluation

Once synthesized and characterized, the compounds undergo a cascade of biological assays to determine their anticancer potential. In vitro screening is a critical first step to identify promising candidates for further development.[12][13][14][15]

Protocol 3: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is a robust and widely used primary screening tool.[12]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma, MDA-MB-231 human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "untreated" and "vehicle control" (DMSO) wells.

  • Exposure: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Structure-Activity Relationship (SAR)

The data from the MTT assay is crucial for building an SAR. By comparing the IC₅₀ values of different derivatives, researchers can identify the chemical features that enhance or diminish anticancer activity.

Compound ID N-1 Phenyl Substitution C-3 Derivative IC₅₀ (µM) on A549 Cells IC₅₀ (µM) on MDA-MB-231 Cells
1a 2-hydroxyphenylCarboxylic Acid63.4>100
1b 3,5-dichloro-2-hydroxyphenylCarboxylic Acid21.245.7
9c 2,4-difluorophenylHydrazone (4-Cl)35.158.2
9e 2,4-difluorophenylHydrazone (4-Br)29.841.5
9f 2,4-difluorophenylHydrazone (4-Me)15.322.9
Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[3][4]
Mechanism of Action: Investigating Apoptosis

A key question for any potential anticancer agent is how it kills cancer cells. Many effective chemotherapeutics act by inducing apoptosis.[2] Flow cytometry is a powerful tool for quantifying apoptotic events at the single-cell level.[18]

G Compound Pyrrolidinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Inhibits pore formation Bax->Mito Forms pore Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common target.

Protocol 4: Apoptosis Detection with Annexin V / Propidium Iodide Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20]

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium Iodide (PI) is a DNA stain that is excluded by cells with intact membranes (healthy and early apoptotic) but can enter late apoptotic and necrotic cells.[18][20]

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound (at its IC₅₀ concentration) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells, including the supernatant (which contains floating apoptotic cells) and adherent cells (gently trypsinized).

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Q1 (Annexin V- / PI-): Healthy, viable cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

Part 3: In Vivo Preclinical Evaluation

While in vitro assays are essential for initial screening, they lack the complexity of a whole organism. In vivo studies are a mandatory step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a living system before it can be considered for clinical trials.[14][22][23]

Animal Models in Cancer Research

The most common preclinical models involve transplanting human tumor cells into immunodeficient mice (e.g., athymic nude or SCID mice), which lack the ability to reject foreign tissue.[24][25]

  • Subcutaneous Xenograft Model: Human cancer cells are injected under the skin. This model is straightforward, and tumor growth can be easily measured with calipers. It is excellent for evaluating a drug's effect on tumor proliferation.[23][26]

  • Orthotopic Xenograft Model: Cancer cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately reflects the tumor microenvironment and is better for studying metastasis.[23][24]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into mice. These models better retain the heterogeneity and characteristics of the original human tumor.[27][28]

G cluster_workflow Drug Development Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (MTT, Apoptosis) Synthesis->InVitro Identify Hits InVivo In Vivo Xenograft Model (Efficacy & Toxicity) InVitro->InVivo Select Lead Clinical Clinical Trials InVivo->Clinical Preclinical Candidate

Caption: High-level preclinical drug development workflow.

Protocol 5: General Subcutaneous Xenograft Mouse Model

This protocol provides a general framework. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)

  • Cancer cell line suspension (e.g., 5 x 10⁶ A549 cells in 100 µL of sterile PBS/Matrigel mixture)

  • Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO in corn oil)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject the cancer cell suspension into the right flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, positive control drug, test compound groups).

  • Drug Administration: Administer the test compound and controls via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The development of anticancer agents from 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives represents a fertile ground for medicinal chemistry and oncology research. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries. A systematic evaluation pipeline, beginning with robust in vitro cytotoxicity and mechanistic assays and progressing to validated in vivo models, is essential for identifying clinically promising candidates. The protocols and frameworks provided in this guide offer a comprehensive roadmap for researchers to navigate this process, from the initial chemical reaction to the preclinical proof-of-concept, ultimately contributing to the discovery of the next generation of cancer therapeutics.

References

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Application Note: Synthesis of Bio-active Hydrazone Derivatives from 5-Oxopyrrolidine-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of hydrazone derivatives from 5-oxopyrrolidine-3-carbohydrazide. The 5-oxopyrrolidine (also known as the pyroglutamate) scaffold is a privileged structure in medicinal chemistry, and its combination with the versatile hydrazone linkage offers a robust platform for generating novel compounds with significant therapeutic potential. This document outlines the reaction mechanism, provides a detailed step-by-step synthesis protocol, methods for purification and characterization, and discusses the rationale behind key experimental choices to ensure reproducibility and high-purity yields.

Introduction: The Significance of the 5-Oxopyrrolidine-Hydrazone Scaffold

The convergence of the 5-oxopyrrolidine ring and the hydrazone functional group creates a molecular scaffold of significant interest to drug development professionals. The 5-oxopyrrolidine moiety is a conformationally constrained analog of glutamate and is found in numerous biologically active molecules. Hydrazones (possessing the R₁R₂C=NNH-C=O structure) are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The azomethine group (-NHN=CH-) in hydrazones is crucial for their biological activity.[2][4]

The synthesis strategy described herein involves the condensation reaction of 5-oxopyrrolidine-3-carbohydrazide with various aromatic aldehydes. This approach is highly modular, allowing for the creation of diverse chemical libraries by simply varying the aldehyde component, which is essential for structure-activity relationship (SAR) studies. Recent studies have demonstrated that hydrazone derivatives of 5-oxopyrrolidine exhibit promising antibacterial and anticancer activities.[1][5]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from a carbohydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction, typically catalyzed by an acid.[6] The mechanism proceeds through two main stages:

  • Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst (e.g., glacial acetic acid). This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[6] The terminal nitrogen atom of the 5-oxopyrrolidine-3-carbohydrazide, with its lone pair of electrons, then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]

  • Elimination (Dehydration): The tetrahedral intermediate is unstable and undergoes a dehydration step. The acid catalyst facilitates the elimination of a water molecule, leading to the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone linkage.[7]

The optimal pH for this reaction is typically mildly acidic (around 4.5-5).[6][8] A sufficient concentration of acid is required to protonate the carbonyl group, but an excessively low pH will protonate the nucleophilic hydrazine nitrogen, rendering it unreactive and slowing the reaction.[7]

Experimental Protocol: Synthesis of N'-[(E)-4-chlorobenzylidene]-5-oxopyrrolidine-3-carbohydrazide

This section details a representative protocol for the synthesis of a specific hydrazone derivative.

Materials and Reagents
  • 5-Oxopyrrolidine-3-carbohydrazide

  • 4-Chlorobenzaldehyde

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure
  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 5-oxopyrrolidine-3-carbohydrazide in 25 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

    • Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is relatively easy to remove post-reaction.

  • Addition of Aldehyde and Catalyst: To the stirred solution, add 1.0 mmol of 4-chlorobenzaldehyde. Subsequently, add a catalytic amount (3-5 drops) of glacial acetic acid.[9][10]

    • Rationale: A stoichiometric amount of the aldehyde is used to ensure complete conversion of the carbohydrazide. Glacial acetic acid serves as the acid catalyst to protonate the aldehyde's carbonyl group, thereby activating it for nucleophilic attack.[6]

  • Reaction Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

    • Rationale: Heating the reaction increases the rate of reaction, allowing the synthesis to be completed in a reasonable timeframe, typically ranging from 3 to 13 hours.[9][11]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to develop the TLC plate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is considered complete when the starting carbohydrazide spot is no longer visible.

  • Product Isolation and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the hydrazone product should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

    • Rationale: The synthesized hydrazone derivatives are often less soluble in the ethanol solvent at lower temperatures, leading to their precipitation out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold diethyl ether to remove any soluble impurities.[11]

    • Rationale: Washing with a cold, non-polar solvent like diethyl ether helps to remove unreacted aldehyde and other organic impurities without dissolving the desired product.

  • Drying and Yield Calculation: Dry the purified solid product under vacuum or in a desiccator. Once completely dry, weigh the product and calculate the percentage yield.

Purification and Characterization
  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.[11]

  • Characterization: The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic protons and carbons.[12]

    • FT-IR Spectroscopy: To identify key functional groups, such as the C=O (amide and ketone), N-H (amine), and C=N (imine) stretches.[12]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

    • Melting Point Analysis: To assess the purity of the final product.

Workflow and Data Summary

The overall process for the synthesis and analysis of 5-oxopyrrolidine hydrazone derivatives is summarized in the workflow diagram below.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Reactants 5-Oxopyrrolidine-3-carbohydrazide + Aromatic Aldehyde Solvent Ethanol + Glacial Acetic Acid Reaction Reflux (3-13 h) Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization (Ethanol/Methanol) Drying->Recrystallization NMR NMR ('H, 'C) Recrystallization->NMR FinalProduct Pure Hydrazone Derivative IR FT-IR MS Mass Spectrometry MP Melting Point

Caption: Experimental workflow for hydrazone derivative synthesis.

Table 1: Example Synthesis Data for 5-Oxopyrrolidine Hydrazone Derivatives
EntryAldehyde ReactantReaction Time (h)Yield (%)Reference
1Isatin1388[11]
2Benzaldehyde3[13]
34-(dimethylamino)benzaldehyde3-4High[9]
45-nitrothiophen-2-carbaldehyde[14]

Note: Yields and reaction times can vary based on the specific aldehyde used and reaction scale.

Conclusion and Future Perspectives

The protocol described provides a reliable and efficient method for synthesizing a diverse range of 5-oxopyrrolidine-based hydrazone derivatives. The simplicity of the condensation reaction, coupled with the ready availability of various aldehydes, makes this an attractive strategy for generating compound libraries for high-throughput screening in drug discovery programs. The potent biological activities already associated with this scaffold, including anticonvulsant and antimicrobial effects, underscore its therapeutic potential.[1][5] Further investigation into the SAR of these compounds will be critical for optimizing their efficacy and selectivity for various biological targets.

References

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  • Miller, A. D., et al. (2012). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 134(38), 15681-15684. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

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  • Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). Available at: [Link]

  • Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. LMA leidykla. Available at: [Link]

  • Vaickelioniene, R., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • Naz, H., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6750. Available at: [Link]

  • de Oliveira, C. S., et al. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Processes, 12(5), 1055. Available at: [Link]

  • Mohareb, R. M., et al. (2010). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 2(4), 185-196. Available at: [Link]

  • Hussain, I. & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences & Research, 9(12), 2415-2420. Available at: [Link]

  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(4), 434-453. Available at: [Link]

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Sources

Application Notes and Protocols: 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Motif in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid core represents a versatile and promising scaffold in modern medicinal chemistry. Its inherent structural features, including a lactam ring and a carboxylic acid group, provide a rich platform for chemical modification and interaction with biological targets. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into molecules.[1][2] The carboxylic acid moiety, a classic pharmacophore, often engages in critical charge-charge interactions with protein targets, although its presence can sometimes pose pharmacokinetic challenges.[3][4]

This document provides a detailed guide for researchers exploring the potential of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as Compound A) and its derivatives. While specific biological data for Compound A (CAS 63674-68-0) is not extensively available in the public domain[5], this guide will leverage the wealth of research on analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids to provide robust protocols and a strong rationale for its investigation. Research on closely related analogs has demonstrated significant potential in developing novel anti-inflammatory, antimicrobial, and anticancer agents.[6][7][8]

The strategic incorporation of a 2,5-dimethylphenyl group at the N-1 position of the pyrrolidinone ring is a key design element. This substitution introduces a lipophilic aromatic moiety with a specific steric and electronic profile, which can be crucial for modulating target binding, selectivity, and pharmacokinetic properties. This guide will detail the synthesis of the core molecule and its subsequent derivatization, followed by established protocols for evaluating its biological activity in relevant therapeutic areas.

Part 1: Synthesis and Derivatization Strategy

The synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is a well-established process, typically involving the condensation of a substituted aniline with itaconic acid. This approach provides a straightforward and efficient route to the core scaffold, which can then be elaborated to generate a diverse chemical library.

Protocol 1: Synthesis of this compound (Compound A)

This protocol is adapted from established procedures for analogous compounds.[7]

Rationale: The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. The 2,5-dimethylaniline is chosen for its specific substitution pattern, which can influence the compound's biological activity and metabolic stability.

Materials:

  • 2,5-Dimethylaniline

  • Itaconic acid

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (5%)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and itaconic acid (1.05 eq) in water.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl to pH 1-2 to precipitate the product.

  • Filter the crude product and wash with cold water.

  • For purification, dissolve the crude product in a 5% NaOH solution and treat with activated charcoal.

  • Heat the solution gently and then filter while hot to remove the charcoal.

  • Cool the filtrate and re-precipitate the product by acidifying with concentrated HCl to pH 1-2.

  • Filter the purified product, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Library Generation: A Gateway to Structure-Activity Relationship (SAR) Studies

The carboxylic acid moiety of Compound A is a prime handle for chemical modification to explore the structure-activity relationship (SAR). Derivatization at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

Workflow for Library Synthesis:

G A 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine- 3-carboxylic Acid (Compound A) B Esterification (e.g., MeOH, H₂SO₄) A->B Step 1a J Amide Coupling with Amines A->J Step 1b L Condensation with Diamines A->L Step 1c C Methyl Ester Derivative B->C D Hydrazinolysis (e.g., N₂H₄·H₂O) C->D Step 2a E Hydrazide Derivative D->E F Condensation with Aldehydes/Ketones E->F Step 3a H Cyclization Reactions E->H Step 3b G Hydrazone Library F->G I Azole/Triazine Library H->I K Amide Library J->K M Benzimidazole Library L->M

Caption: Library generation workflow from the core scaffold.

Protocol 2: Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazone derivatives of this scaffold have shown significant biological activity, particularly as antimicrobial and anticancer agents.[7][8][10]

Rationale: The conversion of the carboxylic acid to a hydrazide provides a versatile intermediate. The subsequent condensation with various aldehydes and ketones introduces a wide range of substituents, allowing for fine-tuning of the molecule's properties.

Procedure:

Step A: Esterification

  • Reflux Compound A in methanol with a catalytic amount of sulfuric acid for 2-4 hours.

  • Neutralize the reaction mixture and extract the methyl ester. Purify by column chromatography.

Step B: Hydrazide Formation

  • Reflux the methyl ester with hydrazine monohydrate in a suitable solvent like ethanol or propan-2-ol for 2-3 hours.

  • Cool the reaction mixture to crystallize the hydrazide. Filter and dry the product.

Step C: Hydrazone Synthesis

  • Dissolve the hydrazide in a suitable solvent (e.g., propan-2-ol).

  • Add a slight excess of the desired aromatic or heterocyclic aldehyde/ketone.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture, and the hydrazone product will typically precipitate. Filter, wash, and dry.

Part 2: Biological Evaluation Protocols

Based on the activities of analogous compounds, the following screening protocols are recommended to assess the therapeutic potential of the synthesized library.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screening method to determine the cytotoxic effects of novel compounds on cancer cell lines. Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have shown promise against various cancer cell lines, including non-small cell lung cancer (A549), triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375).[7][8]

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation:

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MDA-MB-231
Compound XValueValue
Compound YValueValue
DoxorubicinValueValue
Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution)

Rationale: The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][10] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA strains, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Dispense MHB into the wells of a 96-well plate.

  • Prepare serial two-fold dilutions of the test compounds directly in the plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSA
Compound XValueValue
Compound YValueValue
VancomycinValueValue
Potential Signaling Pathways and Mechanisms

While the exact mechanisms of action for this class of compounds are still under investigation, plausible targets can be inferred from their observed biological activities.

In Anti-inflammatory Research: Some derivatives have been shown to inhibit Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6] These enzymes are crucial in tissue remodeling and inflammation. Inhibition of MMPs can be a viable strategy for treating inflammatory diseases.

G A Inflammatory Stimuli B Pro-inflammatory Cytokines A->B C MMP Gene Expression B->C D MMP-2 / MMP-9 Activation C->D E Extracellular Matrix Degradation D->E F Inflammation & Tissue Damage E->F G Pyrrolidinone Derivative G->D Inhibition

Caption: Putative anti-inflammatory mechanism via MMP inhibition.

Conclusion and Future Directions

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a comprehensive framework for synthesizing and evaluating derivatives of this compound.

Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most potent compounds identified through these screens. Advanced studies, such as target identification, in vivo efficacy models, and ADME/Tox profiling, will be crucial for translating these promising scaffolds into clinical candidates.

References

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Al-Romaizan, A. N., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • Nature. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ACS Publications. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

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techniques for creating a library of 5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Techniques for Creating a Library of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Abstract

The 5-oxopyrrolidine, or pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigidified, cyclic structure serves as a constrained analog of glutamic acid, making it an excellent starting point for the design of enzyme inhibitors, peptide mimetics, and other therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the strategies and detailed protocols for the construction of a diverse library of 5-oxopyrrolidine-3-carboxylic acid derivatives, intended for researchers in drug discovery and chemical biology. We will cover the synthesis of the core scaffold, parallel synthesis techniques for library diversification, and essential protocols for purification and characterization.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine ring is a recurring motif in a wide array of natural products and synthetic molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][5][6] Its value as a chiral synthon, readily available from glutamic acid, provides a cost-effective and stereochemically defined starting point for asymmetric synthesis.

The ability to generate a library of derivatives from this core structure allows for the systematic exploration of the chemical space around the scaffold. By modifying substituents at the N-1 and C-3 positions, researchers can finely tune the molecule's steric and electronic properties to optimize interactions with a biological target. Parallel synthesis is a key enabling technology in this endeavor, allowing for the rapid generation of hundreds or thousands of distinct compounds for high-throughput screening.[7][8]

Synthesis of the Core Scaffold

The foundational step in library construction is the efficient synthesis of the core 5-oxopyrrolidine-3-carboxylic acid structure. A common and robust method involves the condensation of a primary amine with itaconic acid. This reaction establishes the N-1 substituent, which is a primary point of diversification.

Protocol 2.1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes the synthesis of a generic N-aryl substituted core structure, which can be adapted for various substituted anilines.

Materials:

  • Substituted Aniline (1.0 eq)

  • Itaconic Acid (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (e.g., 10 mmol, 1.0 eq) and itaconic acid (10.5 mmol, 1.05 eq).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate/Hexanes with 1% acetic acid).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold deionized water (100 mL) with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL).

  • Wash the solid with cold diethyl ether (2 x 20 mL) to remove residual acetic acid.

  • Dry the product under high vacuum to a constant weight.

Characterization:

  • The formation of the desired product can be confirmed by NMR spectroscopy. Key signals in ¹H NMR include diastereotopic protons for the CH₂ groups of the pyrrolidine ring and a characteristic methine (CH) proton signal.[4]

  • ¹³C NMR will show characteristic peaks for the two carbonyl carbons (amide and carboxylic acid) and the carbons of the pyrrolidine ring.[4][9]

  • Purity can be assessed by HPLC and the exact mass confirmed by High-Resolution Mass Spectrometry (HRMS).

Library Generation via Parallel Synthesis

With the core scaffold in hand, the next step is diversification. The carboxylic acid at the C-3 position is an ideal handle for creating a large amide library, which is a cornerstone of many drug discovery programs.[10] Parallel synthesis in 24- or 96-well plates is an efficient method for this diversification.[7][11]

Workflow for Parallel Amide Library Synthesis

The overall workflow involves preparing stock solutions of the core scaffold and a diverse set of primary and secondary amines, followed by automated or manual liquid handling to set up the reactions in parallel.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis & Purification cluster_analysis Phase 3: Analysis & Storage Core_Stock Prepare Core Scaffold Stock Solution Reaction_Setup Parallel Reaction Setup (96-Well Plate) Core_Stock->Reaction_Setup Amine_Plate Prepare Amine Library Plate (R-NH2) Amine_Plate->Reaction_Setup Reaction Amide Coupling Reaction (Room Temp, 16h) Reaction_Setup->Reaction Purification Parallel Purification (e.g., HPLC, SPE) Reaction->Purification QC Quality Control (LC-MS per well) Purification->QC Storage Library Plating & Storage QC->Storage

Caption: High-level workflow for parallel amide library synthesis.

Protocol 3.1: Parallel Synthesis of a 96-Compound Amide Library

This protocol details the generation of an amide library from the 1-Aryl-5-oxopyrrolidine-3-carboxylic acid core using a 96-well plate format.

Materials:

  • 1-Aryl-5-oxopyrrolidine-3-carboxylic acid (Core Scaffold)

  • Amine Library (96 diverse primary/secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the Core Scaffold in anhydrous DMF.

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

    • In a 96-well plate (Amine Plate), dispense 50 µL of a 0.22 M solution of each of the 96 unique amines in DMF into individual wells.

  • Reaction Setup (in a 96-well reaction block):

    • To each well of the reaction block, add 50 µL of the Core Scaffold stock solution (10 µmol, 1.0 eq).

    • Transfer the 50 µL of each unique amine solution from the Amine Plate to the corresponding well of the reaction block (11 µmol, 1.1 eq).

    • Add 50 µL of the HATU stock solution to each well (12.5 µmol, 1.25 eq).

    • Add 50 µL of the DIPEA stock solution to each well (30 µmol, 3.0 eq).

  • Reaction:

    • Seal the reaction block securely with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 16 hours.

  • Post-Reaction Processing:

    • After 16 hours, the reaction is typically complete. The resulting library can be submitted directly for high-throughput screening as a crude mixture, or purified.

Alternative Diversification: The Ugi Reaction

For more significant structural diversity, multicomponent reactions (MCRs) are exceptionally powerful. The Ugi four-component reaction (Ugi-4CR) can be employed to rapidly generate complex derivatives in a single step.[12][13][14] By using the 5-oxopyrrolidine-3-carboxylic acid as the acid component, a library of complex peptide-like structures can be synthesized.[15]

Ugi_Reaction cluster_reactants Ugi Four-Component Reaction Core 5-Oxopyrrolidine- 3-Carboxylic Acid (Acid) Product Diverse α-Acylamino Carboxamide Product Core->Product Amine Amine (R1-NH2) Amine->Product Aldehyde Aldehyde (R2-CHO) Aldehyde->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product

Caption: Ugi reaction for rapid library diversification.

This strategy allows for the introduction of three new points of diversity (R1, R2, and R3) in a single, atom-economical step, dramatically increasing the complexity and novelty of the resulting library.[12][15]

Purification and Quality Control

The purity of a compound library is critical for obtaining reliable screening data. While some high-throughput screens can tolerate crude materials, purification is often necessary.

Table 1: Comparison of Purification Techniques for Compound Libraries

TechniquePrincipleThroughputPurityRecovery
Preparative HPLC Reverse-phase chromatographyMedium-HighExcellent (>95%)Good-Excellent
Solid-Phase Extraction (SPE) Adsorption/partitioningHighModerate-GoodGood
Ion-Exchange Chromatography Ionic interactionHighGoodGood
Liquid-Liquid Extraction Differential solubilityHighModerateVariable

For most libraries, mass-directed preparative HPLC is the gold standard, offering a balance of high purity and good recovery.[16][17]

Protocol 5.1: High-Throughput Quality Control (QC)

Before and after purification, every well in the library plate must be analyzed to confirm the identity and purity of the product.

Instrumentation:

  • LC-MS system with a fast gradient (e.g., 1-2 minutes per sample)

Procedure:

  • Dilute a small aliquot (e.g., 2 µL) from each well of the library plate into a new 96-well plate containing a suitable solvent (e.g., 198 µL of 1:1 Acetonitrile/Water).

  • Submit the QC plate for automated LC-MS analysis.

  • Process the data to confirm the presence of the target mass and determine the purity (typically by UV chromatogram peak area at 214 or 254 nm).

Table 2: Example QC Data for a Subset of an Amide Library

Well IDR-Group (Amine)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%)
A01Benzylamine325.15325.298
A024-Fluoroaniline329.12329.196
A03Cyclohexylamine317.21317.299
A04Morpholine305.17305.297
Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile and valuable starting point for the construction of diverse small molecule libraries. By combining robust synthesis of the core structure with high-throughput parallel synthesis techniques, such as amide coupling or the Ugi reaction, researchers can rapidly generate large collections of novel compounds. Rigorous purification and quality control are paramount to ensuring the integrity of the library and the reliability of subsequent biological screening data. The protocols and strategies outlined in this guide provide a solid framework for drug discovery professionals to successfully explore the rich chemical space surrounding this important heterocyclic core.

References
  • Mickevičius, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • Shaaban, M. R., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available from: [Link]

  • Mickevičius, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

  • El-Kalyoubi, S., et al. (2019). Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. ResearchGate. Available from: [Link]

  • Sharma, V., et al. (2020). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available from: [Link]

  • Request PDF. (n.d.). Automated and Parallel Amide Synthesis. ResearchGate. Available from: [Link]

  • Dömling, A., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available from: [Link]

  • Basavaiah, D., et al. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. PubMed. Available from: [Link]

  • Kim, Y. C., & Cocolas, G. H. (1975). Glutamic Acid Analogs. The Synthesis of 3-Alkylgutamic Acids and 4-Alkylpyroglutamic Acids. Journal of Medicinal Chemistry. Available from: [Link]

  • Sargsyan, A., et al. (2019). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][4][5]diazepine Fragment. ResearchGate. Available from: [Link]

  • Liu, X., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. Books - The Royal Society of Chemistry. Available from: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available from: [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. Available from: [Link]

  • Asynt. (2014). Parallel Synthesis and Library Design. Asynt. Available from: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. Available from: [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. Available from: [Link]

  • Panday, S.K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available from: [Link]

  • ACS Publications. (n.d.). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available from: [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. Available from: [Link]

  • Kdpharmagroup. (n.d.). Purification Technologies Small Molecules. Kdpharmagroup. Available from: [Link]

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Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 1-(2,5-Dimethylphenyl)-5-oxopyrrolidin-3-carbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Willkommen im technischen Support-Center für die Synthese von 1-(2,5-Dimethylphenyl)-5-oxopyrrolidin-3-carbonsäure. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die ihre Versuchsergebnisse optimieren und die Ausbeute dieses wichtigen chemischen Bausteins verbessern möchten. Als Ihr leitender Anwendungswissenschaftler führe ich Sie durch häufige Herausforderungen, bewährte Verfahren und datengestützte Strategien zur Fehlerbehebung.

Abschnitt 1: FAQs - Grundlagen der Synthese verstehen

In diesem Abschnitt werden grundlegende Fragen zur Synthese von 1-(2,5-Dimethylphenyl)-5-oxopyrrolidin-3-carbonsäure beantwortet, um ein solides Verständnis der Reaktionsprinzipien zu schaffen.

F1: Was ist der zugrundeliegende Mechanismus für die Synthese von 1-(2,5-Dimethylphenyl)-5-oxopyrrolidin-3-carbonsäure?

Die Synthese von 1-(2,5-Dimethylphenyl)-5-oxopyrrolidin-3-carbonsäure erfolgt typischerweise durch eine Aza-Michael-Addition gefolgt von einer intramolekularen Amidierung.[1][2] Als Ausgangsmaterialien dienen Itaconsäure und 2,5-Dimethylanilin.

Der Mechanismus lässt sich in zwei Hauptschritte unterteilen:

  • Aza-Michael-Addition: Das Stickstoffatom des 2,5-Dimethylanilins fungiert als Nukleophil und greift die elektronenarme β-Position der α,β-ungesättigten Carbonylverbindung der Itaconsäure an. Dieser Schritt führt zur Bildung eines Zwischenprodukts.

  • Intramolekulare Amidierung (Zyklisierung): Die Aminogruppe des Michael-Addukts greift anschließend eine der Carboxylgruppen der Itaconsäure an, was zu einem Ringschluss und der Bildung des Pyrrolidinonrings unter Wasserabspaltung führt.

Dieser Reaktionsweg ist eine effiziente Methode zur Herstellung von N-substituierten 5-Oxopyrrolidin-3-carbonsäuren.[3]

aza_michael_cyclization ItaconicAcid Itaconsäure MichaelAdduct Aza-Michael-Addukt ItaconicAcid->MichaelAdduct Aza-Michael-Addition Dimethylaniline 2,5-Dimethylanilin Dimethylaniline->MichaelAdduct FinalProduct 1-(2,5-Dimethylphenyl)-5-oxopyrrolidin-3-carbonsäure MichaelAdduct->FinalProduct Intramolekulare Amidierung (Zyklisierung)

Reaktionsmechanismus der Synthese
F2: Welche Reaktionsparameter sind für eine hohe Ausbeute entscheidend?

Mehrere Parameter beeinflussen den Erfolg dieser Synthese maßgeblich. Eine sorgfältige Kontrolle dieser Faktoren ist für die Maximierung der Ausbeute unerlässlich.

  • Temperatur und Reaktionszeit: Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine ausreichende Aktivierungsenergie für die Aza-Michael-Addition und die anschließende Zyklisierung bereitzustellen.[3] Eine zu lange Reaktionszeit kann jedoch zur Bildung von Nebenprodukten durch Zersetzung oder Isomerisierung der Itaconsäure führen.[2][4]

  • Lösungsmittel: Wasser ist ein häufig verwendetes und umweltfreundliches Lösungsmittel für diese Reaktion.[3] Alternative Lösungsmittel wie Methanol, Propan-2-ol oder Essigsäure können ebenfalls verwendet werden und die Löslichkeit der Reaktanten und Produkte beeinflussen.[5][6][7]

  • pH-Wert: Der pH-Wert des Reaktionsmediums kann die Reaktivität des Anilins und die Stabilität der Itaconsäure beeinflussen. Ein leicht saurer pH-Wert, der manchmal durch die Itaconsäure selbst bereitgestellt wird, kann die Reaktion katalysieren.[8]

  • Stöchiometrie der Reaktanten: Ein leichter Überschuss an Itaconsäure kann vorteilhaft sein, um eine vollständige Umsetzung des Anilins zu gewährleisten.

F3: Wie beeinflussen die beiden Methylgruppen am Phenylring die Reaktion?

Die 2,5-Dimethyl-Substitution am Anilinring hat sowohl elektronische als auch sterische Effekte, die die Reaktion beeinflussen:

  • Elektronische Effekte: Methylgruppen sind elektronenschiebende Gruppen.[5][9] Sie erhöhen die Elektronendichte am Stickstoffatom des Anilins, was dessen Nukleophilie steigert und die Aza-Michael-Addition begünstigen sollte.

  • Sterische Effekte: Die Methylgruppe in Ortho-Position (Position 2) kann eine sterische Hinderung darstellen. Dies kann den nukleophilen Angriff des Stickstoffs auf die Itaconsäure erschweren und potenziell die Reaktionsgeschwindigkeit im Vergleich zu unsubstituiertem oder nur in para-Position substituiertem Anilin verringern.

In der Praxis stellt sich oft ein Gleichgewicht zwischen diesen beiden Effekten ein. Während die erhöhte Nukleophilie vorteilhaft ist, kann die sterische Hinderung längere Reaktionszeiten oder höhere Temperaturen erforderlich machen, um gute Ausbeuten zu erzielen.

Abschnitt 2: Anleitung zur Fehlerbehebung - Häufige Probleme und Lösungen

Dieser Abschnitt bietet praktische Lösungen für spezifische Probleme, die während des Experiments auftreten können.

troubleshooting_workflow cluster_LowYield Ursachen für geringe Ausbeute cluster_Impurities Ursachen für Verunreinigungen cluster_Isolation Ursachen für Isolationsprobleme cluster_Solutions Lösungsstrategien Start Problem identifizieren LowYield Geringe oder keine Ausbeute Start->LowYield Impurities Signifikante Verunreinigungen Start->Impurities IsolationIssues Schwierigkeiten bei der Isolierung Start->IsolationIssues LY_Cond Unzureichende Reaktionsbedingungen LowYield->LY_Cond LY_Reagents Reagenzienqualität oder Stöchiometrie LowYield->LY_Reagents I_SideReact Nebenreaktionen (z.B. Isomerisierung) Impurities->I_SideReact I_Unreacted Unreagierte Ausgangsmaterialien Impurities->I_Unreacted Iso_Sol Produkt ist im Lösungsmittel löslich IsolationIssues->Iso_Sol Iso_Precip Unvollständige Fällung IsolationIssues->Iso_Precip Sol_LY_Cond Reaktionszeit/Temperatur erhöhen; Katalysator hinzufügen (z.B. AcOH) LY_Cond->Sol_LY_Cond Sol_LY_Reagents Reagenzienqualität prüfen; Stöchiometrie anpassen LY_Reagents->Sol_LY_Reagents Sol_I_SideReact Reaktionstemperatur senken; Reaktionszeit optimieren I_SideReact->Sol_I_SideReact Sol_I_Unreacted Reaktionszeit verlängern; Reinigung optimieren I_Unreacted->Sol_I_Unreacted Sol_Iso_Sol Lösungsmittel wechseln; Lösungsmittelvolumen reduzieren Iso_Sol->Sol_Iso_Sol Sol_Iso_Precip pH-Wert anpassen; Lösung abkühlen Iso_Precip->Sol_Iso_Precip

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Technical Support Center: Purification of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-oxopyrrolidine-3-carboxylic acid derivatives. This class of compounds, featuring a polar lactam core and a carboxylic acid moiety, is a cornerstone in medicinal chemistry and drug development, forming the scaffold for numerous biologically active agents.[1][2][3][4][5] However, their inherent polarity, hydrogen bonding capabilities, and potential for stereoisomerism present significant and often frustrating purification challenges.

This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to specific, in-depth troubleshooting scenarios, complete with detailed protocols and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the biggest general challenge in purifying 5-oxopyrrolidine-3-carboxylic acid derivatives?

A: The primary challenge stems from the high polarity imparted by both the lactam and carboxylic acid functional groups.[6] This often results in poor solubility in common non-polar organic solvents, strong retention on normal-phase silica gel (leading to streaking and poor separation), and difficulty in inducing crystallization.[7][8]

Q2: My compound is an oil that won't crystallize. What are my options?

A: "Oiling out" is a common problem, often due to residual impurities or the intrinsic properties of the molecule.[7] First, ensure all solvents are removed under high vacuum. If it remains an oil, the primary alternative is chromatography. For stubborn oils, consider derivatization to a more crystalline solid (e.g., forming a salt with a suitable base) for purification, followed by regeneration of the parent compound.

Q3: Is normal-phase (silica gel) or reversed-phase chromatography better for these compounds?

A: While silica gel is a default for many chemists, it can be problematic for these highly polar compounds, often causing irreversible adsorption or streaking.[7] Reversed-phase (C18) chromatography is frequently the method of choice, using polar mobile phases like water/acetonitrile or water/methanol, often with an acid modifier like formic acid to suppress ionization and improve peak shape.[7][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent, though less common, alternative for very polar analytes.[10]

Q4: How can I confirm the purity of my final product?

A: Purity should be assessed using multiple analytical techniques.[11] High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting impurities. Mass Spectrometry (MS) confirms the molecular weight. For crystalline solids, determining a sharp melting point can be a good indicator of purity.[11]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for resolving the issue.

Problem 1: Severe Streaking and Poor Separation on Silica Gel Column Chromatography

Scenario: You run a silica gel column with a standard ethyl acetate/hexanes mobile phase, but your compound streaks badly from the baseline to the solvent front, co-eluting with impurities.

Root Cause Analysis: The polar carboxylic acid and lactam groups are interacting too strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding. This leads to slow, non-uniform elution. Basic impurities can exacerbate this issue.[7][8]

Troubleshooting Workflow:

G start Streaking on Silica Column mod_mobile Modify Mobile Phase start->mod_mobile switch_stationary Switch Stationary Phase start->switch_stationary If modification fails or compound degrades add_acid Add Acidic Modifier (e.g., 0.5-1% Acetic Acid) mod_mobile->add_acid For acidic compounds add_base Is compound basic? Add Basic Modifier (e.g., 0.5-1% Triethylamine) mod_mobile->add_base For basic derivatives rp_hplc Reversed-Phase (C18) (Water/ACN + 0.1% FA/TFA) switch_stationary->rp_hplc alumina Alumina (Neutral or Basic) switch_stationary->alumina hilic HILIC switch_stationary->hilic success Resolution Achieved add_acid->success add_base->success rp_hplc->success alumina->success hilic->success G start Product is an Oil re_purify Check Purity (NMR/HPLC) Re-purify if necessary start->re_purify induce_cryst Attempt to Induce Crystallization re_purify->induce_cryst If pure scratch Scratch flask with glass rod induce_cryst->scratch seed Add seed crystal induce_cryst->seed solvent_change Change Solvent System (Good/Poor Solvent Pair) induce_cryst->solvent_change salt_form Consider Salt Formation (e.g., with Dicyclohexylamine) induce_cryst->salt_form If all else fails solid_product Solid Product Obtained scratch->solid_product seed->solid_product trituration Triturate with non-polar solvent (e.g., Hexane, Ether) solvent_change->trituration trituration->solid_product salt_form->solid_product

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Technical Support Center: Optimizing the Synthesis of N-(2,5-dimethylphenyl)itaconimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the reaction between itaconic acid and 2,5-dimethylaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the highest levels of purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction product between itaconic acid and 2,5-dimethylaniline?

The reaction typically proceeds in two stages. First, the nucleophilic amine (2,5-dimethylaniline) attacks one of the carboxylic acid groups of itaconic acid to form an intermediate, N-(2,5-dimethylphenyl)itaconamic acid. With the application of heat and often a dehydrating agent, this intermediate undergoes an intramolecular cyclization to form the final product, N-(2,5-dimethylphenyl)itaconimide.[1][2] It is crucial to control the reaction conditions to favor the formation of the desired imide.

Q2: Why is starting with itaconic anhydride often recommended over itaconic acid?

Itaconic anhydride is a more reactive starting material. The initial reaction with an amine to form the amic acid intermediate is generally faster and occurs under milder conditions compared to the reaction with the dicarboxylic acid.[1] Using the anhydride bypasses the need to remove the first molecule of water, simplifying the initial acylation step.

Q3: What are the most critical parameters to control during this reaction?

There are three primary parameters:

  • Temperature: The initial amic acid formation is often done at a lower temperature, while the subsequent cyclodehydration to the imide requires elevated temperatures (e.g., 90-140 °C).[2][3]

  • Water Removal: The cyclization step is a dehydration reaction. Efficient removal of water is essential to drive the equilibrium towards the imide product. This can be achieved through azeotropic distillation (e.g., with toluene or xylene) or by using chemical dehydrating agents.

  • Stoichiometry: A 1:1 molar ratio of itaconic acid (or anhydride) to 2,5-dimethylaniline is theoretically required. However, slight adjustments may be necessary depending on the purity of the reagents and reaction scale.

Q4: Can I use a coupling reagent for this reaction?

Yes, for the initial amide bond formation, standard peptide coupling reagents like HATU or DCC can be used, particularly if milder conditions are required.[4][5] However, for the synthesis of the final itaconimide, the more common industrial and laboratory approach involves thermal dehydration, with or without a catalyst, as it is often more cost-effective for this type of transformation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low yield is a common issue that can stem from several factors.[4][6] The following decision tree can help diagnose the root cause.

G Start Low Yield Observed Check_Activation Is the amic acid intermediate forming? (Monitor by TLC/LC-MS) Start->Check_Activation No_Intermediate Problem: Incomplete Initial Reaction Check_Activation->No_Intermediate No Yes_Intermediate Problem: Inefficient Cyclization Check_Activation->Yes_Intermediate Yes Sol_Activation Solution: - Use itaconic anhydride instead of the acid. - Ensure amine purity; anilines can oxidize. - Check for salt formation; consider a non-polar solvent. No_Intermediate->Sol_Activation Sol_Cyclization Solution: - Increase reaction temperature. - Use a dehydrating agent (e.g., acetic anhydride). - Employ azeotropic distillation to remove water. - Add an acid catalyst (e.g., p-TsOH). Yes_Intermediate->Sol_Cyclization

Caption: Troubleshooting decision tree for low product yield.

  • Causality Explained:

    • Incomplete Initial Reaction: 2,5-dimethylaniline, while a good nucleophile, can form an unreactive ammonium carboxylate salt with itaconic acid in polar solvents, halting the reaction.[6] Furthermore, anilines are susceptible to air oxidation, turning reddish-brown, which reduces their nucleophilicity.[7] Using the more electrophilic itaconic anhydride or a non-polar solvent can mitigate these issues.

    • Inefficient Cyclization: The conversion of the amic acid to the imide is an equilibrium-limited dehydration reaction. If water is not effectively removed, the reverse reaction (hydrolysis of the imide) can occur, leading to low yields. Higher temperatures and dehydrating agents are necessary to drive the reaction to completion.

Problem 2: Formation of Significant Side Products

The presence of the α,β-unsaturated system in itaconic acid introduces the possibility of side reactions.

  • Potential Side Reaction 1: Aza-Michael Addition. The amine can add across the double bond of itaconic acid or the resulting itaconimide.[8] This is more likely to occur at elevated temperatures if the amine is present in excess or if the reaction is run for an extended period.

    • Solution: Control the stoichiometry carefully. The initial amic acid formation can often be performed at a lower temperature before proceeding to the higher temperature required for cyclization, minimizing the contact time of free amine with the activated double bond at high heat.

  • Potential Side Reaction 2: Isomerization. Under basic or thermal conditions, itaconic acid can isomerize to the thermodynamically more stable mesaconic acid.[9][10] Mesaconic acid is generally less reactive in subsequent polymerization or modification reactions, and its formation can complicate purification.

    • Solution: Avoid strongly basic conditions. While tertiary amines are sometimes used as catalysts, their use should be monitored. Running the reaction under neutral or mildly acidic conditions can suppress this isomerization.[11]

Problem 3: Product is a Dark, Tarry Material

This is typically a sign of polymerization or degradation.

  • Cause: The double bond in the itaconimide product can undergo radical polymerization at high temperatures.[1][2] Anilines are also prone to oxidative degradation, contributing to color formation.[7]

    • Solution:

      • Add a Radical Inhibitor: Introduce a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture, especially during the high-temperature cyclization step.

      • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the 2,5-dimethylaniline.[2]

Experimental Protocols & Data

Optimized Two-Step Protocol for N-(2,5-dimethylphenyl)itaconimide

This protocol is designed to maximize yield and purity by separating the amic acid formation from the cyclodehydration step.

Step 1: Synthesis of N-(2,5-dimethylphenyl)itaconamic Acid

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add itaconic anhydride (11.2 g, 0.1 mol).

  • Dissolve the anhydride in 100 mL of anhydrous toluene.

  • In a separate beaker, dissolve 2,5-dimethylaniline (12.1 g, 0.1 mol) in 50 mL of anhydrous toluene.

  • Slowly add the aniline solution to the stirred anhydride solution at room temperature over 30 minutes. An exotherm may be observed.

  • Stir the resulting mixture at 60 °C for 1 hour. A white precipitate of the amic acid should form.

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold toluene (2 x 20 mL) and dry under vacuum.

Step 2: Cyclodehydration to N-(2,5-dimethylphenyl)itaconimide

  • Place the dried N-(2,5-dimethylphenyl)itaconamic acid from Step 1 into a 500 mL round-bottom flask.

  • Add acetic anhydride (30 mL) and sodium acetate (2.5 g).

  • Heat the mixture in an oil bath at 90-100 °C with stirring for 2-3 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS until the amic acid is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • The crude itaconimide product will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure N-(2,5-dimethylphenyl)itaconimide.

Data Summary: Solvent and Temperature Effects

The choice of solvent and temperature is critical for managing side reactions and ensuring efficient cyclization.

ParameterConditionExpected OutcomeRationale & Citation
Solvent Toluene / XyleneGood for azeotropic water removalFacilitates dehydration, driving the equilibrium toward the imide product.
Acetic AcidActs as both solvent and catalystCan promote cyclization but may require higher temperatures to remove water.
DMF / DMAcHigh boiling point, good solubilityCan be effective but may require vacuum distillation to remove water; risk of side reactions at high temps.[12]
Temperature 60-80 °CFavors amic acid formationMinimizes risk of Michael addition and isomerization during the initial phase.
90-140 °CPromotes cyclodehydrationProvides the necessary activation energy for imide ring closure.[2][3]
> 150 °CRisk of polymerization/degradationThe vinyl group of the itaconimide can polymerize; aniline can degrade.[1]
Workflow Visualization

The overall experimental process can be visualized as follows:

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration reagents1 Itaconic Anhydride + 2,5-Dimethylaniline solvent1 Anhydrous Toluene reagents1->solvent1 reaction1 Stir at 60°C, 1h solvent1->reaction1 filtration1 Filter & Dry reaction1->filtration1 product1 Itaconamic Acid Intermediate filtration1->product1 reagents2 Acetic Anhydride + NaOAc product1->reagents2 Transfer Intermediate reaction2 Heat at 100°C, 2-3h reagents2->reaction2 workup Quench in Ice Water reaction2->workup purify Filter & Recrystallize workup->purify product2 Pure N-(2,5-dimethylphenyl)itaconimide purify->product2

Caption: Two-step synthesis workflow for N-(2,5-dimethylphenyl)itaconimide.

Analytical Monitoring

Effective reaction monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): Use a mobile phase like Ethyl Acetate/Hexane (1:1). Visualize spots with a UV lamp (254 nm). 2,5-dimethylaniline can be stained with ninhydrin, while the carboxylic acids can be visualized with a potassium permanganate stain.

  • LC-MS: Provides accurate tracking of the consumption of starting materials and the formation of the intermediate and final product, as well as detection of any side products by mass.

  • FTIR Spectroscopy: Monitor the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of the characteristic imide C=O stretches (~1700 and ~1780 cm⁻¹).[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization. Key signals to look for in the ¹H NMR of the itaconimide product are the two vinyl protons of the exocyclic double bond (typically around 5.7 and 6.3 ppm) and the methylene protons of the ring.[1]

By carefully controlling reaction parameters and monitoring progress, you can successfully troubleshoot and optimize the synthesis of N-(2,5-dimethylphenyl)itaconimide for your research and development needs.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Kulichikhina, Y. Y., et al. (2025). Recyclization of N-arylitaconimides with carboximidamides – a novel efficient method for the synthesis of 2-(2-amino-6-oxo- 1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides. ResearchGate.
  • Al-Amiery, A. A., et al. (2023). New n-substituted itaconimide polymers: synthesis, characterization and biological activity. Eurasian Chemical Communications.
  • Benchchem. (2025). Technical Support Center: Optimization of Amidation Reactions. Benchchem.
  • Kowalczyk, A., et al. (2022). Optimisation of Glycerol and Itaconic Anhydride Polycondensation. Polymers (Basel).
  • Poulose, V., et al. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Chemistry Proceedings.
  • ResearchGate. (n.d.). Schematic overview of the reaction of itaconic anhydride with a primary amine. ResearchGate.
  • Robert, T., et al. (2016). Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry.
  • Pellis, A., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.
  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online.
  • Zhang, X., et al. (2018). Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). Atlantis Press.
  • ResearchGate. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate.
  • Ali, A. A., et al. (2023). New n-substituted itaconimide polymers: synthesis, characterization and biological activity. Eurasian Chemical Communications.
  • Standeker, K., et al. (2021). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. Polymers (Basel).
  • Kralj, M., et al. (2020). Itaconic acid hybrids as potential anticancer agents. Molecules.
  • PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Monitoring and Investigating Reactive Extraction of (Di–)carboxylic Acids using Online FTIR – Part I: Characterization of the Complex Formed between Itaconic Acid and Tri-n-octylamine. ResearchGate.

Sources

Technical Support Center: Synthesis of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is a cornerstone reaction for generating scaffolds with significant potential in drug discovery. The most common and direct route involves the condensation of a substituted aniline with itaconic acid. This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization/dehydration. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield, purity, and reproducibility. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction has a very low yield, and I've isolated a significant amount of a sticky, water-soluble polymer. What is happening and how can I prevent it?

Answer:

This is a classic issue of itaconic acid polymerization.

  • Causality & Mechanism: Itaconic acid possesses a vinyl group that is susceptible to free-radical polymerization, especially under the high-temperature conditions often used for this synthesis (refluxing in water or solvent-free at >140 °C). The initiation of this polymerization can be triggered by trace impurities or simply by thermal energy. Once initiated, the polymerization can proceed rapidly, consuming the itaconic acid and forming poly(itaconic acid), a sticky, often intractable substance that complicates work-up and significantly reduces the yield of your desired product.

  • Troubleshooting & Preventative Measures:

    • Lower the Reaction Temperature: While heat is necessary to drive the cyclization, excessive temperatures will favor polymerization. Determine the minimum effective temperature for your specific aniline.

    • Introduce a Radical Inhibitor: The addition of a small amount of a radical scavenger can effectively suppress polymerization. Hydroquinone or butylated hydroxytoluene (BHT) are common and effective choices.

    • Control the Reagent Addition: Adding the itaconic acid portion-wise to the heated solution of the aniline can help to keep its instantaneous concentration low, thereby disfavoring polymerization.

  • Workflow for Mitigating Polymerization:

start Low Yield & Polymeric Byproduct cause Probable Cause: Itaconic Acid Polymerization start->cause action1 Reduce Reaction Temperature (e.g., from 140°C to 110-120°C) cause->action1 action2 Add Radical Inhibitor (e.g., Hydroquinone, ~0.1 mol%) cause->action2 action3 Implement Portion-wise Addition of Itaconic Acid cause->action3 check Monitor Reaction by TLC/LCMS. Is Yield Improving? action1->check action2->check action3->check success Problem Resolved: Optimized Conditions Found check->success Yes fail Re-evaluate Solvent & Reagent Purity check->fail No

Caption: Troubleshooting workflow for polymerization.

Question 2: My NMR analysis shows a mixture of products, including my desired compound and an isomer I can't identify. What is the likely structure of this impurity?

Answer:

The most probable cause is the presence of itaconic acid isomers, namely citraconic acid (the cis-isomer) and mesaconic acid (the trans-isomer).

  • Causality & Mechanism: Itaconic acid can isomerize to its more thermodynamically stable isomers, citraconic and mesaconic acid, under thermal conditions.[1][2] This isomerization shifts the double bond from the terminal position to an internal one. The aza-Michael addition is highly regioselective for the β-position of the vinyl group in itaconic acid.[3][4] The internal double bond in citraconic and mesaconic acid is significantly less reactive towards Michael addition by anilines due to steric hindrance and altered electronics.[5] Consequently, if isomerization occurs, these isomers will remain as unreacted impurities or react much slower, leading to a complex reaction mixture and reduced yield of the target molecule.

  • Troubleshooting & Preventative Measures:

    • Verify Starting Material Purity: Ensure your itaconic acid is pure and has not been subjected to high temperatures during storage.

    • Optimize Reaction Temperature: As with polymerization, lower reaction temperatures will minimize the rate of isomerization.

    • Consider a Two-Step, One-Pot Approach: First, perform the Michael addition at a lower temperature where isomerization is minimal. Once the addition is complete (monitor by TLC or LCMS), increase the temperature to drive the cyclization.

  • Itaconic Acid Isomerization Pathway:

itaconic Itaconic Acid (Reactive Michael Acceptor) citraconic Citraconic Acid (Less Reactive) itaconic->citraconic Heat mesaconic Mesaconic Acid (Less Reactive) itaconic->mesaconic Heat citraconic->mesaconic Heat

Caption: Thermal isomerization of itaconic acid.

Question 3: My final product seems to be degrading during work-up or purification, especially when using acid. What is this degradation product?

Answer:

You are likely observing the decarboxylation of your product.

  • Causality & Mechanism: The 1-aryl-5-oxopyrrolidine-3-carboxylic acid structure is a derivative of pyroglutamic acid. Pyroglutamic acids are known to undergo decarboxylation (loss of CO2) under acidic conditions and/or high temperatures to form the corresponding 5-aryl-2-pyrrolidinone.[6][7][8] The reaction is driven by the formation of a stable acyl-iminium ion intermediate upon protonation of the lactam carbonyl, followed by the elimination of carbon dioxide.

  • Troubleshooting & Preventative Measures:

    • Avoid Strong Acids During Work-up: If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.

    • Purification Strategy: Recrystallization is often the preferred method of purification. If column chromatography is necessary, use a neutral or slightly acidic silica gel and avoid prolonged exposure of the product to the stationary phase.

    • Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid thermal decarboxylation.

Condition Risk of Decarboxylation Recommended Action
Reaction Moderate to HighDo not use excessively high temperatures or prolonged reaction times.
Acidic Work-up HighUse dilute acid, perform quickly, and keep the mixture cool.
Purification ModeratePrioritize recrystallization over chromatography. If using silica gel, run the column efficiently.
Drying ModerateUse vacuum drying at temperatures below 60 °C.
Table 1: Conditions influencing decarboxylation risk.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature? A: The optimal temperature is a balance between achieving a reasonable reaction rate for the cyclization and minimizing side reactions like polymerization and isomerization. A good starting point is 100-110 °C when using water as a solvent. For solvent-free conditions, temperatures between 120-140 °C are common, but the risk of side reactions is higher.

Q2: Which solvent is best: water, acetic acid, or solvent-free? A:

  • Water: An environmentally friendly and effective solvent. It often allows for the product to precipitate upon cooling, simplifying purification.[9]

  • Acetic Acid: Can act as both a solvent and a catalyst, potentially accelerating the reaction. However, it can be more difficult to remove and may increase the risk of decarboxylation.

  • Solvent-Free: This method is atom-economical but typically requires higher temperatures, increasing the risk of the side reactions discussed above. It is best suited for less reactive anilines but requires careful temperature control.

Q3: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. The disappearance of the aniline starting material is a key indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the formation of the product and any impurities.

Q4: What is the recommended method for purifying the final product? A: Recrystallization is the most common and effective method. Water or ethanol/water mixtures are often suitable solvents.[9] This method is excellent for removing unreacted starting materials and polymeric byproducts. If isomeric impurities are present, fractional crystallization may be necessary.

Detailed Experimental Protocols

Protocol 1: General Synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Itaconic acid

  • Deionized water

  • Hydroquinone (optional, as inhibitor)

  • Standard laboratory glassware for reflux

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (12.3 g, 0.1 mol) and deionized water (100 mL).

  • Stir the mixture and heat to 100 °C to dissolve the aniline.

  • (Optional) Add hydroquinone (11 mg, 0.01 mol%) to the solution.

  • Once the solution is homogeneous, add itaconic acid (14.3 g, 0.11 mol) in three portions over 15 minutes.

  • Maintain the reaction mixture at reflux (approx. 100-105 °C) for 6-8 hours.

  • Monitor the reaction by TLC (Mobile phase: 7:3 Ethyl Acetate/Hexanes + 1% Acetic Acid) until the p-anisidine spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water (2 x 30 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This method can be used to resolve the desired product from key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Itaconic Acid > 1-Aryl-5-oxopyrrolidine-3-carboxylic acid > Decarboxylated Product > Aniline

References

  • Isomerization of itaconic acid, mesaconic acid, and citraconic acid. ResearchGate. Available at: [Link]

  • Khopade, T. M., et al. (2018). Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence. Organic & Biomolecular Chemistry, 17(2), 274-283. Available at: [Link]

  • Pd-catalyzed decarboxylation of glutamic acid and pyroglutamic acid to bio-based 2-pyrrolidone. Green Chemistry. Available at: [Link]

  • Citraconic acid. Wikipedia. Available at: [Link]

  • Rigo, B., et al. (1989). Decarboxylation of pyroglutamic acids with P2O5/CH3SO3H: A general synthesis of 5-aryl-2-pyrrolidinones. Tetrahedron Letters, 30(50), 7057-7060. Available at: [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 783. Available at: [Link]

  • Isomerization of itaconic acid into citraconic and mesoconic acid. ResearchGate. Available at: [Link]

  • Studies on pyrrolidinones. On the decarboxylation of pyroglutamic acids and N-acyl prolines in acidic media. ResearchGate. Available at: [Link]

  • Structures of itaconic, mesaconic and citraconic acids. ResearchGate. Available at: [Link]

  • Effect of Isomerization and Copolymerization of Itaconic Anhydride During the Synthesis of Renewable Monomers Using Vegetable Oils. SciELO. Available at: [Link]

  • Pellis, A., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry, 7, 513. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers. Available at: [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. Available at: [Link]

  • Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. Available at: [Link]

  • A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from... ResearchGate. Available at: [Link]

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Cheminė Technologija. Available at: [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. Available at: [Link]

Sources

Technical Support Center: Ensuring Robust and Reproducible Results with 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in their experimental assays. Our goal is to provide you with the necessary insights and protocols to enhance the stability of this compound, ensuring the accuracy and reproducibility of your results. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound, providing explanations grounded in its chemical properties and offering practical troubleshooting steps.

Q1: I'm observing a progressive decrease in the activity of my compound in a multi-day cell-based assay. What is the likely cause?

A1: A gradual loss of activity over time is a classic indicator of compound instability in the assay medium. For this compound, the primary suspect is the hydrolysis of the γ-lactam (a five-membered ring) within the 5-oxopyrrolidine core. This reaction opens the ring, altering the three-dimensional structure of the molecule and likely abolishing its biological activity. The rate of this hydrolysis is significantly influenced by the pH and temperature of the cell culture medium.[1][2]

Troubleshooting Steps:

  • pH Monitoring: Regularly measure the pH of your cell culture medium. Phenol red in the medium can give a visual indication, but for accuracy, use a calibrated pH meter.

  • Temperature Control: Ensure your incubator is accurately calibrated to 37°C. Even slight temperature fluctuations can accelerate degradation.

  • Fresh Media Supplementation: In long-term assays, consider partial or complete media changes at regular intervals (e.g., every 24-48 hours) to replenish the active compound.

  • Acclimatization: Before adding to cells, ensure your compound stock solution, once diluted in media, is warmed to 37°C to avoid temperature shock which can affect both the compound and the cells.

Q2: My stock solution of this compound in DMSO shows precipitation after a few freeze-thaw cycles. Is the compound degrading?

A2: While degradation is a possibility, precipitation upon thawing is more commonly a solubility issue. This compound, like many small molecules, has a finite solubility in commonly used solvents like DMSO. During freezing, the solvent can crystallize, forcing the compound out of the solution. Upon thawing, it may not readily redissolve, especially if the concentration is high.

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution to ensure the compound remains dissolved at -20°C or -80°C.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

  • Proper Thawing Technique: When thawing, warm the vial to room temperature and vortex thoroughly to ensure complete dissolution before making further dilutions.

  • Solvent Consideration: While DMSO is common, for some applications, other organic solvents might offer better solubility and freeze-thaw stability. However, always consider the compatibility of the solvent with your assay system.

Q3: I'm getting inconsistent IC50 values for my compound between different assay runs. What could be contributing to this variability?

A3: Inconsistent IC50 values often point to issues with compound stability and handling. In addition to the potential for hydrolysis as mentioned in Q1, variability can be introduced by:

  • Inaccurate Pipetting: Especially when preparing serial dilutions, small errors can propagate and lead to significant differences in the final concentrations.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing the effective concentration in the assay.

  • Inconsistent Incubation Times: If the compound is degrading over time, even small variations in incubation periods between experiments will lead to different results.

Troubleshooting Steps:

  • Use Low-Retention Plasticware: For preparing stock solutions and dilutions, use low-retention pipette tips and microplates to minimize adsorption.

  • Pre-treat Plates: In some cases, pre-incubating microplates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.

  • Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and cell seeding densities, are kept consistent across all experiments.

  • Include a Positive Control: Use a stable, well-characterized compound as a positive control in every assay run to monitor for inter-assay variability.

Part 2: Protocols for Enhancing Stability

This section provides detailed protocols for preparing and handling this compound to maximize its stability for in vitro assays.

Protocol 1: Preparation of Stabilized Stock Solutions

The proper preparation and storage of stock solutions are critical for maintaining the integrity of your compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Low-retention microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a controlled environment to minimize exposure to humidity.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly for at least 2 minutes to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable. Protect from light by storing in a dark box or wrapping the tubes in aluminum foil.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions in aqueous-based cell culture media, with considerations for maintaining stability.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.

  • Sterile, low-retention polypropylene tubes.

Procedure:

  • Thawing Stock Solution: Thaw a single-use aliquot of the DMSO stock solution at room temperature. Vortex gently to ensure homogeneity.

  • Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations for your assay. It is crucial to add the DMSO stock to the medium and mix immediately to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of the compound, as the lactam ring is susceptible to hydrolysis in aqueous environments.[1][2]

Part 3: Understanding the Chemistry of Instability

A foundational understanding of the potential degradation pathways of this compound is essential for designing robust experiments.

Primary Degradation Pathway: Lactam Hydrolysis

The principal route of degradation for this compound is the hydrolysis of the amide bond within the 5-oxopyrrolidine ring (a γ-lactam). This reaction is catalyzed by both acidic and basic conditions and is accelerated at higher temperatures.

cluster_0 This compound cluster_1 Degradation Product Compound Stable Compound (Lactam Ring Intact) Degraded Inactive Product (Hydrolyzed Open-Ring) Compound->Degraded Hydrolysis Catalysts H+ (Acid) OH- (Base) Heat Catalysts->Compound Accelerates Degradation

Caption: Primary degradation pathway of the compound.

Impact of pH on Stability

The stability of the lactam ring is highly dependent on the pH of the solution. In general, a U-shaped stability profile is observed, with maximum stability typically occurring in the slightly acidic to neutral pH range.

pH RangeExpected StabilityRationale
< 4 LowAcid-catalyzed hydrolysis of the amide bond is significant.
4 - 7 OptimalThe rate of both acid and base-catalyzed hydrolysis is minimized.
> 8 LowBase-catalyzed (hydroxide-mediated) hydrolysis of the amide bond becomes prominent.

Part 4: Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under your specific assay conditions, a stability study is recommended.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Interpretation Prep Prepare Compound in Assay Medium Incubate Incubate at Assay Conditions (e.g., 37°C) Prep->Incubate Sample Collect Aliquots at Different Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Analyze Quantify Remaining Compound (e.g., LC-MS) Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot HalfLife Calculate Degradation Half-Life (t½) Plot->HalfLife

Caption: Workflow for assessing compound stability.

Part 5: Advanced Stabilization Strategies

For particularly challenging assays or formulations, the use of excipients may be considered. Excipients are inactive substances that can help to improve the stability of the active pharmaceutical ingredient (API).

Excipient TypeExamplesPotential ApplicationReference
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)To prevent oxidative degradation, although lactam hydrolysis is the primary concern.[3]
Buffering Agents Phosphate, citrate, or acetate buffersTo maintain the pH of the formulation within the optimal stability range (pH 4-7).[4]
Solubilizing Agents / Surfactants Tween-80, Polysorbate 20To improve solubility and prevent precipitation in aqueous media.[5]
Cryoprotectants Glycerol, Propylene glycolTo protect against degradation during freeze-thaw cycles of stock solutions.[6]

Note: The use of any excipient requires careful validation to ensure it does not interfere with the assay or have unintended biological effects.[3][4]

By implementing the strategies and protocols outlined in this technical support guide, researchers can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available from: [Link]

  • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient Applications in Formulation Design and Drug Delivery. Springer.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available from: [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available from: [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • Brouwer, K. L. R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • Baheti, A., Kumar, L., & Bansal, A. K. (2010). Excipients used in lyophilization of small molecules. Journal of Excipients and Food Chemicals, 1(1), 41-54. Available from: [Link]

  • Li, S., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. American Pharmaceutical Review.
  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • MDPI. (2021).
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available from: [Link]

  • ResearchGate. (2010). Excipients used in lyophilization of small molecules. Available from: [Link]

  • ResearchGate. (2021). Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers. Available from: [Link]

  • PubMed Central (PMC). (2023). Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers. National Institutes of Health. Available from: [Link]

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Technical Support Center: Overcoming Low Solubility of 5-Oxopyrrolidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-oxopyrrolidine derivatives in their biological assays. As a class of heterocyclic compounds with significant potential in drug discovery, their effective evaluation is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common hurdles.

I. Troubleshooting Guide: Addressing Specific Solubility Issues

This section is structured to provide direct answers and actionable solutions to problems you might be facing in the lab.

Q1: My 5-oxopyrrolidine derivative has precipitated out of my aqueous buffer during my cell-based assay. How can I resolve this?

A1: Compound precipitation during an assay is a common indicator that its aqueous solubility limit has been exceeded. This can lead to inaccurate and unreliable data. Here’s a systematic approach to troubleshoot this issue:

Step 1: Assess the Physicochemical Properties of Your Derivative

5-oxopyrrolidine derivatives can have a wide range of physicochemical properties based on their substitutions.[1][2][3][4][5] Understanding these properties is the first step in diagnosing the problem.

  • LogP: A high LogP value indicates high lipophilicity and likely low aqueous solubility.

  • pKa: If your compound has ionizable groups, its solubility will be pH-dependent.[6][7]

Step 2: Employ Co-solvents

For many poorly soluble compounds, the use of a water-miscible organic solvent, or co-solvent, is a standard and effective strategy.[8][9][10]

  • Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[11][12]

  • Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can increase the solubility of nonpolar compounds.[10]

Protocol in Action: Prepare a high-concentration stock solution of your 5-oxopyrrolidine derivative in 100% DMSO. Then, dilute this stock solution into your aqueous assay buffer. It is crucial to ensure the final concentration of the co-solvent in the assay is low enough to not affect the biological system.[12] Typically, a final DMSO concentration of less than 0.5% is recommended for most cell-based assays.

Self-Validation: Always run a vehicle control (assay buffer with the same final concentration of the co-solvent) to ensure that the solvent itself is not causing any biological effects.

Q2: I've tried using a co-solvent, but my compound still isn't soluble enough for my desired assay concentration. What are my next steps?

A2: If a simple co-solvent approach is insufficient, more advanced formulation strategies may be necessary.

Option 1: pH Adjustment

If your 5-oxopyrrolidine derivative possesses an ionizable functional group, its solubility will be highly dependent on the pH of the solution.[6][7]

  • Weakly acidic compounds become more soluble at a pH above their pKa as they deprotonate to form a more soluble salt.[7]

  • Weakly basic compounds are more soluble at a pH below their pKa, where they are protonated.[7]

Causality: The ionized form of a compound is generally more water-soluble than its neutral form. By shifting the pH, you can favor the formation of the more soluble species.[6][13][14]

Experimental Workflow:

Caption: pH Adjustment Workflow

Option 2: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[15][16][17][18]

  • Mechanism: The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.[16][17]

  • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their improved solubility and safety profiles.[18]

Self-Validation: It is important to determine if the cyclodextrin itself has any effect on your assay. A control with the cyclodextrin alone should be included.

Q3: I'm working in a high-throughput screening (HTS) facility and need a universal method to improve the solubility of a library of 5-oxopyrrolidine derivatives. What do you recommend?

A3: In an HTS setting, a robust and broadly applicable method is key. The standard approach is to prepare stock solutions in 100% DMSO.[19]

Standard HTS Protocol:

  • Stock Solution Preparation: Dissolve all library compounds in 100% DMSO to a standard high concentration (e.g., 10-20 mM).[19]

  • Assay Plate Preparation: Use acoustic dispensing technology to transfer nanoliter volumes of the DMSO stock solutions into the assay plates.

  • Dilution: Add the aqueous assay buffer to the plates to achieve the final desired compound concentrations. This rapid dilution can sometimes lead to precipitation, so careful optimization of the final DMSO concentration is crucial.

Challenges in HTS:

  • Compound Precipitation: Even with DMSO, some highly insoluble compounds may precipitate upon dilution in the aqueous assay buffer. This can lead to false negatives.

  • Compound Aggregation: Poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.

Mitigation Strategies:

  • Pre-screening Solubility Assessment: If possible, perform a preliminary solubility assessment of the library to flag potentially problematic compounds.

  • Assay Miniaturization: Reducing the assay volume can help to minimize the amount of compound required and potentially keep it in solution.[20]

  • Quality Control: Implement rigorous quality control measures to identify and flag problematic data points.[20][21]

II. Frequently Asked Questions (FAQs)

Q1: What are 5-oxopyrrolidine derivatives and why are they important?

A1: 5-oxopyrrolidine derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][22] Their versatile chemical scaffold makes them attractive for the development of new therapeutic agents.[2]

Q2: Why is solubility such a critical issue in biological assays?

A2: For a compound to exert its biological effect in an in vitro assay, it must be dissolved in the aqueous assay medium. Poor solubility can lead to several problems:

  • Underestimation of Potency: If a compound is not fully dissolved, its effective concentration is lower than the nominal concentration, leading to an underestimation of its true potency.

  • Irreproducible Results: The extent of dissolution can vary between experiments, leading to inconsistent and unreliable data.

  • Assay Interference: Precipitated compound can scatter light, quench fluorescence, or physically interfere with the assay components, leading to erroneous results.

Q3: Are there any other formulation strategies I can consider for highly insoluble 5-oxopyrrolidine derivatives?

A3: Yes, for particularly challenging compounds, more advanced formulation techniques can be explored, although these are more common in later-stage drug development:

  • Lipid-based formulations: These can be effective for highly lipophilic compounds and include self-emulsifying drug delivery systems (SEDDS).[23][24]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.[8][25]

  • Amorphous solid dispersions: By converting the crystalline drug to an amorphous form, its solubility can be enhanced.[23][24]

III. Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution of a poorly soluble 5-oxopyrrolidine derivative in a co-solvent for use in biological assays.

Materials:

  • 5-oxopyrrolidine derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of the 5-oxopyrrolidine derivative using a calibrated analytical balance.

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Apparent Solubility by UV-Vis Spectroscopy

Objective: To estimate the apparent solubility of a 5-oxopyrrolidine derivative in a specific buffer.

Materials:

  • 5-oxopyrrolidine derivative stock solution (in a suitable organic solvent)

  • Assay buffer of interest

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplate

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of the 5-oxopyrrolidine derivative stock solution in the assay buffer.

  • Transfer the dilutions to a 96-well UV-transparent microplate.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the compound.

  • Create a standard curve by plotting absorbance versus concentration.

  • In separate tubes, add an excess amount of the solid 5-oxopyrrolidine derivative to the assay buffer.

  • Incubate the tubes with shaking for a defined period (e.g., 24 hours) at a constant temperature to allow the solution to reach equilibrium.

  • Centrifuge the tubes to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its absorbance at λmax.

  • Use the standard curve to determine the concentration of the dissolved compound in the supernatant, which represents its apparent solubility in that buffer.

IV. Data Presentation

Table 1: Solubility of Representative 5-Oxopyrrolidine Derivatives in Various Solvents

CompoundStructureLogP (calculated)Solubility in Water (µg/mL)Solubility in 5% DMSO/Water (µg/mL)
5-Oxopyrrolidine-2-carboxamideC5H8N2O2-1.4>1000>1000
1-Phenyl-5-oxopyrrolidine-3-carboxylic acidC11H11NO31.2<10>500
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acidC11H10ClNO32.0<1>200

Note: The solubility values presented are illustrative and can vary depending on the specific experimental conditions.

V. Visualization of Workflows

Decision Tree for Solubility Enhancement

G A Start: Compound has low solubility in aqueous buffer B Determine physicochemical properties (LogP, pKa) A->B C Is the compound ionizable? B->C D Yes C->D Yes E No C->E No F Optimize buffer pH D->F K Use a co-solvent (e.g., DMSO) E->K G Is solubility sufficient? F->G H Yes G->H Yes I No G->I No J Proceed with assay H->J I->K L Is solubility sufficient? K->L M Yes L->M Yes N No L->N No M->J O Consider cyclodextrins N->O P Is solubility sufficient? O->P Q Yes P->Q Yes R No P->R No Q->J S Advanced formulation (nanosuspension, etc.) R->S

Caption: Decision Tree for Solubility Enhancement

References

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available from: [Link]

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  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]

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  • solubility enhancement -by pH change & complexation. Slideshare. Available from: [Link]

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  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available from: [Link]

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  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • How Do Acids And Bases Alter Compound Solubility?. YouTube. Available from: [Link]

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • 5-Oxopyrrolidine-2-carboxamide. PubChem. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

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  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]

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  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

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Technical Support Center: Crystallization of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the crystallization of this molecule. Our approach is rooted in first principles of crystallization science to empower you to rationally design and refine your experimental protocols.

Understanding the Molecule: Key Physicochemical Drivers

Before attempting crystallization, understanding the structural attributes of this compound is crucial for predicting its behavior in various solvent systems.

  • Molecular Formula: C₁₃H₁₅NO₃[1]

  • Molecular Weight: 233.26 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is a polar, protic group capable of strong hydrogen bonding (both as a donor and acceptor). It imparts acidic properties and is a primary driver of solubility in polar, protic solvents (e.g., alcohols) and aqueous bases. Carboxylic acids are known to form strong hydrogen-bonded dimers in the solid state, a common motif in crystallization.[2]

    • Lactam (cyclic amide): A polar, aprotic group that can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.

    • 2,5-Dimethylphenyl Ring: A nonpolar, hydrophobic aromatic group. This bulky, rigid moiety will influence crystal packing and favors solubility in nonpolar or moderately polar aprotic solvents.

The presence of both highly polar (acid, lactam) and nonpolar (dimethylphenyl) regions makes this an amphiphilic molecule. This duality is the key to successful crystallization, as the ideal solvent or solvent system must appropriately solvate both ends of the molecule to allow for controlled precipitation.

Crystallization Troubleshooting & FAQ

This section addresses the most common issues encountered during the crystallization of small organic molecules like Compound 1, presented in a question-and-answer format.

Q1: I'm not getting any crystals after cooling my solution. What should I do?

This is a classic problem that typically points to one of two issues: insufficient supersaturation or a high nucleation energy barrier.

  • Causality: Crystals form when a solution is supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. If the solution is not saturated at the higher temperature, it will not become sufficiently supersaturated upon cooling to induce crystallization.[3] Alternatively, the solution may be in a metastable state where nucleation is kinetically hindered.[4]

  • Troubleshooting Steps:

    • Increase Concentration: If you have not disposed of the solution, gently reheat it and evaporate a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration. Allow it to cool slowly again.[5]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

    • Induce Nucleation (Seeding): This is the most effective method for controlling crystallization.[6][7] Add a few microscopic crystals of pure Compound 1 (a "seed") to the cooled, supersaturated solution. The seed provides a pre-existing crystal lattice onto which dissolved molecules can deposit, bypassing the difficult primary nucleation step.[4] If you do not have seed crystals, try obtaining a tiny amount of solid by rapidly evaporating a drop of the solution on a watch glass.

    • Lower Temperature: If using an ice bath, consider a colder bath (e.g., dry ice/acetone) to further decrease solubility, though this can sometimes lead to the formation of smaller, less pure crystals.[5]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment.

  • Causality: The high concentration of impurities can depress the melting point of the solid, making it more prone to oiling out. Additionally, if the cooling rate is too fast or the solution is too concentrated, the solute may precipitate too quickly for molecules to arrange themselves into an ordered crystal lattice.[5]

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-25% more) to lower the saturation temperature.[5]

    • Slow Down Cooling: This is critical. A slower cooling rate gives molecules more time to orient correctly into a crystal lattice.[3] Insulate the flask by placing it in a large beaker of hot water or a dewar and allowing it to cool to room temperature over several hours before moving it to a refrigerator or ice bath.

    • Change Solvent System: The solubility curve in the current solvent may be too steep. Try a solvent in which the compound is slightly less soluble. Alternatively, for an anti-solvent crystallization, ensure the "good" solvent is not too good.

Q3: The crystals I obtained are very fine needles or small plates. How can I grow larger, more block-like crystals?

Crystal morphology, or "habit," is a direct result of the relative growth rates of different crystal faces.[8] Fast growth often leads to high-aspect-ratio crystals like needles, while slow, controlled growth allows for more uniform, three-dimensional (block-like) crystals to develop.

  • Causality: The solvent plays a profound role in determining crystal habit. Solvent molecules can preferentially adsorb to specific crystal faces, inhibiting their growth and allowing other faces to grow more quickly, thereby changing the overall shape.[9][10][11] High supersaturation also favors rapid growth and can lead to needle-like morphologies.

  • Refinement Strategies:

    • Reduce Supersaturation Rate: As with preventing oiling out, slow cooling is paramount. The goal is to keep the solution in the metastable zone, where existing crystals grow but new nucleation is minimized.[12]

    • Solvent Modification: Experiment with different solvents. A solvent that interacts differently with the various crystal faces can dramatically alter the crystal habit.[13] For example, if you are getting needles from ethyl acetate, try crystallizing from an alcohol like isopropanol or a ketone like acetone.

    • Use Seeding: Seeding at a low level of supersaturation provides a limited number of growth sites, allowing these few crystals to grow larger rather than forming many small crystals.[6][14]

Q4: I suspect I have different crystal forms (polymorphs). How do I control this?

Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in drug development, as different polymorphs can have different solubility, stability, and bioavailability.[15][16][17]

  • Causality: Polymorphs arise from different arrangements or conformations of molecules in the crystal lattice.[18] The form that crystallizes depends on kinetic and thermodynamic factors during crystallization, such as the choice of solvent, cooling rate, and temperature.[16][17] Often, a less stable (kinetically favored) polymorph will form first and may later convert to a more stable (thermodynamically favored) form.

  • Control & Screening Protocol:

    • Vary Solvents: This is the most powerful tool for discovering and controlling polymorphs. Perform crystallization experiments with a diverse range of solvents (e.g., protic, aprotic, polar, nonpolar).

    • Control Temperature & Cooling Rate: Crystallizing at different temperatures or using different cooling profiles can favor the nucleation of different forms.[17]

    • Seeding: This is the most robust method for obtaining a specific, desired polymorph. Once a polymorph is identified and isolated, it can be used to seed subsequent crystallizations, directing the outcome to that specific form.[6]

    • Characterization: It is essential to characterize the solid form obtained from each experiment using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and differentiate polymorphs.

Recommended Experimental Protocols & Workflows

The following are detailed, step-by-step protocols for key crystallization workflows.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify suitable solvent systems for the crystallization of Compound 1.

  • Preparation: Place approximately 10-20 mg of Compound 1 into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the screening table below, starting with 0.2 mL. Stir or vortex at room temperature.

  • Solubility Assessment (Cold): Observe the solubility. If the compound dissolves completely, it is too soluble in that solvent at room temperature for a cooling crystallization. If it is partially soluble or insoluble, proceed to the next step.

  • Solubility Assessment (Hot): Gently heat the tubes that did not fully dissolve in a water or sand bath. Add the solvent dropwise with continued heating until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation, oiling out, or no change.

  • Analysis: A good single-solvent system is one where the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields solid crystals upon cooling. Promising candidates can then be scaled up. For anti-solvent crystallization, identify a "good" solvent (dissolves the compound well at room temperature) and a miscible "anti-solvent" (in which the compound is insoluble).

Data Summary: Recommended Solvents for Initial Screening
SolventClassBoiling Point (°C)PolarityRationale & Key Considerations
Isopropanol Alcohol82.6Polar ProticGood potential for H-bonding with the carboxylic acid. Lower volatility than ethanol allows for slower cooling.
Ethyl Acetate Ester77.1Polar AproticBalances polarity to dissolve the lactam/acid with a less polar character to interact with the phenyl ring.
Acetone Ketone56.0Polar AproticA strong solvent that is good for finding an anti-solvent pair (e.g., water or heptane).
Toluene Aromatic110.6NonpolarMay preferentially solvate the dimethylphenyl group. High boiling point allows for a wide temperature range.
Acetonitrile Nitrile81.6Polar AproticOften yields different crystal habits compared to alcohols or esters.
Water -100.0Very PolarLikely an anti-solvent. Useful for anti-solvent crystallization with a polar organic solvent like acetone or isopropanol.[19]
n-Heptane Alkane98.4NonpolarA definite anti-solvent. Useful for precipitating the compound from a more polar solvent like ethyl acetate.
Protocol 2: Controlled Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude Compound 1. Add the chosen solvent (e.g., Isopropanol) in portions while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and set it on an insulating surface (like a cork ring or wood block) to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once at room temperature, and ideally after crystals have started to form, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Anti-Solvent Crystallization

This technique is excellent for compounds that are highly soluble in a primary solvent at room temperature.[20]

  • Dissolution: Dissolve Compound 1 in a minimal amount of a "good" solvent (e.g., Acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Water or n-Heptane) dropwise until the solution becomes persistently turbid (cloudy).[21] This indicates the point of saturation has been reached.

  • Re-solubilization: Gently warm the turbid solution until it becomes clear again.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation & Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualization of Key Workflows

To better illustrate the decision-making process, the following diagrams have been generated using Graphviz.

Troubleshooting Crystallization Outcomes

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oil_out Compound 'Oiled Out' outcome->oil_out Liquid Droplets poor_xtal Poor Crystals (Needles/Small/Impure) outcome->poor_xtal Solid Formed good_xtal Good Crystals Formed outcome->good_xtal Success action1 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal no_xtal->action1 action2 1. Reheat & Add More Solvent 2. Slow Down Cooling Rate 3. Try Different Solvent oil_out->action2 action3 1. Reduce Cooling Rate 2. Change Solvent 3. Use Seeding poor_xtal->action3 end_node Isolate & Characterize good_xtal->end_node action1->start Retry action2->start Retry action3->start Retry G cluster_prep Preparation cluster_form Crystal Formation cluster_iso Isolation dissolve 1. Dissolution (in hot solvent) hot_filt 2. Hot Filtration (optional) dissolve->hot_filt cool 3. Supersaturation (Slow Cooling) hot_filt->cool nucleate 4. Nucleation & Growth cool->nucleate isolate 5. Isolation (Vacuum Filtration) nucleate->isolate dry 6. Drying isolate->dry

Caption: A generalized workflow for purification by cooling crystallization.

References

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  • Y. Zhang, et al., "Understanding the role of solvent in regulating the crystal habit," RSC Publishing, 2018. [Online]. Available: [Link]

  • H. G. Brittain, "Polymorphism and crystallization of active pharmaceutical ingredients (APIs)," PubMed, 2009. [Online]. Available: [Link]

  • R. J. Davey, "Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level," Taylor & Francis Online, 2002. [Online]. Available: [Link]

  • L. Liu, et al., "Progress and Opportunities of Seeding Technique in Crystallization Processes," White Rose Research Online, 2021. [Online]. Available: [Link]

  • Bitesize Bio, "5 Protein Crystallization Seeding Methods for Bigger Crystals," 2022. [Online]. Available: [Link]

  • PharmaCores, "Polymorphism in Drugs: Why Crystal Forms Matter," 2023. [Online]. Available: [Link]

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  • P. T. Tinnemans, et al., "Understanding the Effect of a Solvent on the Crystal Habit," ACS Publications, 2006. [Online]. Available: [Link]

  • Mettler Toledo, "Seeding Studies For Crystallization - Improve Batch Consistency," N.D. [Online]. Available: [Link]

  • Z. Wang, et al., "The Effect of Solvents on the Crystal Morphology of Pyriproxyfen," MDPI, 2022. [Online]. Available: [Link]

  • Diamond Light Source, "Crystal-seeding," N.D. [Online]. Available: [Link]

  • L. S. Z. Li, et al., "Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone," ACS Publications, 2006. [Online]. Available: [Link]

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  • W. J. G. M. Peoples, et al., "Processes involving the use of antisolvent crystallization," Google Patents, 2006. [Online].
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  • Jagiellońskie Centrum Innowacji, "POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS," N.D. [Online]. Available: [Link]

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  • J. W. Pflugrath, "Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures," Elsevier, 2004. [Online]. Available: [Link]

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  • Mettler Toledo, "Using AntiSolvent for Crystallization," N.D. [Online]. Available: [Link]

  • B. Spingler, et al., "Guide for crystallization," University of Zurich, 2012. [Online]. Available: [Link]

  • ANDRITZ GROUP, "Crystallization process guide | industrial use," N.D. [Online]. Available: [Link]

  • P. M. F. Lecomte, et al., "Method for crystallising carboxylic acid," Google Patents, 2005. [Online].
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  • Wikipedia, "Salting out," N.D. [Online]. Available: [Link]

  • E. J. Beckman, et al., "Carboxylic acid purification and crystallization process," Google Patents, 1991. [Online].
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  • A. T. Karunanithi, et al., "Solvent design for crystallization of carboxylic acids," ResearchGate, 2009. [Online]. Available: [Link]

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  • V. V. B. Reddy, et al., "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," PMC - NIH, 2022. [Online]. Available: [Link]

  • S. Aitipamula, et al., "Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study," ResearchGate, 2013. [Online]. Available: [Link]

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  • O. K. K. Al-Duhaidah, et al., "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity," PMC - NIH, 2022. [Online]. Available: [Link]

  • U. Uršič, et al., "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides," MDPI, 2016. [Online]. Available: [Link]

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Technical Support Center: Strategies to Reduce Impurities in 5-Oxopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-oxopyrrolidine (also known as pyroglutamic acid) synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity in their synthetic processes. Achieving high purity is critical, as even trace impurities can significantly impact the safety, efficacy, and stability of final products, particularly in pharmaceutical applications.[1][2]

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting. We will explore common synthetic routes, dissect the formation of key impurities, and offer field-proven strategies for their mitigation and control.

Part 1: Frequently Asked Questions (FAQs) - Core Principles of Purity Control

This section addresses general questions that apply across various synthetic strategies for 5-oxopyrrolidine.

Q1: What are the primary sources of impurities in 5-oxopyrrolidine synthesis?

Impurities can be introduced at nearly every stage of the synthetic and purification process. Understanding their origin is the first step toward effective control.[2][3] They can be broadly categorized as follows:

  • Starting Material-Related Impurities: This includes residual starting materials carried through the process and impurities already present in those raw materials. Always begin with the highest quality precursors available.

  • Side-Reaction Products: These are undesired molecules formed by competing reaction pathways. Their formation is often highly dependent on reaction conditions like temperature, pH, and stoichiometry.

  • Degradation Products: The 5-oxopyrrolidine ring can degrade under certain conditions, such as excessive heat or the presence of strong acids or bases, leading to ring-opened products or other decomposition byproducts.[4]

  • Intermediates: In multi-step syntheses, incomplete conversion can leave residual intermediates in the final product.

  • Reagent-Related Impurities: Impurities can also arise from reagents used during the reaction or work-up, such as catalysts or solvents.

Q2: How do I select the appropriate analytical method for identifying and quantifying my impurities?

A robust analytical method is essential for accurately profiling your product.[2] The choice depends on the nature of the expected impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for non-volatile organic impurities.[5][6] A well-developed, stability-indicating HPLC method should be able to separate the main product from all known impurities and degradation products.[2]

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents or volatile byproducts.[3][7] Coupling with Mass Spectrometry (GC-MS) is powerful for identification.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information that is crucial for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of isolated impurities, providing definitive confirmation of their chemical structure.[2][8]

Analytical Technique Best For Key Advantages
HPLC Non-volatile organic impurities, starting materials, degradation products.High resolution, quantitative accuracy, wide applicability.[6]
GC-MS Volatile organic impurities, residual solvents.High sensitivity for volatile compounds, excellent for identification.[7][9]
LC-MS Identifying unknown non-volatile impurities.Provides molecular weight data, high sensitivity.[3]
NMR Definitive structural elucidation of isolated impurities.Provides detailed structural information.[2]
Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides targeted advice for common problems encountered in the most prevalent synthetic pathways to 5-oxopyrrolidine and its derivatives.

Route A: Thermal Cyclization of Glutamic Acid

This is a classic and direct method, but it is susceptible to issues related to high temperatures. The reaction involves the dehydration of glutamic acid to form the lactam ring.[10]

Issue 1: My final product is contaminated with unreacted L-glutamic acid.

  • Causality: This indicates incomplete reaction, which can be due to insufficient heating (time or temperature) or inefficient water removal, as water is a byproduct that can drive the equilibrium back to the starting material.

  • Troubleshooting Steps:

    • Optimize Temperature: While overheating is a risk, the temperature must be sufficient for cyclization. For solid-phase cyclization, temperatures are often in the 140-160°C range. Carefully monitor the reaction progress using TLC or HPLC to find the optimal balance.

    • Ensure Efficient Water Removal: If performing the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water. If performing a neat (solvent-free) melt reaction, applying a vacuum can effectively remove water and drive the reaction to completion.

    • Purification: Unreacted glutamic acid has very different solubility properties from 5-oxopyrrolidine. Glutamic acid is poorly soluble in alcohols like ethanol, whereas 5-oxopyrrolidine is soluble. Recrystallization from an ethanol/water mixture can effectively remove residual glutamic acid.[11]

Issue 2: My product, derived from L-glutamic acid, shows significant racemization.

  • Causality: The chiral center in glutamic acid is susceptible to racemization under harsh thermal or acidic conditions.[12] The mechanism can involve enolization at the chiral carbon, which temporarily destroys the stereocenter, allowing for inversion of configuration upon re-ketonization.

  • Troubleshooting Steps:

    • Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. The goal is to find the minimum temperature and time required for full conversion.

    • Catalytic Approaches: Consider using catalysts that can promote cyclization under milder conditions. Supported metal catalysts, such as Ru/Al2O3, have been shown to facilitate the conversion of glutamic acid to 2-pyrrolidone at lower temperatures than traditional thermal methods.[10]

    • Alternative Reagents: For amide bond formation, coupling reagents like DEPBT are known to mediate amide bond formation with remarkable resistance to racemization.[13]

Route B: Condensation of Itaconic Acid with a Primary Amine

This is a versatile method for producing N-substituted 5-oxopyrrolidine-3-carboxylic acids. The reaction involves the Michael addition of the amine to the itaconic acid double bond, followed by intramolecular cyclization.[14][15]

Issue 3: The reaction produces multiple byproducts, complicating purification.

  • Causality: The primary cause is often a lack of control over reaction conditions. Side reactions can include the formation of regioisomers or undesired reactions involving the amine starting material. The reaction of an amine with itaconic acid in water at reflux is a common procedure.[15]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise molar ratio of reactants. An excess of the amine can sometimes lead to side reactions. A slight excess of itaconic acid (e.g., 1.5 equivalents) has been used to drive the reaction to completion.[16]

    • Temperature and pH Control: The reaction is often performed at reflux in water or another suitable solvent.[17][18] After the reaction, acidification of the filtrate can be used to precipitate the desired product.[17]

    • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product. Stop the reaction as soon as it is complete to prevent the formation of degradation products.

Issue 4: How can I effectively remove unreacted starting materials post-reaction?

  • Causality: The starting materials (an amine and a dicarboxylic acid) have distinct physicochemical properties from the N-substituted 5-oxopyrrolidine-3-carboxylic acid product. These differences can be exploited for purification.

  • Troubleshooting Steps:

    • Acid-Base Extraction: The product is a carboxylic acid and can be manipulated by pH changes. A common purification method involves dissolving the crude product in a dilute base (like 5% sodium hydroxide), filtering off any insoluble impurities, and then re-precipitating the product by acidifying the filtrate with an acid like HCl to a specific pH (e.g., pH 5).[15][17]

    • Recrystallization: This is a powerful technique for purification. The choice of solvent is critical. Propan-2-ol and methanol are commonly cited solvents for recrystallizing 5-oxopyrrolidine derivatives.[8][19]

Part 3: Experimental Protocols & Visualization
Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for developing a purity analysis method. It must be optimized for your specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the product and expected impurities absorb (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.

Diagram 1: Troubleshooting Workflow for Impurity Issues

This flowchart provides a logical path for diagnosing and solving purity problems in your synthesis.

G start Impurity Detected (> Specification Limit) check_analytical Is the analytical method validated? start->check_analytical validate_method Validate Method: Specificity, Linearity, Accuracy check_analytical->validate_method No identify_impurity Identify Impurity Structure (LC-MS, NMR) check_analytical->identify_impurity Yes validate_method->identify_impurity is_known Is it a known impurity? identify_impurity->is_known start_material Unreacted Starting Material / Reagent is_known->start_material Yes, SM side_product Side-Reaction Product is_known->side_product Yes, Byproduct degradation_product Degradation Product is_known->degradation_product Yes, Degradant unknown_impurity Unknown Impurity is_known->unknown_impurity No solve_start Action: 1. Verify SM Purity 2. Optimize Stoichiometry 3. Improve Purification start_material->solve_start solve_side Action: 1. Adjust Temp/pH 2. Change Solvent/Catalyst 3. Monitor Reaction Time side_product->solve_side solve_degrade Action: 1. Lower Reaction Temp 2. Use Inert Atmosphere 3. Check Storage Conditions degradation_product->solve_degrade end_node Product Meets Purity Specification solve_start->end_node solve_side->end_node solve_degrade->end_node investigate_unknown Investigate Formation Mechanism unknown_impurity->investigate_unknown investigate_unknown->solve_side G cluster_0 L-Pyroglutamic Acid cluster_1 Enolate Intermediate (Achiral) cluster_2 D-Pyroglutamic Acid L_form Enolate L_form->Enolate H⁺ or OH⁻ (Deprotonation at Cα) Enolate->L_form Protonation (Re-formation) D_form Enolate->D_form Protonation (Inversion)

Caption: Racemization via an achiral enolate intermediate.

References
  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. ProQuest. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

  • Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of 5-oxopyrrolidine derivatives 2–13. ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. PubMed. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. International Labmate. Available from: [Link]

  • Synthesis and antibacterial evaluation of novel 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives. LMA leidykla. Available from: [Link]

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and antibacterial evaluation of novel 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives. LMA leidykla. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available from: [Link]

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  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). Available from: [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies. Available from: [Link]

  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. Available from: [Link]

  • d-GLUTAMIC ACID. Organic Syntheses. Available from: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. National Institutes of Health (NIH). Available from: [Link]

  • One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. National Institutes of Health (NIH). Available from: [Link]

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  • (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. Available from: [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications. Available from: [Link]

  • glutamic acid and its Impurities. Pharmaffiliates. Available from: [Link]

  • Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide. ResearchGate. Available from: [Link]

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Technical Support Center: Addressing E/Z Isomer Formation in Hydrazone Derivatives of 5-Oxopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazone derivatives of 5-oxopyrrolidine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of E/Z isomer formation during your experiments. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of how to manage and control isomerism in your synthesized compounds.

Introduction: The Challenge of E/Z Isomerism in 5-Oxopyrrolidine Hydrazones

Hydrazones derived from 5-oxopyrrolidine are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The synthesis of these derivatives, typically through the condensation of a 5-oxopyrrolidine-containing hydrazide with an aldehyde or ketone, introduces a C=N double bond.[3][4][5][6] This bond is the basis of E/Z (geometric) isomerism, which can profoundly impact the compound's physicochemical properties, biological activity, and even its toxicological profile.[7][8][9]

The unpredictable formation of E/Z isomers can lead to issues with reproducibility, purification, and characterization, posing a significant hurdle in the drug development pipeline. This guide is designed to equip you with the knowledge and practical techniques to understand, control, and characterize E/Z isomerism in your 5-oxopyrrolidine hydrazone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've synthesized a 5-oxopyrrolidine hydrazone derivative and my NMR spectrum shows duplicate signals. Does this indicate the presence of E/Z isomers?

A1: Yes, the presence of duplicate signals in your ¹H and ¹³C NMR spectra is a strong indicator of an E/Z isomeric mixture. [10] The distinct chemical environments of the protons and carbons in the E and Z configurations result in separate sets of peaks.

Causality and In-Depth Explanation: The C=N double bond in the hydrazone linkage restricts free rotation, leading to two possible spatial arrangements of the substituents. These are designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules. The different spatial orientations cause nuclei to experience different shielding or deshielding effects, resulting in distinct chemical shifts in the NMR spectrum.[11] For instance, the proton attached to the imine carbon (CH=N) often shows a significant difference in chemical shift between the E and Z isomers.[12]

Troubleshooting Protocol: Confirming Isomer Presence with NMR

  • Examine Key Regions: Pay close attention to the imine proton (CH=N) and the N-H proton signals. These are often the most sensitive to the isomeric configuration. In some cases, the N-H signal of the Z-isomer can be shifted downfield (around 14 ppm) due to intramolecular hydrogen bonding.[11]

  • 2D NMR Spectroscopy: If the 1D spectrum is complex, perform 2D NMR experiments like COSY and HSQC. These can help in assigning the duplicate signals to their respective protons and carbons within each isomer.

  • Variable Temperature (VT) NMR: In some cases, E/Z isomers can interconvert.[8] Running the NMR experiment at different temperatures can provide information on the kinetics of this process. If the duplicate peaks coalesce at higher temperatures, it confirms they are from species in dynamic equilibrium.[13]

Q2: During synthesis, I consistently obtain a mixture of E/Z isomers. How can I control the reaction to favor the formation of a single isomer?

A2: Several factors during the synthesis can influence the E/Z ratio, including solvent polarity, temperature, pH (catalyst), and steric effects of the reactants. [7][14] By carefully controlling these parameters, you can often drive the reaction towards the thermodynamically more stable isomer, which is typically the E-isomer.[8]

Causality and In-Depth Explanation: The formation of hydrazones is a reversible condensation reaction. The transition state energies leading to the E and Z isomers can be influenced by the reaction environment.

  • Solvent: Polar solvents can stabilize polar transition states, potentially altering the isomer ratio. Non-polar solvents may favor the less polar isomer.[15]

  • Temperature: Higher temperatures provide more energy to overcome the activation barrier for the formation of the less stable isomer. Conversely, lower temperatures often favor the formation of the thermodynamically more stable product.

  • pH (Catalysis): The reaction is often catalyzed by acid.[16][17] The pH can affect the protonation state of the reactants and intermediates, influencing the reaction pathway and the resulting isomer ratio.

  • Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the hydrazide can sterically hinder the formation of one isomer over the other. The E-isomer is often favored as it minimizes steric clash between bulky groups.[8]

Experimental Workflow for Optimizing Isomer Ratio

G cluster_0 Reaction Parameter Optimization A Initial Synthesis (Observe E/Z Mixture) B Vary Solvent (e.g., Ethanol, Toluene, THF) A->B C Adjust Temperature (e.g., 0°C, RT, Reflux) A->C D Modify Catalyst/pH (e.g., Acetic Acid, HCl) A->D E Analyze E/Z Ratio (via NMR or HPLC) B->E C->E D->E F Select Optimal Conditions E->F G Scale-up Synthesis F->G

Caption: Workflow for optimizing reaction conditions to favor a single isomer.

Protocol for Reaction Optimization:

  • Solvent Screening: Set up parallel reactions in a range of solvents with varying polarities (e.g., ethanol, methanol, THF, toluene, dichloromethane).

  • Temperature Study: For the most promising solvent, run the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux).

  • Catalyst Variation: Investigate the effect of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a few drops of concentrated HCl).

  • Analysis: After each reaction, carefully determine the E/Z ratio using ¹H NMR integration or HPLC peak area analysis.

  • Selection: Choose the conditions that provide the highest ratio of the desired isomer.

ParameterCondition 1Condition 2Condition 3Resulting E:Z Ratio
Solvent EthanolTolueneDichloromethane70:30
Temperature 25°C80°C0°C85:15
Catalyst Acetic AcidNonep-TSA95:5
*Table 1: Example of a reaction optimization table for maximizing the E-isomer.
Q3: I have a mixture of E and Z isomers. How can I separate them?

A3: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the most effective methods for separating E/Z isomers. [9][17] The difference in polarity and spatial arrangement between the isomers allows for their separation on a suitable stationary phase.

Causality and In-Depth Explanation: E and Z isomers have different dipole moments and three-dimensional shapes. These differences lead to differential interactions with the stationary phase of a chromatography column. For instance, the more polar isomer will have a stronger affinity for a polar stationary phase (normal phase chromatography), resulting in a longer retention time. Conversely, in reversed-phase HPLC, the more non-polar isomer will be retained longer.

Protocol for HPLC Isomer Separation:

  • Column Selection: Start with a standard C18 reversed-phase column. These are versatile and often provide good separation for a wide range of organic molecules.[18]

  • Mobile Phase Development:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile in water or methanol in water.

    • If separation is not achieved, consider adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This can improve peak shape and may enhance separation by protonating the molecules.[13]

  • Method Optimization:

    • Adjust the gradient slope or switch to an isocratic elution to improve resolution between the isomer peaks.

    • Vary the column temperature. Sometimes, running the separation at a lower temperature can enhance the separation by slowing down on-column interconversion.[17]

  • Detection: Use a Diode Array Detector (DAD) or a UV detector set to the λmax of your compounds. The UV spectra of the E and Z isomers may be slightly different, which can aid in their identification.[9]

Q4: Is it possible for the E and Z isomers to interconvert after synthesis and purification?

A4: Yes, interconversion between E and Z isomers can occur, particularly when exposed to energy in the form of heat or light (photochemical isomerization). [4][7] The stability of the isolated isomers can also be influenced by the solvent they are dissolved in and the pH of the solution.

Causality and In-Depth Explanation: The energy barrier for rotation around the C=N double bond, while significant, is lower than that of a C=C double bond.[7] Providing sufficient energy, for example, through UV irradiation, can promote an electron to a π* anti-bonding orbital, which lowers the rotational barrier and allows for isomerization.[16][19] Thermal energy can also provide the necessary activation energy for this process. The presence of acids or bases can catalyze the interconversion by protonating or deprotonating the hydrazone, which can lower the energy barrier for rotation.

Diagram of Isomer Interconversion

G E_Isomer E-Isomer (Thermodynamically Stable) Z_Isomer Z-Isomer (Less Stable) E_Isomer->Z_Isomer hv (UV Light) or Acid/Base Z_Isomer->E_Isomer Δ (Heat) or Acid/Base

Caption: Interconversion between E and Z isomers can be induced by light or heat.

Best Practices for Storing Isomerically Pure Samples:

  • Protect from Light: Store samples in amber vials or in the dark to prevent photochemical isomerization.

  • Control Temperature: Store samples at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal interconversion.

  • Use Aprotic Solvents: If storing in solution, use aprotic, neutral solvents to reduce the risk of acid or base-catalyzed isomerization.

  • Re-analyze Before Use: Always re-analyze the purity and isomeric ratio of a sample by HPLC or NMR before using it in a biological assay or further reaction, especially after prolonged storage.

Q5: How can I definitively confirm the structure of each isomer (i.e., which is E and which is Z)?

A5: The unambiguous assignment of E and Z stereochemistry is best achieved through single-crystal X-ray diffraction. [20][21][22] If suitable crystals cannot be obtained, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide strong evidence for the assignment.

Causality and In-Depth Explanation:

  • X-ray Crystallography: This technique provides a precise three-dimensional map of the atoms in a crystal, allowing for the direct visualization of the molecule's geometry and the definitive assignment of the E or Z configuration.[23]

  • NOE Spectroscopy (NOESY or ROESY): This NMR experiment detects spatial proximity between protons. For a hydrazone, an NOE correlation between the imine proton (CH=N) and a proton on the substituent attached to the imine carbon would be expected for one isomer but not the other, allowing for a confident assignment.

Workflow for Isomer Structure Elucidation

  • Isolate Pure Isomers: Separate the E and Z isomers using preparative HPLC.

  • Attempt Crystallization:

    • Try slow evaporation of a solution of the purified isomer in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and solvent mixtures.

    • If successful, submit the crystals for single-crystal X-ray analysis.

  • Perform NOE Spectroscopy (if crystallization fails):

    • Dissolve a pure sample of one isomer in a suitable deuterated solvent.

    • Acquire a 2D NOESY or ROESY spectrum.

    • Look for key correlations that reveal the through-space proximity of protons on either side of the C=N bond.

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively manage the challenges posed by E/Z isomerism in your 5-oxopyrrolidine hydrazone derivatives, leading to more robust and reproducible scientific outcomes.

References

  • ResearchGate. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Available at: [Link]

  • MDPI. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • ResearchGate. (n.d.). The structures of Z/E geometrical isomers and cis/trans amide.... Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • PMC - NIH. (n.d.). Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. Available at: [Link]

  • PMC - PubMed Central. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Available at: [Link]

  • MDPI. (n.d.). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Available at: [Link]

  • PMC - NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2019). (PDF) Development of a chiral RP-HPLC method for identification of stereomers of newly synthesized xanthine-based hydrazide-hydrazone compound. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • PubMed. (2009). Synthesis of 2,3-dioxo-5-(substituted)-arylpyrroles and their 2-oxo-5-aryl-3-hydrazone pyrrolidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6.. Available at: [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of N-Acylhydrazone 6k.. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The studied hydrazones Z and E isomers proportional representation in.... Available at: [Link]

  • OUCI. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and …. Available at: [Link]

  • OUCI. (n.d.). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Available at: [Link]

  • PubMed. (2008). HPLC-DAD and MS/MS analysis of novel drug candidates from the group of aromatic hydrazones revealing the presence of geometric isomers. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]

  • PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]

  • Chromatography Forum. (2014). Rotational isomers by HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis hydrazone derivatives 5–7.. Available at: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. Available at: [Link]

  • PMC - PubMed Central. (n.d.). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Available at: [Link]

  • ResearchGate. (n.d.). (a) E/Z isomerization of acylhydrazones 23 a–d without intramolecular.... Available at: [Link]

  • MDPI. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 5-Oxopyrrolidine-3-Carboxylic Acid

The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry. Its inherent structural rigidity and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of novel therapeutic agents.[1] Research has shown that compounds bearing this heterocyclic system exhibit a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3] The biological profile of these molecules can be finely tuned through substitutions on the N-1 aryl ring and modifications at the C-3 carboxylic acid moiety.[4][5]

This guide provides a comparative analysis of the biological activities of various analogs of 1-aryl-5-oxopyrrolidine-3-carboxylic acid. By examining the structure-activity relationships (SAR) of reported compounds, we aim to provide a predictive framework for the biological potential of the yet-unexplored 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid . This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

General Synthesis of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids and Their Derivatives

The foundational step in synthesizing this class of compounds is the Michael addition reaction between a primary aromatic amine and itaconic acid, typically under reflux conditions in a suitable solvent such as water.[6] This reaction yields the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acid. The carboxylic acid at the C-3 position serves as a versatile handle for further chemical transformations. A common derivatization pathway involves esterification followed by hydrazinolysis to produce a carbohydrazide intermediate. This intermediate is then readily condensed with various aldehydes and ketones to generate a diverse library of hydrazones, a class of compounds often associated with enhanced biological activity.[7] Furthermore, the carbohydrazide can be cyclized with appropriate reagents to form various heterocyclic rings, such as azoles and diazoles.[2]

Below is a generalized experimental workflow for the synthesis of these derivatives.

G cluster_synthesis General Synthetic Workflow amine Aromatic Amine (e.g., 2,5-Dimethylaniline) reflux Reflux in Water amine->reflux itaconic_acid Itaconic Acid itaconic_acid->reflux core_acid 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid reflux->core_acid esterification Esterification (MeOH, H₂SO₄) core_acid->esterification ester Methyl Ester Derivative esterification->ester hydrazinolysis Hydrazinolysis (N₂H₄·H₂O) ester->hydrazinolysis hydrazide Carbohydrazide Intermediate hydrazinolysis->hydrazide condensation Condensation (Reflux in Propan-2-ol) hydrazide->condensation cyclization Cyclization hydrazide->cyclization aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->condensation hydrazone Hydrazone Derivative condensation->hydrazone diketone Diketone diketone->cyclization azole_diazole Azole/Diazole Derivative cyclization->azole_diazole

Caption: General synthetic workflow for 1-aryl-5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Comparative Biological Activity

The therapeutic potential of 5-oxopyrrolidine-3-carboxylic acid derivatives is evident from the growing body of literature documenting their anticancer and antimicrobial properties. The following sections present a comparative analysis of the reported activities of various analogs.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this class of compounds against various cancer cell lines. A notable study investigated a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against the A549 human lung adenocarcinoma cell line.[3] The results, summarized in the table below, highlight the significant impact of structural modifications on anticancer potency.

Compound IDN-1 SubstituentC-3 Modification% Cell Viability (A549)Reference
A1 4-AcetamidophenylCarboxylic Acid>80%[3]
A2 4-AcetamidophenylCarbohydrazide~75%[3]
A3 4-Acetamidophenyl4-Chlorobenzylidene Hydrazone~64%[3]
A4 4-Acetamidophenyl4-(Dimethylamino)benzylidene Hydrazone~40%[3]
A5 4-Aminophenyl5-Nitrothiophene-2-carbaldehyde Hydrazone<30%[2]
A6 4-Aminophenyl2,5-Dimethyl-1H-pyrrole<30%[2]

From the data, it is evident that the conversion of the carboxylic acid to a carbohydrazide and subsequently to hydrazones significantly enhances the anticancer activity.[3] In particular, the introduction of a 4-(dimethylamino)benzylidene moiety (Compound A4 ) and the presence of a free amino group on the phenyl ring coupled with a nitrothiophene-containing hydrazone (Compound A5 ) or a dimethylpyrrole moiety (Compound A6 ) leads to a substantial reduction in cancer cell viability.[2][3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antimicrobial Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for the development of novel antimicrobial agents, with promising results against both Gram-positive and Gram-negative bacteria. A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated their potent antibacterial effects.[8]

Compound IDN-1 SubstituentC-3 ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
B1 2-Hydroxy-5-methylphenylBenzylidene Hydrazone3.9>125[8]
B2 2-Hydroxy-5-methylphenyl5-Nitrofuran-2-yl Hydrazone7.815.6[8]
B3 2-Hydroxy-5-methylphenyl5-Nitrothien-2-yl Hydrazone7.87.8[8]
Cefuroxime (Control Antibiotic)-7.815.6[8]

The results indicate that derivatization of the carboxylic acid to hydrazones is crucial for antibacterial activity. Notably, the benzylidene hydrazone derivative (B1 ) exhibited very strong inhibition of S. aureus, surpassing the efficacy of the control antibiotic, cefuroxime.[8] The incorporation of 5-nitro-substituted heterocyclic rings, such as furan (B2 ) and thiophene (B3 ), also resulted in potent and broad-spectrum antibacterial activity.[8]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a common technique for determining MIC.[10]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Analysis

The collective data from various studies allow for the elucidation of key structure-activity relationships for this class of compounds.

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_c3 C-3 Position Modifications cluster_n1 N-1 Phenyl Ring Substituents core 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Scaffold c3_carboxy Carboxylic Acid: Low to moderate activity n1_acetamido Acetamido Group: Activity depends on C-3 modification c3_hydrazide Carbohydrazide: Improved activity c3_carboxy->c3_hydrazide increases activity c3_hydrazone Hydrazone: Significantly enhanced activity c3_hydrazide->c3_hydrazone further increases activity c3_nitro_het Nitro-heterocyclic Hydrazone: Potent and broad-spectrum activity c3_hydrazone->c3_nitro_het broadens spectrum n1_amino Free Amino Group: Potentiates anticancer activity n1_acetamido->n1_amino deacetylation enhances activity n1_hydroxy Hydroxy Group: Contributes to antibacterial activity n1_dimethyl Dimethyl Groups (Predicted): Likely to enhance lipophilicity and cell permeability

Caption: Key structure-activity relationships for 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

  • C-3 Position: The carboxylic acid group itself generally imparts low to moderate biological activity. Conversion to a carbohydrazide, and more significantly to a hydrazone, is a consistent strategy for enhancing both anticancer and antimicrobial effects. The nature of the aldehyde or ketone used to form the hydrazone is a critical determinant of potency. Hydrazones bearing nitro-substituted heterocyclic rings often exhibit potent and broad-spectrum activity.[2][8]

  • N-1 Phenyl Ring: The substituents on the N-1 phenyl ring play a crucial role in modulating the biological activity.

    • A free amino group on the phenyl ring appears to be beneficial for anticancer activity, as seen in the highly potent compound A5 .[2]

    • The presence of a hydroxyl group, as in the case of the 1-(2-hydroxy-5-methylphenyl) series, contributes to potent antibacterial activity.[8]

    • Electron-donating groups, such as the dimethylamino group in compound A4 , can significantly boost anticancer efficacy.[3]

Predicted Biological Profile of this compound

Based on the established SAR, we can extrapolate a predicted biological profile for This compound .

  • Lipophilicity: The two methyl groups on the phenyl ring will increase the lipophilicity of the molecule compared to its unsubstituted or monosubstituted counterparts. This could potentially enhance cell membrane permeability, leading to improved intracellular accumulation and, consequently, greater biological activity.

  • Anticancer Potential: The parent carboxylic acid is likely to exhibit modest anticancer activity. However, derivatization to hydrazones, particularly with moieties that have proven effective such as 4-(dimethylamino)benzylidene or 5-nitrothiophene, could result in a highly potent anticancer agent. The electron-donating nature of the methyl groups may further contribute to this activity.

  • Antimicrobial Potential: The increased lipophilicity conferred by the dimethylphenyl group could enhance the compound's ability to disrupt bacterial cell membranes. Derivatization to hydrazones, especially those incorporating nitro-heterocyclic rings, is predicted to yield compounds with significant antibacterial activity, potentially with a broad spectrum of action.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a remarkably versatile platform for the design of novel anticancer and antimicrobial agents. The biological activity of its derivatives is highly dependent on the nature of the substituents at the N-1 and C-3 positions. The extensive data on its analogs strongly suggest that This compound is a promising lead structure for further development.

Future research should focus on the synthesis of this target compound and a library of its derivatives, particularly hydrazones and other heterocyclic modifications at the C-3 position. Subsequent in-vitro and in-vivo evaluation of their anticancer and antimicrobial activities will be crucial to validate the predictions made in this guide and to potentially identify new drug candidates for preclinical development.

References

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A Comparative Guide to the Antimicrobial Efficacy of 5-Oxopyrrolidine Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. The diminishing efficacy of conventional antibiotics against multidrug-resistant (MDR) pathogens necessitates a paradigm shift in drug discovery, focusing on new chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, 5-oxopyrrolidine derivatives have emerged as a noteworthy class of compounds, demonstrating significant in vitro activity against a range of clinically important bacteria, particularly challenging Gram-positive pathogens.[1][2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the antimicrobial efficacy of select 5-oxopyrrolidine derivatives against established standard antibiotics. We will delve into the standardized methodologies essential for rigorous evaluation, present comparative experimental data, and explore the potential mechanisms that underscore the therapeutic promise of this chemical scaffold.

Foundations of Antimicrobial Susceptibility Testing (AST)

To ensure that data is reproducible, comparable, and clinically relevant, antimicrobial susceptibility testing (AST) must adhere to globally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that are considered the gold standard for these methodologies.[4][5] Adherence to these protocols is not merely a procedural formality; it is the bedrock of trustworthy and authoritative scientific claims, ensuring that variables such as inoculum density, media composition, and incubation conditions are precisely controlled.[6][7]

The two primary in vitro methods for evaluating antimicrobial efficacy, which will be detailed in this guide, are:

  • Broth Dilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

  • Disk Diffusion (Kirby-Bauer Test): A qualitative method that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[10][11]

Experimental Protocols: A Methodological Deep Dive

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a cornerstone of antimicrobial research, providing the quantitative MIC value that is critical for comparing the potency of different compounds.[12][13]

Experimental Rationale: This method systematically exposes a standardized bacterial population to a range of antimicrobial concentrations in a liquid growth medium. By identifying the lowest concentration that inhibits growth, we can directly and quantitatively compare the potency of novel derivatives against standard-of-care antibiotics.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the 5-oxopyrrolidine derivative and each standard antibiotic. Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Causality: A high-concentration stock is essential for creating a serial dilution series without introducing significant volumes of solvent into the test wells, which could inhibit microbial growth.

  • Serial Dilution in 96-Well Microtiter Plate:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antimicrobial stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).

  • Preparation of Standardized Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[12]

    • Causality: Standardizing the initial bacterial concentration is a critical control point. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a sparse inoculum can result in falsely low values.

  • Inoculation and Incubation:

    • Dilute the 0.5 McFarland suspension 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[13]

    • Within 15 minutes of standardization, add 100 µL of this diluted bacterial suspension to each well (1 through 11). This brings the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[13]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).[8]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Antimicrobial Antimicrobial Stock Plate 96-Well Plate (Serial Dilution) Antimicrobial->Plate Dilute Bacteria Bacterial Culture McFarland 0.5 McFarland Standard Bacteria->McFarland Standardize Inoculum Standardized Inoculum Prep McFarland->Inoculum Standardize Incubation Incubate 16-20h at 35°C Plate->Incubation Inoculum->Plate Inoculate Reading Visual Reading of Turbidity Incubation->Reading Result Determine MIC Reading->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Efficacy Data: 5-Oxopyrrolidine Derivatives vs. Standard Antibiotics

The true measure of a novel antimicrobial agent lies in its performance relative to existing therapies, especially against resistant pathogens. The table below synthesizes in vitro data from studies on novel 5-oxopyrrolidine derivatives, comparing their MIC values against those of standard antibiotics.

Bacterial StrainResistance ProfileMIC (µg/mL) of 5-Oxopyrrolidine Derivative 21[1]MIC (µg/mL) of VancomycinMIC (µg/mL) of LinezolidMIC (µg/mL) of Cefuroxime[14]
Staphylococcus aureus ATCC 29213Susceptible4127.8
S. aureus NRS119Vancomycin-Intermediate (VISA)482-
S. aureus NRS1Methicillin-Resistant (MRSA)422-
S. aureus 10-01Linezolid-Resistant42>256-
Bacillus cereus ATCC 10876Susceptible---62.4
Enterococcus faecalis ATCC 29212Susceptible>6422-

Analysis of Efficacy:

The data reveals several critical insights. The 5-oxopyrrolidine derivative Compound 21 , which bears a 5-nitrothiophene substituent, demonstrates consistently potent activity against a panel of S. aureus strains with an MIC of 4 µg/mL.[1] Most notably, this efficacy is maintained against strains that exhibit high-level resistance to frontline antibiotics like linezolid (MIC >256 µg/mL) and intermediate resistance to vancomycin. This suggests that the derivative's mechanism of action may bypass the common resistance pathways that affect these standard drugs. While its activity against E. faecalis was limited in this screen, its targeted potency against challenging S. aureus phenotypes makes it a compelling scaffold for further development.[1]

Potential Mechanism of Action

While the precise molecular target for every 5-oxopyrrolidine derivative is a subject of ongoing investigation, studies on the related pyrrolidinedione class of natural products, such as moiramide B, offer a compelling hypothesis. These compounds have been shown to inhibit bacterial fatty acid biosynthesis, a crucial pathway for building cell membranes.[15] The specific target is often the Acetyl-CoA Carboxylase (ACC) enzyme, which catalyzes a committed step in this process.[15] By blocking this enzyme, the derivatives effectively starve the bacterium of essential building blocks, leading to growth inhibition and cell death.

Proposed Mechanism of Action

MOA Drug 5-Oxopyrrolidine Derivative Enzyme Acetyl-CoA Carboxylase (ACC) Drug->Enzyme Inhibits Pathway Fatty Acid Biosynthesis Enzyme->Pathway Catalyzes Membrane Bacterial Cell Membrane Integrity Pathway->Membrane Required for Outcome Bacterial Growth Inhibition / Death Membrane->Outcome Leads to (when disrupted)

Caption: Proposed mechanism targeting fatty acid synthesis.

This targeted action is advantageous because the bacterial fatty acid synthesis pathway has significant structural differences from its mammalian counterpart, offering a potential for selective toxicity against pathogens with minimal impact on the host.

Conclusion and Future Directions

The evidence presented underscores the potential of 5-oxopyrrolidine derivatives as a valuable scaffold in the development of new antimicrobial agents. Their robust in vitro activity, particularly against multidrug-resistant Staphylococcus aureus, positions them as strong candidates for further preclinical development.[1][3]

The path forward requires a multi-pronged approach. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for enhanced potency and a broader spectrum of activity.

  • Mechanism Deconvolution: To definitively identify the molecular targets and potential resistance pathways.

  • In Vivo Efficacy and Toxicity: To evaluate the performance and safety of lead compounds in animal infection models.

By systematically addressing these areas, the scientific community can work towards translating the clear in vitro promise of 5-oxopyrrolidine derivatives into tangible clinical solutions that can aid in the global fight against antimicrobial resistance.

References

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A Comparative Guide to 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of compounds demonstrating significant potential in anticancer research. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various cancer cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The Promise of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic accessibility and the ease of introducing diverse substituents at the 1-aryl and 3-carboxylic acid positions make it an attractive starting point for the development of novel therapeutic agents. In the realm of oncology, derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of molecules with potent cytotoxic effects against a range of cancer cell lines.[2] This guide will explore the nuances of their anticancer activity, providing a comparative framework for researchers to build upon.

Comparative Anticancer Activity of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The anticancer efficacy of these derivatives is profoundly influenced by the nature of the aryl substituent at the 1-position and modifications at the 3-carboxylic acid group. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines, providing a clear comparison of their potency.

Compound ID1-Aryl Substituent3-Position ModificationCancer Cell LineIC50 (µM)Reference
A1 2,4-DifluorophenylHydrazone with 5-nitrothiophen-2-ylMDA-MB-231 (Breast)6.4 ± 1.1[2]
PPC-1 (Prostate)7.9 ± 1.8[2]
A375 (Melanoma)8.1 ± 1.9[2]
A2 2,4-DifluorophenylHydrazone with 4-methylbenzylideneA375 (Melanoma)1.0 ± 0.2[2]
PPC-1 (Prostate)2.5 ± 0.6[2]
B1 2-Hydroxyphenyl5-FluorobenzimidazoleA549 (Lung)High Activity[3]
B2 3,5-Dichloro-2-hydroxyphenyl5-FluorobenzimidazoleA549 (Lung)Highest Activity in series[3][4]
C1 4-AcetamidophenylBis-hydrazone with 5-nitrothienylA549 (Lung)High Activity[5]
D1 3,4,5-Trimethoxyphenyl1,3,4-OxadiazolethioneA549 (Lung)Viability reduced to 28.0%[6]
D2 3,4,5-Trimethoxyphenyl4-AminotriazolethioneA549 (Lung)Viability reduced to 29.6%[6]

Expert Analysis of Structure-Activity Relationships (SAR):

The compiled data reveals several key trends in the structure-activity relationship of this compound class:

  • Hydrazone Moiety is Key: The conversion of the carboxylic acid at the 3-position to a hydrazone is a recurring theme for enhancing anticancer activity. This is evident in the potent activity of compounds A1 and A2 .[2] The hydrazone group may act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[7]

  • Aryl Substituent Influence: The nature of the aryl group at the 1-position significantly impacts potency and selectivity. The 2,4-difluorophenyl group in compounds A1 and A2 appears to be favorable for activity against breast, prostate, and melanoma cell lines.[2] The electron-withdrawing nature of the fluorine atoms may influence the electronic properties of the entire molecule.

  • Heterocyclic Modifications Enhance Potency: The incorporation of heterocyclic rings, such as benzimidazoles, oxadiazoles, and triazoles, at the 3-position can lead to a substantial increase in anticancer activity, as seen in compounds B1 , B2 , D1 , and D2 .[3][6] These heterocyclic moieties can engage in various non-covalent interactions with target proteins, thereby enhancing binding affinity.

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

The anticancer activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that these compounds trigger apoptosis in cancer cells.[1] While the precise signaling pathways are still under investigation for many derivatives, the available evidence points towards the involvement of both intrinsic and extrinsic apoptotic pathways.

General Apoptotic Pathway:

apoptosis_pathway Compound 1-Aryl-5-oxopyrrolidine-3- carboxylic acid derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized intrinsic apoptosis pathway initiated by cellular stress.

The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Further research is warranted to elucidate the specific molecular targets within the apoptotic machinery that are modulated by these compounds, such as the Bcl-2 family of proteins.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives have been shown to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase.[1][9] This disruption of cell cycle checkpoints prevents cancer cells from proliferating.

Cell Cycle Analysis Workflow:

cell_cycle_workflow Start Cancer Cells Treatment Treat with 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid derivative Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine percentage of cells in G0/G1, S, and G2/M phases Analysis->Result

Caption: A typical workflow for analyzing cell cycle distribution.

Studies have indicated that some derivatives can induce cell cycle arrest at the G1 phase.[1][9] This suggests a potential interaction with key regulators of the G1/S checkpoint, such as cyclin-dependent kinases (CDKs) or their inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

The core scaffold of 1-aryl-5-oxopyrrolidine-3-carboxylic acid is typically synthesized through a one-pot reaction involving the Michael addition of an aniline to itaconic acid, followed by an intramolecular cyclization.[10][11]

Synthesis Workflow:

synthesis_workflow Reactants Aryl Amine + Itaconic Acid Reaction Reflux in Solvent (e.g., water or ethanol) Reactants->Reaction Product 1-Aryl-5-oxopyrrolidine-3- carboxylic acid Reaction->Product

Caption: General synthesis of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.

Step-by-Step Protocol:

  • To a solution of itaconic acid in a suitable solvent (e.g., water or ethanol), add the corresponding aryl amine.[3][7]

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cancer cells in a 6-well plate and treat with the test compounds for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed cancer cells and treat with the test compounds as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative data presented in this guide highlight the critical role of structural modifications in determining the potency and selectivity of these compounds. The induction of apoptosis and cell cycle arrest appear to be key mechanisms underlying their anticancer activity.

Future research should focus on:

  • Elucidating Specific Molecular Targets: Identifying the precise protein targets of the most potent derivatives will enable a more rational approach to drug design and optimization.

  • In Vivo Efficacy Studies: Promising candidates identified in vitro should be evaluated in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.

This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel chemical entities.

References

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  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. Available at: [Link]

  • Cell cycle arrest by treatment with 1. (a) Lung cancer cells (A549 and... - ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

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  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. Available at: [Link]

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The Pivotal Role of the Phenyl Ring: A Comparative Guide to the Structure-Activity Relationship of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. By comparing these compounds with analogues bearing different phenyl substitutions, we aim to elucidate the critical role of the 2,5-dimethylphenyl moiety in modulating biological activity, with a particular focus on anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutics.

The 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Scaffold: A Privileged Structure

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core represents a versatile template for generating diverse chemical libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[3][4][5][6][7] The synthetic tractability of this scaffold allows for systematic modifications at both the N-1 phenyl ring and the C-3 carboxylic acid function, providing a robust platform for SAR studies.

The foundational synthetic route to this scaffold involves the condensation of a primary aniline with itaconic acid, typically under reflux in an aqueous medium.[3][5][8] This straightforward reaction provides a reliable method for introducing a variety of substituents onto the phenyl ring, thereby enabling a comparative analysis of their impact on biological activity.

General Synthesis Workflow

The synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives generally follows a well-established pathway. The initial carboxylic acid can be readily converted to a variety of amides, esters, and hydrazones, which serve as key intermediates for further diversification.

Synthesis Workflow cluster_0 Core Synthesis cluster_1 C-3 Derivatization Substituted Aniline Substituted Aniline Carboxylic Acid Core Carboxylic Acid Core Substituted Aniline->Carboxylic Acid Core Reflux, H2O Itaconic Acid Itaconic Acid Itaconic Acid->Carboxylic Acid Core Ester Ester Carboxylic Acid Core->Ester Alcohol, Acid Catalyst Amide Amide Carboxylic Acid Core->Amide Amine, Coupling Agent Carbohydrazide Carbohydrazide Ester->Carbohydrazide Hydrazine Hydrate Hydrazones Hydrazones Carbohydrazide->Hydrazones Aldehyde/Ketone

Caption: General synthetic workflow for 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

While specific experimental data on a wide range of 1-(2,5-dimethylphenyl) derivatives is limited in the public domain, we can infer the SAR by comparing analogues with different substitutions on the N-1 phenyl ring. The primary biological activity discussed in the literature for this class of compounds is their anticonvulsant effect, often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[2][9]

Influence of Phenyl Ring Substitution on Anticonvulsant Activity

The nature and position of substituents on the phenyl ring at the N-1 position of the pyrrolidinone core are critical determinants of anticonvulsant activity.

Phenyl Substitution PatternKey Observations on Anticonvulsant ActivityReference Compound Example
Unsubstituted Phenyl Generally exhibits moderate anticonvulsant activity. Serves as a baseline for comparison.N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamide
Halogenated Phenyl (e.g., 2,4-difluoro, 4-chloro) Introduction of halogens, particularly fluorine, often enhances anticonvulsant potency. This is likely due to altered lipophilicity and electronic properties, which can improve blood-brain barrier penetration and target engagement.1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
Hydroxylated Phenyl (e.g., 2-hydroxy, 2-hydroxy-5-methyl) The presence of a hydroxyl group can influence activity, potentially through hydrogen bonding interactions with the biological target. The position of the hydroxyl group is crucial.1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Alkylated Phenyl (e.g., 2,5-dimethyl) Alkyl groups, such as the methyl groups in the 2,5-dimethylphenyl moiety, are expected to increase lipophilicity. This can have a bivalent effect: potentially enhancing membrane permeability while also possibly leading to increased metabolic susceptibility. The steric bulk of the ortho-methyl group may also influence the conformation of the molecule, which could impact binding to the target protein.This compound

Inference for the 2,5-Dimethylphenyl Moiety: The 2,5-dimethyl substitution likely enhances the lipophilic character of the molecule compared to an unsubstituted phenyl ring. This could lead to improved central nervous system (CNS) penetration, a desirable property for anticonvulsant agents. However, the increased metabolic liability due to the methyl groups should be considered. The ortho-methyl group may also play a significant role in dictating the preferred conformation of the molecule, which could either be beneficial or detrimental to its interaction with the biological target.

Modifications at the C-3 Position

Derivatization of the carboxylic acid at the C-3 position has a profound impact on the biological activity profile.

  • Carboxylic Acid: The parent carboxylic acids often exhibit good activity.[2]

  • Amides and Carboxamides: Conversion of the carboxylic acid to an amide or carboxamide is a common strategy that often leads to potent anticonvulsant agents.[10][11] This modification can alter the hydrogen bonding capacity and overall physicochemical properties of the molecule.

  • Hydrazones: The formation of hydrazones from the corresponding carbohydrazide is a frequently employed derivatization. Hydrazones containing various heterocyclic or aromatic moieties have shown significant antimicrobial and anticancer activities, and in some cases, enhanced anticonvulsant effects.[3][6][7][12]

Experimental Protocols

General Procedure for the Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
  • A mixture of the appropriately substituted aniline (1.0 eq.) and itaconic acid (1.2 eq.) in water is heated at reflux for 12-24 hours.[8]

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford the desired 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid.

General Procedure for the Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxamides
  • To a solution of the 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., EDC, HOBt) is added.

  • The desired amine (1.1 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is worked up by washing with aqueous solutions and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Anticonvulsant Activity Screening

The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using standardized tests:

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or auricular electrodes, and the ability of the test compound to prevent the tonic hindlimb extension is measured.[1][13]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazole is administered, and the ability of the test compound to prevent or delay the onset of clonic seizures is assessed.[2][14]

Putative Mechanism of Action

While the precise molecular targets for many of these compounds are still under investigation, several derivatives of the pyrrolidine-2,5-dione scaffold have been shown to interact with voltage-gated sodium and calcium channels.[1] Inhibition of these channels can lead to a reduction in neuronal excitability, which is a key mechanism for controlling seizures.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential Arrives VGSC Voltage-Gated Na+ Channel Action_Potential->VGSC VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release VGCC->Vesicle_Fusion Receptor_Binding Neurotransmitter Binds to Receptors Vesicle_Fusion->Receptor_Binding EPSP Excitatory Postsynaptic Potential (EPSP) Receptor_Binding->EPSP Compound Pyrrolidinone Derivative Compound->VGSC Inhibition Compound->VGCC Inhibition

Caption: Putative mechanism of action for anticonvulsant pyrrolidinone derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of anticonvulsants. The 2,5-dimethyl substitution pattern on the phenyl ring likely confers favorable lipophilicity for CNS penetration, although this needs to be balanced with potential metabolic instability. Further systematic derivatization at the C-3 position, particularly the synthesis of a series of amides and hydrazones, is warranted to fully explore the therapeutic potential of this chemical class. Future studies should focus on obtaining quantitative in vivo anticonvulsant data for a library of these derivatives to establish a clear and predictive SAR. Moreover, elucidation of the precise molecular targets will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel 5-Oxopyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Modern Drug Discovery

The 5-oxopyrrolidine (also known as the pyroglutamate) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential.[1][2] As researchers synthesize novel derivatives in the quest for new medicines, the unambiguous confirmation of their structure and purity is not merely a procedural step but the very foundation upon which all subsequent biological and preclinical data rests. An erroneous structural assignment or an overestimation of purity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in drug development pipelines.

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for novel 5-oxopyrrolidine compounds. We will move beyond a simple recitation of techniques to explain the causality behind our choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system of data. This ensures the highest degree of scientific integrity, aligning with the rigorous standards set by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][5]

Pillar 1: Foundational Characterization - The Orthogonal Approach

The core principle of robust analytical validation is the use of orthogonal methods—techniques that measure the same attribute (like purity or identity) based on different chemical or physical principles. When multiple orthogonal methods yield concordant results, our confidence in the data increases exponentially. For a novel 5-oxopyrrolidine compound, our primary toolkit consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

The Cross-Validation Workflow

The relationship between these techniques is not linear but synergistic. Data from each method is used to confirm and validate the findings of the others, creating a closed loop of verification.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Techniques cluster_validation Data Integration & Validation Synthesis Novel 5-Oxopyrrolidine (Purified Sample) HPLC HPLC (Purity & Impurity Profile) Synthesis->HPLC Assess Purity NMR NMR (¹H, ¹³C) (Structural Connectivity) Synthesis->NMR Elucidate Structure MS HRMS (Molecular Weight & Formula) Synthesis->MS Determine Mass EA Elemental Analysis (Elemental Composition) Synthesis->EA Confirm Composition Validation Cross-Validated Identity, Purity, and Structure HPLC->Validation Purity (%) Confirmed NMR->HPLC NMR->MS NMR->Validation Structure Confirmed MS->HPLC Confirms mass of main peak & impurities MS->Validation Formula Confirmed EA->MS EA->Validation Composition Confirmed

Caption: Orthogonal workflow for analytical data cross-validation.

Pillar 2: The Methodologies in Detail

Here, we delve into the "why" and "how" of each core technique. The protocols provided are representative and should be adapted based on the specific properties of the novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the gold standard for structural elucidation.[6] For a 5-oxopyrrolidine, ¹H NMR will confirm the presence and connectivity of protons on the pyrrolidine ring and any substituents, while ¹³C NMR confirms the carbon skeleton.[7][8] The key is not just to see the expected peaks but to ensure the absence of signals from starting materials or significant side products. For quantitative purposes (qNMR), a certified internal standard is used, and acquisition parameters must be carefully controlled to ensure accurate integration.[9]

  • Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical to ensure all relevant peaks are resolved.

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>20:1 for the smallest multiplet).

      • Ensure the spectral width covers all expected proton resonances.

      • For quantification, ensure a long relaxation delay (D1) of at least 5 times the longest T1 value of the protons of interest.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.

      • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.[6]

    • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and compare the ratios to the expected number of protons for the proposed structure. Assign all peaks in both ¹H and ¹³C spectra to the atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Experience: While standard MS confirms the molecular weight, HRMS provides a highly accurate mass measurement (typically to within 5 ppm).[10] This precision is crucial as it allows for the unambiguous determination of the compound's elemental formula, which must align perfectly with the structure proposed by NMR and the results from elemental analysis. The fragmentation pattern observed in MS/MS experiments can further corroborate the structural connectivity.

  • Experimental Protocol: ESI-HRMS

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

    • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.

    • Data Acquisition:

      • Infuse the sample solution directly or via an LC system into the mass spectrometer.

      • Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

      • Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.[11]

    • Data Analysis:

      • Determine the exact mass of the molecular ion.

      • Use the instrument's software to calculate possible elemental formulas that match the measured mass within a narrow tolerance (e.g., ±5 ppm).

      • Compare the calculated formula with the expected formula based on the synthesis.

High-Performance Liquid Chromatography (HPLC)
  • Expertise & Experience: HPLC is the workhorse for purity assessment.[12][13] A well-developed, stability-indicating HPLC method separates the main compound from process-related impurities and potential degradants.[14] The trustworthiness of a purity value (e.g., "99.5% pure") is entirely dependent on the method's ability to resolve all potential impurities. Cross-validation here means ensuring the main peak corresponds to the correct mass (via LC-MS) and structure (via peak collection and NMR analysis).

  • Experimental Protocol: Reversed-Phase HPLC for Purity

    • Instrumentation: An HPLC system with a UV detector (or Diode Array Detector for peak purity analysis) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.[15]

    • Mobile Phase Preparation: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). The exact ratio or gradient program must be optimized to achieve good separation.

    • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). Dilute to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).[13]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: Select a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm).

    • Data Analysis: Calculate purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[15] The method must be validated for linearity, accuracy, and precision according to ICH guidelines.[16]

Elemental Analysis (CHN)
  • Expertise & Experience: This is a fundamental, classical technique that provides an independent confirmation of the elemental composition.[17] The results are typically expected to be within ±0.4% of the theoretical values calculated from the molecular formula determined by HRMS.[18] A significant deviation can indicate the presence of impurities (like residual solvents or inorganic salts) or an incorrect structural assignment.

  • Experimental Protocol: Combustion Analysis

    • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) of the compound. The sample must be free of residual solvents, which can significantly skew the results.

    • Instrumentation: A dedicated CHN analyzer.

    • Analysis: The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂).[19] These gases are separated and quantified by detectors.

    • Data Analysis: The instrument software calculates the percentage by weight of Carbon, Hydrogen, and Nitrogen. Compare these experimental values to the theoretical values for the proposed molecular formula.

Pillar 3: Data Synthesis and Visualization

Comparative Data Summary

The following table illustrates how data from each technique should be presented and how it corroborates the others for a hypothetical novel compound: 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile (C₁₁H₉FN₂O) .

Analytical Technique Parameter Measured Expected Result (Theoretical) Observed Result (Hypothetical Data) Cross-Validation Check
HPLC Purity>95% (for early development)99.6% (by Area %)Main peak corresponds to the target compound.
HRMS Exact Mass [M+H]⁺217.0775217.0772 (Δ -1.4 ppm)✓ Confirms elemental formula C₁₁H₁₀FN₂O⁺.
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ), IntegrationConsistent with proposed structureδ 7.6-7.2 (m, 4H, Ar-H), 4.1 (t, 1H, CH-CN), 3.9 (t, 2H, N-CH₂), 2.8-2.6 (m, 2H, CH₂)✓ Integration and splitting patterns match the structure.
¹³C NMR (100 MHz, DMSO-d₆) Number of Signals, Chemical Shifts9 distinct carbon signals9 signals observed, including C=O at ~174 ppm and C≡N at ~118 ppm.✓ Correct number of carbons, consistent with functional groups.
Elemental Analysis % CompositionC: 60.55%, H: 4.16%, N: 12.84%C: 60.41%, H: 4.22%, N: 12.75%✓ All values within ±0.4% of theoretical.
Inter-Laboratory Method Transfer

Once a method is validated internally, it may need to be transferred to another laboratory (e.g., a CRO or a QC department). This requires its own cross-validation process to ensure reproducibility.[20][21]

MethodTransfer LabA Transferring Lab (Sending) Protocol Approved Transfer Protocol (Acceptance Criteria Defined) LabA->Protocol Comparison Statistical Comparison of Results (e.g., t-test, equivalence) LabA->Comparison LabB Receiving Lab LabB->Protocol LabB->Comparison Samples Homogenous Batch of Samples & Standards Protocol->Samples Samples->LabA Analyzes Samples Samples->LabB Analyzes Samples Outcome Method Transfer Successful Comparison->Outcome

Caption: Workflow for comparative testing in method transfer.

Conclusion

The cross-validation of analytical data is a dynamic, intellectual process, not a checklist. It requires a deep understanding of the principles behind each analytical technique and a critical eye for evaluating how different datasets converge to tell a single, truthful story about a novel molecule. By embracing an orthogonal, multi-technique approach grounded in the principles outlined by regulatory bodies, researchers can ensure the integrity of their data, build robust structure-activity relationships, and accelerate the journey of novel 5-oxopyrrolidine compounds from the laboratory to the clinic.

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A Comparative Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Alternative Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of modern medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug design.[1] This guide provides an in-depth, comparative analysis of 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its core scaffold, the pyrrolidinone ring, against other prominent heterocyclic systems: piperidine, oxazole, and thiazole. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide will draw upon data from structurally similar N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives to provide a scientifically grounded comparison. This approach allows for a robust evaluation of the potential of this specific scaffold in drug discovery.

The 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Scaffold: A Profile

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile structure featuring a five-membered lactam ring substituted with an aromatic group at the nitrogen atom and a carboxylic acid at the 3-position. This arrangement of functional groups provides a unique combination of rigidity and functionality, making it an attractive starting point for the synthesis of diverse compound libraries.[2]

Synthesis and Chemical Transformations

The synthesis of the this compound core generally proceeds via the reaction of a primary amine, in this case, 2,5-dimethylaniline, with itaconic acid.[2][3] This foundational reaction allows for the introduction of a wide variety of substituents on the aryl ring, enabling fine-tuning of the molecule's properties. The carboxylic acid moiety at the C-3 position serves as a versatile handle for further chemical modifications, such as esterification and amidation, to generate a diverse range of derivatives.[2]

A general synthetic workflow is depicted below:

G itaconic_acid Itaconic Acid reflux Reflux in suitable solvent (e.g., water) itaconic_acid->reflux dimethylaniline 2,5-Dimethylaniline dimethylaniline->reflux core_scaffold This compound reflux->core_scaffold esterification Esterification (e.g., MeOH, H₂SO₄) core_scaffold->esterification ester Methyl Ester Derivative esterification->ester hydrazinolysis Hydrazinolysis (e.g., N₂H₄·H₂O) ester->hydrazinolysis hydrazide Carbohydrazide Intermediate hydrazinolysis->hydrazide condensation Condensation with Aldehydes/Ketones hydrazide->condensation derivatives Hydrazones, Azoles, etc. condensation->derivatives

Figure 1: General synthetic workflow for 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Comparative Analysis of Heterocyclic Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design, influencing a compound's physicochemical properties, pharmacokinetic profile, and biological activity. Below is a comparative overview of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold and its alternatives.

Scaffold Key Structural Features General Physicochemical Properties Common Biological Activities Representative Approved Drugs
1-Aryl-5-oxopyrrolidine-3-carboxylic Acid 5-membered lactam ring, N-aryl substitution, C3-carboxylic acidModerate lipophilicity, hydrogen bond donor/acceptor capabilitiesAntimicrobial, Anticancer, Anti-inflammatory[4][5][6](Investigational)
Piperidine 6-membered saturated nitrogen heterocycleBasic, can be chiral, conformationally restricted (chair form)CNS activity, analgesia, antihistaminic[1]Donepezil, Fentanyl, Ritalin
Oxazole 5-membered aromatic ring with oxygen and nitrogenPlanar, electron-rich, hydrogen bond acceptorAnticancer, antimicrobial, anti-inflammatory[7]Linezolid, Oxaprozin
Thiazole 5-membered aromatic ring with sulfur and nitrogenPlanar, electron-rich, hydrogen bond acceptorAnticancer, antiviral, antidiabeticDasatinib, Ritonavir

Table 1: Comparative overview of key heterocyclic scaffolds in drug design.

Physicochemical Properties: A Deeper Dive

The subtle differences in the physicochemical properties of these scaffolds can have a profound impact on their drug-likeness.

Property Pyrrolidinone (core) Piperidine Oxazole Thiazole Key Considerations for Drug Design
pKa (of conjugate acid) ~ -0.5 (amide N is non-basic)~11.12~0.8~2.5The basicity of piperidine is often crucial for interacting with acidic residues in protein targets and for improving aqueous solubility. The other scaffolds are significantly less basic.
logP (Octanol/Water) ~ -0.5 (unsubstituted)~0.79~0.9~0.9Piperidine is more lipophilic than the unsubstituted pyrrolidinone core. The aromatic oxazole and thiazole rings are also relatively lipophilic. Lipophilicity is a key factor in cell permeability and off-target effects.[1]
Conformational Flexibility Envelope and twist conformationsPrefers a rigid chair conformationPlanarPlanarThe conformational rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially leading to higher potency and selectivity. The flexibility of the pyrrolidinone ring allows it to adapt to different binding pockets.[1]

Table 2: Comparative physicochemical properties of the core heterocyclic scaffolds.

Biological Activities: Experimental Evidence

While specific data for this compound is limited, studies on structurally similar N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising antimicrobial and anticancer activities.[4][5]

Antimicrobial Activity

Several studies have highlighted the potential of 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial agents, particularly against Gram-positive bacteria.[5][8]

Compound/Scaffold Organism MIC (μg/mL) Reference
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (with benzylidene moiety)Staphylococcus aureus3.9[8]
1-(4-Acetamidophenyl)-5-oxopyrrolidine derivative (with 5-nitrothiophene moiety)Staphylococcus aureus (multidrug-resistant)1-8[9]
Cefuroxime (Control)Staphylococcus aureus7.8[8]

Table 3: Antimicrobial activity of representative 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Anticancer Activity

Derivatives of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold have also shown cytotoxic effects against various cancer cell lines. The nature of the substituent on the aryl ring significantly influences the anticancer potency.

Compound/Scaffold Cell Line IC₅₀ (µM) Reference
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 (Lung Cancer)<100 (significant viability reduction at 100 µM)[5]
1-(4-Acetamidophenyl)-5-oxopyrrolidine derivatives (bishydrazones)A549 (Lung Cancer)Potent activity reported[7]
Cisplatin (Control)A549 (Lung Cancer)Potent activity reported[5]

Table 4: Anticancer activity of representative 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many of these compounds is still under investigation. However, for anticancer agents, a common mechanism involves the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be targeted by small molecule inhibitors.

G Cellular Stress\n(e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cellular Stress\n(e.g., DNA Damage)->Bax_Bak Mito Mitochondrion Bax_Bak->Mito forms pores in mitochondrial membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with pro-Caspase-9 Casp9 Caspase-9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 activates Apoptosome->Casp9 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves cellular substrates, leading to

Figure 2: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard for determining the MIC of antimicrobial agents.[10][11]

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Test compound

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising and versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is not widely reported, the demonstrated antimicrobial and anticancer activities of its close analogs underscore its potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency and selectivity.

In comparison to other well-established heterocyclic scaffolds such as piperidine, oxazole, and thiazole, the 1-aryl-5-oxopyrrolidine-3-carboxylic acid framework offers a unique combination of physicochemical properties. Its non-basic nature and conformational flexibility distinguish it from the basic and more rigid piperidine ring, while its three-dimensional character sets it apart from the planar aromatic oxazole and thiazole systems.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of this compound derivatives. Elucidating their precise mechanisms of action and conducting in vivo studies will be crucial steps in translating the in vitro potential of these compounds into clinically viable drug candidates. The continued exploration of this and other novel heterocyclic scaffolds will undoubtedly fuel the engine of drug discovery for years to come.

References

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A Comparative Guide to Assessing the Selectivity of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, detailed experimental data on the selectivity profile of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its specific derivatives are not extensively available in the public domain. This guide will, therefore, outline the established, rigorous methodologies and data presentation standards for performing such a selectivity assessment. To illustrate these principles, we will use hypothetical data for a series of derivatives (designated DM-PPA-01, DM-PPA-02) and a known reference inhibitor. This framework is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3][4][5] The therapeutic potential of any new chemical entity, such as the this compound series, is critically dependent not just on its potency against the intended biological target but also on its selectivity.[6] High selectivity is the cornerstone of a safe and effective therapeutic, as it ensures the drug preferentially interacts with its target, thereby minimizing off-target effects that can lead to adverse reactions and toxicity.[7]

This guide provides a comprehensive, multi-tiered framework for systematically assessing the selectivity of novel compounds. We will move from broad, high-throughput screening to specific, functional assays, explaining the causality behind each experimental choice. The objective is to build a robust data package that not only quantifies selectivity but also provides a clear rationale for advancing the most promising candidates.

The Selectivity Assessment Funnel: A Phased Approach

A rigorous assessment of selectivity is not a single experiment but a logical progression of assays designed to systematically narrow down and characterize a compound's interaction profile. This "funnel" approach ensures that resources are used efficiently, with broad, cost-effective screens preceding more complex, hypothesis-driven studies.

G cluster_0 Tier 1: Primary Target Engagement & Potency cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Functional Validation of Hits cluster_3 Tier 4: Cellular Toxicity & Therapeutic Index T1 Biochemical/Cellular Potency Assays (e.g., Kinase IC50, Receptor Ki) T2 Large-Scale Panel Screening (e.g., Kinome-wide Scan, GPCR Panel) T1->T2 Potent compounds advance T3 Secondary Cellular Assays (e.g., Phospho-protein analysis, cAMP measurement) T2->T3 Identify significant off-targets T4 Cytotoxicity Assays (Cancer vs. Normal Cell Lines) Determine Selectivity Index (SI) T3->T4 Confirm functional relevance Output Lead Candidate (High Potency, High Selectivity) T4->Output Candidate Selection

Caption: A tiered workflow for assessing compound selectivity.

Tier 1: Quantifying Primary Target Potency

Before assessing what a compound doesn't bind to, we must rigorously quantify its interaction with the intended target. The choice of assay depends on the target class. For this guide, we will hypothesize that our this compound derivatives are designed as inhibitors of a protein kinase, for example, Mitogen-Activated Protein Kinase (MAPK1).

Biochemical Potency (IC50 Determination)

The initial step is to measure the half-maximal inhibitory concentration (IC50) in a purified, cell-free system. This provides a direct measure of the compound's ability to inhibit the target enzyme's activity without the complexities of a cellular environment.[8]

Illustrative Data: Biochemical IC50 against MAPK1

CompoundTargetIC50 (nM)
DM-PPA-01MAPK115.2
DM-PPA-02MAPK1189.5
Reference InhibitorMAPK18.7

Data are hypothetical and for illustrative purposes only.

Cellular Target Engagement

A compound's biochemical potency may not always translate to a cellular context due to factors like cell permeability and efflux.[9] Therefore, it is crucial to confirm that the compound engages its target within living cells. The NanoBRET® Target Engagement assay is a gold-standard method for this purpose, providing a quantitative measure of compound affinity and occupancy in a physiological environment.[10]

Tier 2: Broad Selectivity Profiling

With primary potency established, the next critical step is to screen the compounds against a broad panel of related and unrelated biological targets to identify potential off-target interactions.[11][12] This is a hypothesis-generating step designed to cast a wide net.

Kinome-Wide Profiling

For kinase inhibitors, profiling against a large panel of human kinases (e.g., a 400+ kinase panel) is standard practice.[13][14] This screen is typically run at a single high concentration (e.g., 1 µM) to identify any kinase where inhibition is significant (e.g., >50% inhibition).

Illustrative Data: Kinome Scan at 1 µM

CompoundPrimary Target (MAPK1) % InhibitionSignificant Off-Targets (>75% Inhibition)
DM-PPA-0198%CDK2, PIM1
DM-PPA-0265%None
Reference Inhibitor99%CDK2, GSK3B, ROCK1

Data are hypothetical and for illustrative purposes only.

This initial screen reveals that while DM-PPA-01 is potent, it may have off-target activity against CDK2 and PIM1. The reference inhibitor, while also potent, shows a broader off-target profile. DM-PPA-02 appears more selective at this concentration, albeit less potent.

Tier 3: Functional Validation of Off-Target Hits

Identifying a "hit" in a biochemical panel screen is not sufficient. It is essential to confirm that this interaction translates to functional consequences in a cellular context.[9] This step validates the physiological relevance of the potential off-target activity.

Cellular Phosphorylation Assays

For the off-target kinases identified (e.g., CDK2), a targeted cellular assay is performed. This typically involves treating a relevant cell line with the compound and measuring the phosphorylation of a known downstream substrate of that kinase via methods like Western Blotting or high-content imaging.[14]

G cluster_pathway Illustrative Kinase Pathway Upstream Upstream Signal (e.g., Growth Factor) MAPK1 MAPK1 (Primary Target) Upstream->MAPK1 Substrate1 MAPK1 Substrate (e.g., Transcription Factor) MAPK1->Substrate1 Phosphorylation CDK2 CDK2 (Potential Off-Target) Substrate2 CDK2 Substrate (e.g., Rb protein) CDK2->Substrate2 Phosphorylation Inhibitor DM-PPA-01 Inhibitor->MAPK1 Intended Inhibition Inhibitor->CDK2 Unintended Inhibition

Caption: Inhibition of primary and off-target kinases.

If DM-PPA-01 inhibits the phosphorylation of the CDK2 substrate in cells, the off-target interaction is considered functionally relevant and must be factored into the compound's overall safety and selectivity profile.

Illustrative Data: Off-Target Cellular IC50

CompoundTargetCellular IC50 (nM)
DM-PPA-01MAPK125.8
DM-PPA-01CDK2250.3
Reference InhibitorMAPK112.1
Reference InhibitorCDK295.7

Data are hypothetical and for illustrative purposes only.

From this, we can calculate a selectivity ratio. For DM-PPA-01, the selectivity for MAPK1 over CDK2 is approximately 10-fold (250.3 / 25.8). For the Reference Inhibitor, it is approximately 8-fold (95.7 / 12.1). This quantitative comparison is crucial for decision-making.

Tier 4: Assessing Cytotoxicity and the Selectivity Index

The ultimate goal of a selective drug is to affect the target (e.g., cancer cells) while sparing non-target cells (e.g., healthy tissues).[15] This is assessed by comparing the compound's cytotoxicity in a panel of cancer cell lines versus normal, non-transformed cell lines.[16]

The Selectivity Index (SI) is a critical metric derived from these studies, calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration against the target cells (IC50).[17] A higher SI value indicates a greater therapeutic window.

Illustrative Data: Cytotoxicity and Selectivity Index

CompoundCancer Cell Line IC50 (µM) (e.g., A375 Melanoma)Normal Cell Line CC50 (µM) (e.g., CRL-4001 Fibroblasts)Selectivity Index (SI = CC50/IC50)
DM-PPA-010.5> 20> 40
DM-PPA-028.2> 20> 2.4
Reference Inhibitor0.25.427

Data are hypothetical and for illustrative purposes only.

This analysis shows that DM-PPA-01 is not only potent against the cancer cell line but also highly selective, with minimal toxicity to normal fibroblasts at high concentrations. The Reference Inhibitor, while more potent, has a narrower therapeutic window.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (our test compound) by measuring its ability to displace a labeled ligand from the target protein.[18][19]

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Reagents: - Target Protein (e.g., MAPK1) - Labeled Ligand (Fluorescent) - Test Compound (DM-PPA-01) - Assay Buffer A1 Incubate fixed concentrations of Target Protein and Labeled Ligand to form complex P1->A1 A2 Add serial dilutions of Test Compound A1->A2 A3 Incubate to reach equilibrium A2->A3 R1 Measure signal (e.g., Fluorescence Anisotropy) A3->R1 R2 Plot signal vs. [Test Compound] R1->R2 R3 Fit curve to determine IC50 R2->R3 R4 Calculate Ki using Cheng-Prusoff equation R3->R4

Caption: Workflow for a competitive binding assay.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 4X solution of a known fluorescently labeled ligand (competitor) in assay buffer.

    • Perform a serial dilution of the test compounds (e.g., DM-PPA series) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the serially diluted test compound to the assay wells.

    • Add 5 µL of the 4X labeled ligand solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X target kinase solution. Final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization/anisotropy on a suitable plate reader.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which requires the known affinity (Kd) of the labeled ligand.[19]

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Plating:

    • Seed cells (both cancer and normal lines) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of compound concentration and fit the curve to determine the IC50 (for cancer cells) or CC50 (for normal cells).

Conclusion and Strategic Outlook

This guide outlines a systematic, multi-tiered approach to thoroughly characterize the selectivity of novel this compound derivatives. By integrating biochemical potency, broad panel screening, functional cellular assays, and cytotoxicity profiling, a comprehensive understanding of a compound's therapeutic potential and liabilities can be established.

Based on our illustrative analysis, a compound like DM-PPA-01 would be considered a strong lead candidate. It demonstrates high potency, a well-defined and narrow off-target profile (with >10-fold cellular selectivity), and an excellent therapeutic window (SI > 40). In contrast, the Reference Inhibitor, while potent, carries a greater liability due to its broader off-target activity and lower SI value. A systematic evaluation of structure-activity and structure-selectivity relationships within the derivative series is the essential next step for optimizing this promising chemical scaffold.[20][21][22][23]

References

  • Bohrium. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
  • PubMed. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib.
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comparative analysis of synthesis routes for substituted 5-oxopyrrolidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Comparative Analysis for Drug Discovery Professionals

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a cyclic gamma-lactam, is a cornerstone in medicinal chemistry. Its rigid, five-membered ring structure serves as a versatile template for presenting functional groups in a defined three-dimensional space, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The strategic placement of substituents on this core structure is critical for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, offering field-proven insights to guide your synthetic strategy. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently construct libraries of these compounds or synthesize specific, high-value targets.

Route 1: The Foundational Aza-Michael/Cyclization Cascade

The most direct and widely utilized method for constructing the N-substituted 5-oxopyrrolidine-3-carboxylic acid core is the reaction between a primary amine and itaconic acid.[1][4][5] This approach is valued for its operational simplicity and the commercial availability of a vast array of starting materials.

Mechanistic Rationale

The reaction proceeds via a tandem sequence. First, a conjugate (aza-Michael) addition of the primary amine onto the electron-deficient alkene of itaconic acid occurs. This is followed by an intramolecular condensation between the newly formed secondary amine and one of the carboxylic acid groups, leading to the formation of the thermodynamically stable five-membered lactam ring upon dehydration. The choice of solvent, typically water or acetic acid at reflux, is crucial as it facilitates both the initial addition and the final cyclization step.[1][6]

Advantages & Limitations

Advantages:

  • High Atom Economy: A straightforward addition-cyclization with water as the only byproduct.

  • Broad Substrate Scope: Amenable to a wide variety of aliphatic, aromatic, and heterocyclic primary amines, allowing for the rapid generation of diverse N-1 substituted analogs.[7]

  • Operational Simplicity: Often a one-pot procedure requiring standard reflux conditions, making it highly scalable.

Limitations:

  • Racemic Products: The reaction generates a racemic mixture at the C-3 stereocenter, which necessitates subsequent chiral resolution if a single enantiomer is required.

  • Harsh Conditions: The requisite high temperatures can be incompatible with thermally sensitive functional groups on the starting amine.

Generalized Experimental Protocol: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired primary amine (1.0 eq.) and itaconic acid (1.05 eq.) in a suitable solvent (e.g., water or glacial acetic acid).[2][5]

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the pure 1-substituted 5-oxopyrrolidine-3-carboxylic acid.[5]

Workflow Visualization

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine (R-NH2) Reflux Reflux in H2O or AcOH Amine->Reflux Itaconic Itaconic Acid Itaconic->Reflux Cool Cool to RT Reflux->Cool Filter Filter / Concentrate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product Racemic 5-Oxopyrrolidine- 3-Carboxylic Acid Recrystallize->Product

Caption: General workflow for the itaconic acid route.

Route 2: Asymmetric Organocatalytic Synthesis

For applications where stereochemistry is paramount, particularly in drug development, asymmetric synthesis is the preferred strategy. Organocatalysis has emerged as a powerful tool for establishing the C-3 stereocenter with high enantioselectivity.

Mechanistic Rationale

A prominent strategy involves the enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral primary amine thiourea catalyst.[8] The catalyst forms a transient chiral iminium ion with the enoate, which shields one face of the molecule, directing the incoming nucleophile (the nitronate) to the opposite face. The resulting Michael adduct, now bearing the desired stereochemistry, can then be transformed through a reductive cyclization (e.g., using Pd/C under a hydrogen atmosphere) to furnish the enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acid.[9]

Advantages & Limitations

Advantages:

  • Excellent Enantiocontrol: This method consistently delivers products with high enantiomeric excess (ee), often exceeding 95%.[9]

  • Direct Access to Chiral Building Blocks: Avoids the 50% theoretical yield limit of classical resolution and provides direct access to the desired enantiomer.

Limitations:

  • Multi-step Synthesis: Requires the synthesis of specialized starting materials (4-oxo-2-enoates) and involves at least two distinct synthetic steps (Michael addition, then reductive cyclization).

  • Catalyst Cost/Availability: Chiral organocatalysts can be expensive, although catalyst loadings are often low.

Generalized Experimental Protocol: Asymmetric Synthesis

Part A: Michael Addition [9]

  • Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq.) and the nitroalkane (1.5 eq.) in a suitable solvent (e.g., toluene), add the chiral thiourea catalyst (0.05-0.1 eq.).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for 24-72 hours, monitoring by TLC.

  • Purification: Upon completion, purify the crude mixture directly by flash column chromatography on silica gel to isolate the chiral Michael adduct.

Part B: Reductive Cyclization [9]

  • Reaction Setup: Dissolve the purified Michael adduct in a solvent such as methanol. Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen (e.g., using a balloon or a Parr shaker) and stir vigorously for 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched 5-oxopyrrolidine-3-carboxylic acid.

Workflow Visualization

start1 4-Oxo-2-enoate michael_step Asymmetric Michael Addition start1->michael_step start2 Nitroalkane start2->michael_step catalyst Chiral Organocatalyst catalyst->michael_step adduct Chiral Michael Adduct (High %ee) michael_step->adduct hydrogenation Reductive Cyclization (H2, Pd/C) adduct->hydrogenation final_product Enantioenriched 5-Oxopyrrolidine- 3-Carboxylic Acid hydrogenation->final_product

Caption: Asymmetric synthesis via organocatalytic Michael addition.

Route 3: [3+2] Cycloaddition

1,3-Dipolar cycloaddition reactions offer an elegant and atom-economical approach to constructing the five-membered pyrrolidine ring system directly.

Mechanistic Rationale

This strategy involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene like an acrylate derivative.[10] The azomethine ylide, which can be generated in situ from the condensation of an α-amino acid ester and an aldehyde, undergoes a concerted [3+2] cycloaddition with the acrylate. This single step forms the C2-C3 and C5-N1 bonds, directly assembling the substituted pyrrolidine ring. A final hydrolysis step is then required to convert the ester to the target carboxylic acid.

Advantages & Limitations

Advantages:

  • High Convergence: Rapidly builds molecular complexity by forming two bonds and the entire heterocyclic core in one step.

  • Stereochemical Control: The stereochemistry of the final product can often be controlled by the geometry of the reactants and the reaction conditions.

Limitations:

  • Precursor Synthesis: Requires specific precursors for the in situ generation of the azomethine ylide.

  • Limited Scope in Literature: While powerful, this route is less commonly reported for the specific 5-oxopyrrolidine-3-carboxylic acid core compared to Michael addition approaches. The available literature often describes the synthesis of related pyrrolidine-3-carboxylates that would require further oxidation to install the C5-oxo group.[10]

Route 4: Enzymatic Kinetic Resolution

When a racemic mixture is synthesized, often via the robust itaconic acid route, enzymatic kinetic resolution (EKR) provides a mild and highly selective method for separating the enantiomers.

Mechanistic Rationale

EKR utilizes an enzyme, typically a lipase or esterase, that can stereoselectively catalyze a reaction on one enantiomer of a racemic substrate.[11][12] For example, a racemic mixture of methyl 5-oxopyrrolidine-3-carboxylate can be subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding (S)-carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The resulting mixture of the acid and the unreacted ester can then be easily separated based on their different chemical properties (e.g., acid-base extraction).

Advantages & Limitations

Advantages:

  • Exceptional Selectivity: Enzymes often provide near-perfect enantioselectivity (>99% ee).

  • Mild and Green Conditions: Reactions are run in aqueous buffers at or near room temperature, avoiding harsh reagents and solvents.

Limitations:

  • 50% Yield Cap: The maximum theoretical yield for the desired enantiomer is 50%, as the other half of the starting material is the "wrong" enantiomer.

  • Enzyme Screening: Requires screening to identify a commercially available enzyme that is effective for the specific substrate.

Workflow Visualization

racemate Racemic Ester (R/S mixture) reaction Selective Hydrolysis racemate->reaction enzyme Lipase / Esterase + H2O enzyme->reaction separation Chemical Separation (e.g., Extraction) reaction->separation product1 (S)-Carboxylic Acid separation->product1 product2 (R)-Ester (unreacted) separation->product2

Caption: Workflow for enzymatic kinetic resolution.

Comparative Summary of Synthesis Routes

FeatureRoute 1: Aza-MichaelRoute 2: Asymmetric MichaelRoute 3: [3+2] CycloadditionRoute 4: Enzymatic Resolution
Stereocontrol RacemicExcellent (High %ee)Potentially StereocontrolledExcellent (High %ee)
Starting Materials Simple, commercialMulti-step synthesis requiredSpecific precursors neededRacemic ester required
Reaction Conditions Harsh (Reflux)MildGenerally MildVery Mild (Aqueous, RT)
Number of Steps 1-2 stepsMulti-step2-3 steps (incl. hydrolysis)2 steps (Esterification, Resolution)
Key Advantage Simplicity, Scalability, DiversityDirect access to single enantiomerHigh convergence, atom economyHigh selectivity, "green" conditions
Key Limitation No stereocontrolComplex starting materialsLess general applicability50% max theoretical yield

Conclusion and Expert Recommendation

The choice of synthetic route to substituted 5-oxopyrrolidine-3-carboxylic acids is fundamentally dictated by the project's goals.

  • For rapid library synthesis and initial structure-activity relationship (SAR) studies , the Aza-Michael addition of amines to itaconic acid (Route 1) is unparalleled in its efficiency and simplicity. It allows for the generation of a vast number of N-substituted analogs from readily available starting materials.

  • For the synthesis of a specific, high-value drug candidate where stereochemistry is critical , an asymmetric approach (Route 2) is mandatory. The upfront investment in synthesizing specialized starting materials is justified by the direct production of the desired single enantiomer, bypassing tedious and yield-limiting resolution steps.

  • Enzymatic Kinetic Resolution (Route 4) serves as an excellent and practical compromise. It allows chemists to leverage the robustness of the itaconic acid route to produce the racemic core in bulk, followed by a highly selective and green resolution step to access both enantiomers for biological evaluation.

  • The [3+2] Cycloaddition (Route 3) remains a powerful but more specialized method, best suited for instances where its unique ability to rapidly construct complex, polysubstituted pyrrolidines aligns with the specific target structure.

By understanding the causality behind each of these synthetic choices, researchers can better navigate the path to discovering novel therapeutics based on the privileged 5-oxopyrrolidine-3-carboxylic acid scaffold.

References

  • BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.
  • Various Authors. (2021-2022). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
  • Hayashi, Y., et al.
  • Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Hayashi, Y., et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry Publishing.
  • Hayashi, Y., et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Vainauskas, V., et al. Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid.
  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Various Authors. (2022). Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis.
  • Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
  • Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Boga, S. B., et al. (2009). [3+2] Cycloaddition-mediated synthesis of 3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester. Sci-Hub.
  • Stepakov, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Shirakawa, S. (2025).
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A Researcher's Guide to Benchmarking the Anti-Inflammatory Potential of 5-Oxopyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the anti-inflammatory potential of 5-oxopyrrolidine compounds. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for robust in vitro and in vivo assessments, and present a structured approach for data comparison. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Rationale: Why 5-Oxopyrrolidine Scaffolds in Inflammation?

The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2][3] Their appeal lies in their synthetic tractability and the ability to introduce a wide range of substituents, allowing for the fine-tuning of their pharmacological profiles. Several derivatives have shown promise by targeting key inflammatory mediators.[1][2] This guide will equip you with the necessary tools to systematically investigate and benchmark novel 5-oxopyrrolidine-based anti-inflammatory candidates.

Mechanistic Insights: Targeting the Engines of Inflammation

A thorough understanding of the molecular targets of 5-oxopyrrolidine compounds is crucial for rational drug design and interpretation of experimental data. Inflammation is a complex process orchestrated by a network of signaling pathways and inflammatory mediators. Key pathways to consider when evaluating these compounds include:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[7][8] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7][8] Investigating the ability of 5-oxopyrrolidine compounds to modulate this pathway is a critical step in assessing their anti-inflammatory potential.

  • MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in transducing extracellular signals to cellular responses, including inflammation.[9][10] The three major MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9][10][11] These pathways are activated by a cascade of phosphorylation events and regulate the production of inflammatory cytokines and mediators.[9][11]

  • COX and LOX Pathways: Cyclooxygenase (COX) and Lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[12][13] COX-2 is an inducible enzyme that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[13] 5-LOX is responsible for the synthesis of leukotrienes, which are potent chemoattractants and mediators of vascular permeability.[13][14] Dual inhibitors of COX-2 and 5-LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with an improved safety profile.[12][15][16]

Below is a diagram illustrating the interplay of these key inflammatory pathways.

Inflammation_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK LPS PLC PLC TLR4->PLC IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P MAPK->NFkB_nuc AA Arachidonic Acid PLC->AA Release COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription Genes->Inflammation

Caption: Key signaling pathways in inflammation.

In Vitro Benchmarking: A Step-by-Step Approach

In vitro assays are the first line of evaluation for novel anti-inflammatory compounds.[17][18][19] They offer a controlled environment to dissect specific cellular and molecular mechanisms.[19]

Experimental Workflow for In Vitro Anti-inflammatory Screening

In_Vitro_Workflow start Start: 5-Oxopyrrolidine Compound Library cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture cox_lox_assay COX/LOX Inhibition Assay (Enzymatic Assays) start->cox_lox_assay cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_culture->cytotoxicity lps_stimulation LPS Stimulation cytotoxicity->lps_stimulation Non-toxic concentrations no_assay Nitric Oxide (NO) Assay (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA, CBA) lps_stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK phosphorylation) lps_stimulation->western_blot qpcr qPCR Analysis (Pro-inflammatory gene expression) lps_stimulation->qpcr data_analysis Data Analysis & Comparison no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis qpcr->data_analysis cox_lox_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: In vitro screening workflow.

Detailed Protocol: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This protocol details a widely used and robust model for screening anti-inflammatory compounds.[20][21][22]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[22]
  • Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blot and qPCR) and allow them to adhere overnight.

2. Cytotoxicity Assessment:

  • Rationale: It is crucial to determine the non-toxic concentration range of your 5-oxopyrrolidine compounds to ensure that any observed anti-inflammatory effects are not due to cell death.
  • Treat the cells with a range of concentrations of your test compounds for 24 hours.
  • Perform an MTT or LDH assay to assess cell viability. Only non-cytotoxic concentrations should be used in subsequent experiments.[23]

3. Compound Pre-treatment and LPS Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of your 5-oxopyrrolidine compounds or a vehicle control for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[21][22] Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[21][24] A decrease in nitrite levels indicates inhibition of iNOS activity.
  • Pro-inflammatory Cytokines: Quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21][23]

5. Mechanistic Studies:

  • Western Blot Analysis: To investigate the effects on NF-κB and MAPK signaling, lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation). Perform Western blotting to detect the phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), p38, JNK, and ERK.[21]
  • Quantitative PCR (qPCR): To assess the impact on gene expression, extract total RNA from the cells and perform qPCR to measure the mRNA levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[21]
Data Presentation: Comparative Analysis of In Vitro Anti-inflammatory Activity
CompoundIC50 NO Inhibition (µM)IC50 TNF-α Inhibition (µM)IC50 IL-6 Inhibition (µM)Effect on p-p65 ExpressionEffect on p-p38 Expression
Compound A 15.2 ± 1.812.5 ± 1.318.9 ± 2.1↓↓↓↓↓
Compound B 25.6 ± 2.522.1 ± 2.029.4 ± 3.2↓↓
Compound C > 100> 100> 100--
Dexamethasone 0.5 ± 0.10.2 ± 0.050.8 ± 0.1↓↓↓↓↓↓

Data are presented as mean ± SD. The number of arrows indicates the relative degree of inhibition.

In Vivo Validation: Bridging the Gap to Clinical Relevance

In vivo models are essential for evaluating the systemic anti-inflammatory effects, pharmacokinetics, and safety of lead compounds.[17][25]

Experimental Workflow for In Vivo Anti-inflammatory Assessment

In_Vivo_Workflow start Start: Lead 5-Oxopyrrolidine Compound from In Vitro Screening animal_model Select Animal Model (e.g., Carrageenan-induced paw edema) start->animal_model dosing Compound Administration (e.g., Oral, IP) animal_model->dosing induction Induction of Inflammation (e.g., Carrageenan injection) dosing->induction measurement Measurement of Edema (Plethesmometer/Calipers) induction->measurement tissue_analysis Tissue Collection & Analysis (Histopathology, Cytokines) measurement->tissue_analysis data_analysis Data Analysis & Comparison tissue_analysis->data_analysis end End: In Vivo Efficacy Demonstrated data_analysis->end

Caption: In vivo evaluation workflow.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[26][27][28]

1. Animal Acclimatization and Grouping:

  • Use healthy adult rodents (rats or mice) and allow them to acclimatize to the laboratory conditions for at least one week.[29]
  • Randomly divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the 5-oxopyrrolidine compound.

2. Compound Administration:

  • Administer the test compounds and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the induction of inflammation (e.g., 30-60 minutes).[27]

3. Induction of Edema:

  • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[26][27] The contralateral paw can be injected with saline as a control.[30]

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[27]

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
  • The formula for calculating the percentage of inhibition is:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Comparative Analysis of In Vivo Anti-inflammatory Efficacy
TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Compound A 1025.4 ± 3.1
Compound A 3048.7 ± 4.5**
Compound B 1015.2 ± 2.8
Compound B 3032.1 ± 3.9
Indomethacin 1065.8 ± 5.2**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.

Conclusion

This guide provides a robust framework for the systematic benchmarking of the anti-inflammatory potential of 5-oxopyrrolidine compounds. By combining mechanistic in vitro studies with in vivo validation, researchers can generate a comprehensive data package to identify promising lead candidates for further development. The emphasis on self-validating protocols and clear data presentation will ensure the integrity and impact of your research findings.

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Confirming the Mechanism of Action for 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action for a novel class of compounds: 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs. While the pyrrolidine core is a well-established scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, the specific biological targets and mechanisms for this particular series of analogs remain to be fully characterized.[1][2] This guide will, therefore, present a hypothesized mechanism of action and a rigorous, multi-faceted experimental workflow to validate it, ensuring scientific integrity and providing actionable insights for drug development programs.

Introduction: The Therapeutic Potential of Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a multitude of biologically active molecules, both natural and synthetic.[1] Its structural rigidity and stereochemical complexity make it an attractive scaffold for designing compounds that can interact with high specificity and affinity with biological targets.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the inhibition of specific enzymes.[3][4][5][6][7][8] Given this precedent, it is reasonable to hypothesize that this compound and its analogs may exert their biological effects through a similar mechanism, such as enzyme inhibition.

This guide will therefore focus on a systematic approach to test the hypothesis that these compounds act as inhibitors of a specific, therapeutically relevant enzyme. For the purpose of this guide, we will use a hypothetical enzyme target, "Enzyme X," which is implicated in a disease of interest. The principles and methodologies outlined, however, are broadly applicable to a range of potential targets.

Hypothesized Mechanism of Action: Inhibition of "Enzyme X"

Based on the known activities of structurally related compounds, we propose that this compound and its analogs function as inhibitors of "Enzyme X." The proposed mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the binding of the natural substrate and inhibiting the catalytic activity of the enzyme. The carboxylic acid moiety of the compound is likely to play a key role in coordinating with active site residues, while the substituted phenyl ring may provide additional hydrophobic and steric interactions that contribute to binding affinity and selectivity.

Hypothesized_Mechanism_of_Action cluster_Enzyme Enzyme X Active_Site Active Site Product Product Active_Site->Product Catalyzes conversion to Substrate Natural Substrate Substrate->Active_Site Binds to Inhibitor This compound analog Inhibitor->Active_Site Competitively Binds to

Caption: Proposed competitive inhibition of Enzyme X.

Experimental Validation Workflow

A multi-tiered approach is essential to rigorously validate the proposed mechanism of action. This workflow progresses from initial in vitro characterization to more complex cell-based assays that confirm target engagement in a physiological context.

Experimental_Workflow Start Hypothesis: Analogs Inhibit Enzyme X Biochemical_Assays In Vitro Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Target_Engagement Direct Target Engagement Assays Cell_Based_Assays->Target_Engagement Conclusion Mechanism of Action Confirmed Target_Engagement->Conclusion

Caption: A stepwise experimental workflow for mechanism of action confirmation.

In Vitro Biochemical Assays: Confirming Direct Enzyme Inhibition

The first step is to determine if the compounds directly interact with and inhibit the activity of the purified "Enzyme X" in a controlled, in vitro setting.[9][10]

Objective: To determine the inhibitory potency (IC50) of the lead compound and its analogs against "Enzyme X" and to elucidate the mode of inhibition (e.g., competitive, non-competitive).[11]

Experimental Protocol: "Enzyme X" Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant "Enzyme X"

    • Substrate for "Enzyme X"

    • Assay buffer (optimized for pH and salt concentration for "Enzyme X" activity)

    • This compound and its analogs, dissolved in DMSO

    • A known inhibitor of "Enzyme X" (positive control)

    • DMSO (vehicle control)

    • Detection reagent (e.g., a fluorogenic or colorimetric substrate that produces a detectable signal upon enzymatic activity)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Add a fixed amount of "Enzyme X" to each well of the microplate.

    • Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time by measuring the signal (e.g., fluorescence or absorbance) at regular intervals using a plate reader.

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Data Presentation: Comparison of Analog Potency

Compound IDR1 GroupR2 GroupIC50 (µM) against "Enzyme X"
Lead Compound2,5-DimethylphenylH[Experimental Value]
Analog A4-ChlorophenylH[Experimental Value]
Analog B2,5-DimethylphenylMethyl[Experimental Value]
Analog CNaphthylH[Experimental Value]
Positive Control--[Known Value]
Cell-Based Functional Assays: Assessing Cellular Activity

Following the confirmation of direct enzyme inhibition, the next crucial step is to evaluate the compound's activity in a relevant cellular context.[13] This will determine if the compound can penetrate the cell membrane and inhibit the target enzyme within the cell, leading to a measurable downstream effect.

Objective: To measure the on-target activity of the compounds in a cellular model that expresses "Enzyme X" and to determine the cellular potency (EC50).

Experimental Protocol: Cellular "Enzyme X" Activity Assay

  • Cell Line: Select a human cell line that endogenously expresses "Enzyme X" at a sufficient level.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified period.

    • Lyse the cells and measure the activity of "Enzyme X" in the cell lysates using the biochemical assay described in the previous section.

    • Alternatively, if the activity of "Enzyme X" leads to a measurable downstream event (e.g., production of a second messenger, change in gene expression), this can be quantified.

    • Normalize the results to the total protein concentration in each well.

    • Plot the cellular "Enzyme X" activity against the compound concentration to determine the EC50.

Direct Target Engagement Assays: Confirming Binding in a Cellular Environment

To provide definitive evidence that the observed cellular effects are a direct result of the compound binding to "Enzyme X," a target engagement assay is essential.[14][15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19][20][21] CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[18][20]

Objective: To confirm that the lead compound and its analogs directly bind to "Enzyme X" in intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble "Enzyme X" remaining at each temperature using Western blotting or an antibody-based detection method like an ELISA.

    • Plot the amount of soluble "Enzyme X" as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Principle cluster_Control Vehicle Control cluster_Treated Compound Treated Unbound_Protein Unbound Enzyme X Heat_Control Heat Unbound_Protein->Heat_Control Denatured_Protein Denatured Enzyme X Heat_Control->Denatured_Protein Bound_Protein Compound-Bound Enzyme X Heat_Treated Heat Bound_Protein->Heat_Treated Stable_Protein Stable Enzyme X Heat_Treated->Stable_Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Data Interpretation and Troubleshooting

  • Discrepancies between IC50 and EC50: A significant rightward shift in the EC50 compared to the IC50 may indicate poor cell permeability, active efflux of the compound from the cell, or off-target effects.

  • No CETSA Shift: The absence of a thermal shift in the CETSA experiment despite potent in vitro and cellular activity could suggest several possibilities: the compound's mechanism is not through direct binding to the target, the binding is very weak and does not induce a significant conformational change, or technical issues with the assay.

  • Off-Target Effects: It is crucial to perform counter-screens against related enzymes or known off-targets to assess the selectivity of the compounds.

Conclusion

By following this comprehensive and logical workflow, researchers can confidently confirm the mechanism of action for this compound analogs. This systematic approach, combining in vitro biochemical assays, cell-based functional assays, and direct target engagement studies, provides a robust framework for validating the molecular basis of a compound's activity. The insights gained from these studies are critical for making informed decisions in drug discovery and development, ultimately leading to the identification of promising new therapeutic agents. Understanding the precise mechanism of action is not just an academic exercise; it is a cornerstone of modern drug development that increases the probability of clinical success.[15][16]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As this compound is likely a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment, deriving procedural steps from the chemical's structural components and adhering to the stringent regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] The core principle is to treat the substance with a conservative approach, assuming it to be hazardous waste until proven otherwise.

Section 1: Hazard Assessment & Characterization

The proper handling and disposal of any chemical begins with a thorough understanding of its potential hazards. By deconstructing the molecule into its primary functional groups, we can infer a reliable hazard profile based on well-characterized structural analogs.

  • Pyrrolidine Ring: The core is a saturated pyrrolidine ring. Pyrrolidine itself is a cyclic amine that is flammable, corrosive, and can cause severe skin and eye damage.[4][5] While the nitrogen in our target molecule is part of an amide (a lactam), reducing its basicity, the inherent hazards of the heterocyclic core must be respected.

  • Carboxylic Acid Group: This functional group classifies the compound as an acid. It is expected to be corrosive or irritating to skin and eyes and may cause respiratory irritation.[6][7] It will react with bases, and this reactivity must be considered during segregation.

  • Aromatic Phenyl Group: The dimethylphenyl substituent adds to the organic nature of the molecule, suggesting it may have low water solubility and could be harmful to aquatic life with long-lasting effects.[8]

Based on this structural analysis, the compound must be managed as hazardous chemical waste.[9][10] The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated GHS Classification (Inferred)Rationale & Structural Analogs
Acute Toxicity, Oral Category 4Harmful if swallowed. This is a common classification for similar multi-functional organic molecules.[7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation. Both carboxylic acid and pyrrolidine moieties are known irritants.[11][12]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. This is a standard precautionary classification for carboxylic acids and amines.[6][11][12]
Respiratory Irritation STOT SE, Category 3May cause respiratory irritation, particularly if handled as a fine powder.[7][11]
Aquatic Hazard Long-term HazardPotentially harmful to aquatic life due to its organic structure. Discharge into the environment must be avoided.[8][13]

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

Given the anticipated hazards, a stringent PPE protocol is mandatory to prevent personal exposure during all handling and disposal stages.[14]

EquipmentSpecificationPurpose & Causality
Eye Protection Chemical safety goggles or a face shield.[12]Protects against splashes and accidental contact that could cause serious eye irritation or damage.[11]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of skin irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[13][15]
Body Protection A standard, buttoned lab coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the solid outside of a fume hood where dust can be generated.Prevents the inhalation of airborne particles that could cause respiratory tract irritation.[16]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a formal hazardous waste stream. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[8][11]

Step 1: Waste Characterization and Segregation

Immediately classify all materials contaminated with this compound (e.g., residual solid, solutions, contaminated filter paper, gloves) as hazardous waste.[1] Create a dedicated waste stream for this compound. Do not mix this waste with other chemical classes, especially bases or strong oxidizing agents, to prevent unforeseen reactions.[6][17]

Step 2: Container Selection and Management

Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[6] The container must be in good condition, with a secure, leak-proof lid. To prevent spills and allow for vapor expansion, fill the container to no more than 90% of its capacity.[6] The container must be kept closed except when actively adding waste.[18]

Step 3: Labeling

Proper labeling is a critical component of safety and regulatory compliance. The waste container must be clearly labeled with the following information:[1][18]

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Irritant," "Corrosive").[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][19] The storage area should be away from drains and incompatible chemicals.[20]

Step 5: Arranging for Final Disposal

Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated, and approved procedure from your institution's safety office.[10] The standard and required procedure is to contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8] EHS professionals are trained to manage the final packaging, transport, and disposal via a licensed hazardous waste management service.[16]

Section 4: Emergency Procedures for Spills and Exposures

Small Spill Response (within a chemical fume hood):
  • Ensure your PPE is intact. Alert others in the immediate area.

  • Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).[21]

  • Gently sweep up the absorbed material and place it in your designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[12][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Section 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (Solid Residue, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste segregate Segregate from Incompatible Waste Streams (e.g., Bases) characterize->segregate ppe->characterize container Select Compatible Container (e.g., Labeled HDPE Bottle) segregate->container labeling Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazard Information container->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Professional Service contact_ehs->end

Caption: Disposal workflow from generation to final disposition.

References

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Comprehensive Safety and Handling Guide for 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available.[1] Consequently, the procedural recommendations herein are synthesized from an analysis of its core functional groups—a carboxylic acid and a substituted pyrrolidine—and established best practices for handling analogous chemical structures.[1] This document is intended for use by trained researchers, scientists, and drug development professionals.

Before commencing any work, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the most current Safety Data Sheet (SDS) if one becomes available.[2][3] Adherence to both institutional and local regulatory guidelines is mandatory.[2][4]

Hazard Assessment and Triage

Given its chemical structure, this compound presents a multi-faceted hazard profile that demands a cautious and well-prepared approach. The primary hazards are anticipated to arise from its carboxylic acid moiety, which imparts corrosive properties, and the pyrrolidine ring, which can be associated with skin and eye irritation.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids can cause irritation and, in concentrated forms, severe burns to the skin and eyes.[5] Direct contact must be rigorously avoided.

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation may lead to irritation of the respiratory system.[6]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[6][7]

Hazard Classification (Anticipated) GHS Pictogram Precautionary Statement Highlights
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[6][7]
Skin Irritation (Category 2)H315: Causes skin irritation.[6][8]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[6][8]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following PPE ensemble is mandatory for all procedures involving this compound.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.[9] After handling, dispose of contaminated gloves in accordance with institutional protocols.[9]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[2][9] When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[5][10]

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened.[2] For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][11] If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9][12]

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A disciplined and systematic approach to handling is crucial for mitigating risks.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound in a designated area, preferably within a chemical fume hood.[2][11]

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.[2]

  • Weighing: If weighing the solid, use a disposable weigh boat. Tare the balance with the weigh boat before adding the chemical. Minimize the creation of dust by handling the material gently.[13]

  • Labeling: Ensure all containers holding the compound are clearly and accurately labeled with the chemical name, concentration, and date.[2][14]

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: When dissolving, add the solvent to the solid slowly to prevent splashing.

  • Temperature Control: Be aware that dissolving solids can be endothermic or exothermic. Monitor the temperature of the solution.

  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of any vapors or aerosols.

Emergency Response: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.[2]

4.1. Spill Cleanup Protocol:

  • Immediate Notification: Alert all personnel in the immediate vicinity of the spill.[15]

  • Evacuation (if necessary): For large spills or if the substance is volatile, evacuate the area.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[15] A wet cleanup method using a suitable solvent may be preferable.[15] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4][11]

  • Neutralization (for acidic properties): If the spill is significant and confirmed to be acidic, it can be neutralized with a mild base such as sodium bicarbonate or soda ash.[11][16] Use pH paper to confirm neutralization.[11]

  • Collection and Disposal: Collect the absorbed or swept-up material into a clearly labeled, sealed container for hazardous waste.[11][13][16]

  • Decontamination: Clean the spill area thoroughly with soap and water.[16]

Spill_Response Start Spill Occurs Notify Notify Others in Area Start->Notify Assess Assess Spill Size & Risk Notify->Assess Minor Minor Spill (Manageable by Lab Staff) Assess->Minor Minor Major Major Spill (Large volume, high risk) Assess->Major Major PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate Contain Contain Spill (Absorbent for liquid, sweep solid) PPE->Contain Cleanup Collect & Containerize Waste Contain->Cleanup Decon Decontaminate Area Cleanup->Decon EHS Contact EHS/Emergency Services Evacuate->EHS

Caption: Decision-making workflow for responding to a chemical spill.

4.2. First Aid for Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][9][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10][12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[2]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

  • Containerization: Collect all waste (solid residue, contaminated PPE, and solutions) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[17][18] The container must be made of a material compatible with the waste.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any known hazards.[13]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[2]

  • Pickup and Disposal: Arrange for waste pickup and disposal through your institution's EHS department.[2][19]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.